molecular formula C8H8BrClO B1281141 4-Bromomethyl-2-chloro-1-methoxybenzene CAS No. 320407-92-9

4-Bromomethyl-2-chloro-1-methoxybenzene

Cat. No.: B1281141
CAS No.: 320407-92-9
M. Wt: 235.5 g/mol
InChI Key: BDYJMOYDXJQHFS-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-chloro-1-methoxybenzene is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYJMOYDXJQHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466932
Record name 4-Bromomethyl-2-chloro-1-methoxybenzene
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Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320407-92-9
Record name 4-(Bromomethyl)-2-chloro-1-methoxybenzene
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Record name 4-Bromomethyl-2-chloro-1-methoxybenzene
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Record name 4-(bromomethyl)-2-chloro-1-methoxybenzene
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Foundational & Exploratory

Technical Guide: 4-Bromomethyl-2-chloro-1-methoxybenzene (CAS 320407-92-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Bromomethyl-2-chloro-1-methoxybenzene, a key building block in synthetic organic chemistry. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its potential applications in the development of pharmacologically active molecules.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its immediate precursor, 2-Chloro-1-methoxy-4-methylbenzene.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 320407-92-9Multiple
Molecular Formula C₈H₈BrClOMultiple
Molecular Weight 235.51 g/mol Multiple
Appearance Powder[1]
Melting Point 52-53 °C[1]
Boiling Point 272.95 °C at 760 mmHg[2][3]
Density 1.521 g/cm³[2][3]
Flash Point 118.876 °C[2][3]
InChI Key BDYJMOYDXJQHFS-UHFFFAOYSA-N[1]
SMILES COC1=CC=C(CBr)C=C1Cl[4]

Table 2: Physicochemical Properties of Precursor 2-Chloro-1-methoxy-4-methylbenzene

PropertyValueSource(s)
CAS Number 22002-44-4[5]
Molecular Formula C₈H₉ClO[5]
Molecular Weight 156.61 g/mol [5]
Boiling Point 210.4 °C at 760 mmHg[5]
Density 1.1 g/cm³[5]

Experimental Protocols

The following section details a plausible and robust experimental protocol for the synthesis of this compound via free-radical bromination of its corresponding methylbenzene precursor. This protocol is adapted from established methodologies for similar transformations.

Synthesis of this compound

Objective: To synthesize this compound from 2-Chloro-1-methoxy-4-methylbenzene using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

  • 2-Chloro-1-methoxy-4-methylbenzene (1.0 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Azobisisobutyronitrile (AIBN) (0.02 equivalents)

  • Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-1-methoxy-4-methylbenzene (1.0 eq.).

  • Reagent Addition: Add the solvent (e.g., carbon tetrachloride) to dissolve the starting material. To this solution, add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).

  • Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white powder.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and a potential application context in drug discovery.

G cluster_0 Synthesis of this compound Start 2-Chloro-1-methoxy-4-methylbenzene Reagents NBS, AIBN Solvent (e.g., CCl4) Start->Reagents Reaction Reflux under Inert Atmosphere Reagents->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

While this compound does not have a direct known biological signaling pathway, its structural analogs are key intermediates in the synthesis of important pharmaceuticals. For instance, the structurally related 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene is a crucial building block for Dapagliflozin, a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. The following diagram illustrates the mechanism of action for this class of drugs.

G cluster_0 Renal Glucose Reabsorption cluster_1 Mechanism of SGLT2 Inhibitors Glomerulus Glomerulus: Glucose Filtration Proximal_Tubule Proximal Tubule SGLT2 SGLT2 Transporter Glucose_Reabsorption Glucose Reabsorption into Blood SGLT2->Glucose_Reabsorption Urine Urine: Low Glucose SGLT2->Urine Less Glucose to Urine Drug SGLT2 Inhibitor (e.g., Dapagliflozin) Inhibition Inhibition Drug->Inhibition Blocked_SGLT2 Blocked SGLT2 Transporter Inhibition->Blocked_SGLT2 Reduced_Reabsorption Reduced Glucose Reabsorption Blocked_SGLT2->Reduced_Reabsorption Increased_Excretion Increased Urinary Glucose Excretion Blocked_SGLT2->Increased_Excretion

Caption: Mechanism of SGLT2 inhibitors in promoting urinary glucose excretion.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromomethyl-2-chloro-1-methoxybenzene

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic organic chemistry. Its utility as a versatile building block is particularly notable in the fields of medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety and handling protocols, a representative synthetic procedure, and its applications in the development of complex molecules.

Chemical and Physical Properties

This compound is a substituted aromatic ether. The presence of a reactive benzylic bromide group, along with chloro and methoxy substituents on the benzene ring, makes it a valuable precursor for introducing this specific aromatic moiety into larger molecules. A summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name 4-(Bromomethyl)-2-chloro-1-methoxybenzeneN/A
Synonyms 3-Chloro-4-methoxybenzyl bromide[1]
CAS Number 320407-92-9[1][2]
Molecular Formula C₈H₈BrClO[2][3][4]
Molecular Weight 235.51 g/mol [1][2][3][4][5]
Appearance Oil[3]
Color Pale Yellow[3]
Boiling Point 115 °C (at 0.4 Torr)[3]
Solubility Dichloromethane, Ethyl Acetate[3]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C or -20°C[1][2][3]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification:

  • Signal Word: Danger.[5][6]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[5][6][7]

    • H301: Toxic if swallowed.[5]

    • H335: May cause respiratory irritation.[5]

Recommended Handling Protocols:

  • Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[8] Eyewash stations and safety showers must be readily available.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]

    • Skin Protection: Wear chemical-impermeable gloves and flame-resistant protective clothing.[6]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[6]

  • General Hygiene: Wash hands thoroughly after handling.[6][8] Contaminated clothing should be washed before reuse.[6] Do not eat, drink, or smoke in work areas.

First-Aid Measures:

  • If Inhaled: Move the victim to fresh air and keep them comfortable for breathing.[6][8] Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[6][8] Call a physician or poison control center immediately.[8]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. The procedure is based on the radical bromination of the corresponding methyl-substituted precursor, a common method for producing benzylic bromides.

Synthesis of this compound

This process involves the free-radical bromination of 2-chloro-4-methyl-1-methoxybenzene using N-Bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(isobutyronitrile) (AIBN) as the radical initiator.

  • Reagents and Materials:

    • 2-chloro-4-methyl-1-methoxybenzene

    • N-Bromosuccinimide (NBS)

    • 2,2'-azobis(isobutyronitrile) (AIBN)

    • Tetrachloromethane (CCl₄) or other suitable non-polar solvent

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-methyl-1-methoxybenzene in tetrachloromethane.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS. A similar reaction is reported to proceed for 21 hours.[4]

    • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.

G cluster_workflow Synthesis Workflow start Dissolve 2-chloro-4-methyl- 1-methoxybenzene in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Heat to Reflux (e.g., 21 hours) add_reagents->reflux cool_filter Cool and Filter (Remove Succinimide) reflux->cool_filter wash Wash Filtrate (H2O, NaHCO3) cool_filter->wash dry_concentrate Dry and Concentrate (MgSO4, Rotary Evaporator) wash->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify product Final Product: 4-Bromomethyl-2-chloro- 1-methoxybenzene purify->product G cluster_relationship Role as a Synthetic Intermediate intermediate 4-Bromomethyl-2-chloro- 1-methoxybenzene (Building Block) reaction Nucleophilic Substitution (e.g., with R-NH2, R-OH) intermediate->reaction Reacts with target Complex Target Molecule (e.g., Drug Candidate) reaction->target Forms scaffold Target Scaffold (e.g., Heterocycle) scaffold->reaction Reacts with

References

An In-depth Technical Guide to 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromomethyl-2-chloro-1-methoxybenzene (CAS No: 320407-92-9). This versatile benzyl bromide derivative serves as a key intermediate in organic synthesis, with potential applications in the agrochemical and pharmaceutical industries. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its utility in the construction of more complex molecules. Particular attention is given to its reactivity in nucleophilic substitution reactions, a cornerstone of its synthetic utility.

Chemical and Physical Properties

This compound is a substituted aromatic hydrocarbon characterized by the presence of a reactive bromomethyl group, a chloro substituent, and a methoxy group on the benzene ring. These functional groups impart a unique combination of reactivity and physical properties, making it a valuable building block in targeted synthesis.

Chemical Identity
PropertyValue
IUPAC Name 4-(Bromomethyl)-2-chloro-1-methoxybenzene
CAS Number 320407-92-9
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Canonical SMILES COC1=C(C=C(C=C1)CBr)Cl
InChI Key BDYJMOYDXJQHFS-UHFFFAOYSA-N
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

PropertyValueSource
Melting Point 52-53 °C--INVALID-LINK--
Boiling Point (Predicted) 273.0 ± 25.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 1.520 ± 0.06 g/cm³--INVALID-LINK--
Solubility Soluble in common organic solvents.General knowledge for similar compounds
Appearance White to off-white solid.--INVALID-LINK--

Synthesis and Reactivity

The synthetic utility of this compound primarily stems from the high reactivity of the benzylic bromide, which readily participates in nucleophilic substitution reactions.

Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the radical bromination of the corresponding methyl-substituted precursor, 2-chloro-4-methyl-1-methoxybenzene.

Synthesis_Pathway Start 2-Chloro-4-methyl-1-methoxybenzene Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) Start->Reagents Radical Bromination Product This compound Reagents->Product

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Radical Bromination

The following is a generalized experimental protocol for the benzylic bromination of a toluene derivative, which can be adapted for the synthesis of this compound from 2-chloro-4-methyl-1-methoxybenzene.

Materials:

  • 2-chloro-4-methyl-1-methoxybenzene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Light source (e.g., a sunlamp) to initiate the reaction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-4-methyl-1-methoxybenzene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Irradiate the flask with a light source to facilitate the initiation of the radical chain reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser succinimide byproduct floats on the surface of the solvent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Reactivity Profile: Nucleophilic Substitution

The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic carbon. The bromine atom is a good leaving group, and the resulting benzylic carbocation is stabilized by resonance with the aromatic ring, making both Sₙ1 and Sₙ2 reactions favorable depending on the reaction conditions and the nucleophile.

This reactivity allows for the introduction of a wide range of functional groups by reacting it with various nucleophiles such as amines, alcohols, thiols, and carbanions. This versatility makes it a valuable intermediate for constructing more complex molecular architectures.

Nucleophilic_Substitution Substrate This compound Nucleophile Nucleophile (Nu⁻) Substrate->Nucleophile Sₙ1 or Sₙ2 LeavingGroup Bromide Ion (Br⁻) Substrate->LeavingGroup Leaving Group Departure Product Substituted Product (Ar-CH₂-Nu) Nucleophile->Product

Figure 2: General scheme of nucleophilic substitution reactions.

Applications in Synthesis

While direct applications in drug development for this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident. Its structural motifs are present in various biologically active molecules.

Agrochemical Synthesis

This compound is known to be an intermediate in the synthesis of impurities of Tebuconazole.[1] Tebuconazole is a triazole fungicide, and the synthesis of its analogs and the study of its impurities are important for regulatory and safety purposes. This application highlights the utility of this compound in the agrochemical industry.

Potential in Pharmaceutical Synthesis

Although no specific drug is directly synthesized from this compound according to the available search results, its chemical structure is relevant to medicinal chemistry. The 2-chloro-1-methoxybenzene moiety is a common feature in various pharmacologically active compounds. The reactive bromomethyl group provides a convenient handle to introduce this scaffold into a lead molecule during drug discovery and development.

For instance, similar bromo-chloro-benzyl intermediates are utilized in the synthesis of complex pharmaceutical agents. One such example is the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes, which involves a related intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[2][3] This demonstrates the potential of this class of compounds in the synthesis of modern pharmaceuticals.

The general synthetic utility of benzyl bromides in medicinal chemistry is well-established for the alkylation of heterocycles and other nucleophilic groups to build molecular complexity.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • Do not breathe dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store locked up in a dry, cool, and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive chemical intermediate with established applications in agrochemical synthesis and significant potential in the pharmaceutical industry. Its key chemical feature is the electrophilic benzylic carbon, which allows for a wide range of nucleophilic substitution reactions. While detailed information on its direct use in drug development is limited, its structural components and reactivity profile make it a molecule of interest for medicinal chemists and process development scientists. Further research into its applications could unveil its role in the synthesis of novel bioactive compounds. This guide provides a foundational understanding of its properties and synthetic utility to aid researchers in their endeavors.

References

Technical Guide: Physical Properties of 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Bromomethyl-2-chloro-1-methoxybenzene, a key reagent in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is a substituted aromatic compound with the CAS number 320407-92-9. It presents as a solid powder at room temperature.[1]

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 320407-92-9[2][3][4]
Molecular Formula C8H8BrClO[3]
Molecular Weight 235.51 g/mol [3]
Physical Form Solid, powder[1]
Melting Point 52-53 °C
Boiling Point Data not available
Density Data not available

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds are applicable.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital melting point device) containing a heat-transfer fluid (e.g., mineral oil).

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Capillary Method)

For solids with a relatively low melting point, the boiling point can be determined, though it may require vacuum distillation to prevent decomposition at higher temperatures.

Methodology:

  • Sample Preparation: A small amount of the molten compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

  • Heating: The assembly, along with a thermometer, is heated in a suitable apparatus (like a Thiele tube).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6][7][8]

Density Determination of a Solid (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

  • Mass Measurement: The mass of a sample of this compound is accurately determined using an analytical balance.

  • Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully submerged in the liquid, and the new volume is recorded. The difference between the two volumes represents the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a solid organic compound like this compound.

Workflow for Physical Property Determination cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Bulk Properties cluster_3 Data Compilation A Obtain Pure Sample of this compound B Determine Molecular Formula & Weight A->B C Melting Point Determination B->C E Density Determination B->E F Solubility Testing B->F D Boiling Point Determination C->D G Summarize in Data Table C->G D->G E->G F->G

Caption: A flowchart illustrating the general process for determining the physical properties of a chemical compound.

References

An In-depth Technical Guide on 4-Bromomethyl-2-chloro-1-methoxybenzene: Solubility Profile and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Bromomethyl-2-chloro-1-methoxybenzene (CAS No. 320407-92-9). Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining the solubility of this and similar organic compounds.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrClO.[1][2] It is often utilized as an intermediate in organic synthesis.[3] Understanding its solubility is crucial for its application in reaction chemistry, purification, and formulation development.

Chemical Structure:

  • Molecular Weight: 235.51 g/mol [1][2]

  • Appearance: White to off-white solid[2]

Solubility Data

SolventSolubilitySource
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
AlcoholsSoluble[3]
EthersSoluble[3]

It is important to note that the term "soluble" is qualitative and does not provide information on the extent of solubility. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent.[5][6] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • 4-Bromomethyl-2--chloro-1-methoxybenzene

  • Solvent of interest (e.g., ethanol, methanol, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials or flasks with screw caps

  • Orbital shaker or thermomixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h with shaking) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter sample (e.g., 0.45 µm filter) E->F G Dilute filtrate F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Other Biological Interactions

There is no information available in the scientific literature to suggest that this compound is directly involved in any specific signaling pathways or has defined biological activities. Its primary role appears to be as a chemical intermediate in the synthesis of more complex molecules.

Conclusion

This technical guide has summarized the currently available solubility information for this compound. While quantitative data is lacking, qualitative assessments indicate its solubility in common organic solvents. For applications requiring precise solubility values, the provided detailed experimental protocol for the shake-flask method offers a robust framework for empirical determination. Further research is needed to establish a comprehensive quantitative solubility profile for this compound in a wider range of solvents and conditions.

References

Spectroscopic and Synthetic Profile of 4-Bromomethyl-2-chloro-1-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene, a key intermediate in organic synthesis and drug discovery. The information is presented to facilitate its use in research and development.

Physicochemical Properties

PropertyValue
CAS Number 320407-92-9[1]
Molecular Formula C₈H₈BrClO[2]
Molecular Weight 235.51 g/mol [1]
Synonyms 3-Chloro-4-methoxybenzyl bromide[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4d1HAr-H
~7.2dd1HAr-H
~6.9d1HAr-H
4.5 - 4.7s2H-CH₂Br
~3.9s3H-OCH₃

Note: Predicted chemical shifts based on typical values for similar structures. The aromatic region will exhibit splitting patterns (doublets and doublet of doublets) due to the substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmAssignment
~157Ar-C-OCH₃
~130-135Ar-C (quaternary)
~112-129Ar-CH
~56-OCH₃
~32-CH₂Br

Note: Predicted chemical shifts. The number of distinct aromatic signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2950-3050MediumC-H stretch (aromatic and alkyl)
1590-1610Medium-StrongC=C stretch (aromatic ring)
1250-1280StrongC-O-C stretch (asymmetric)
1020-1050MediumC-O-C stretch (symmetric)
600-800StrongC-Cl and C-Br stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
234/236/238Varies[M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl)
155/157High[M - Br]⁺
127Moderate[M - Br - CO]⁺
99Moderate[M - Br - CO - C₂H₂]⁺

Note: Fragmentation pattern is predicted. The molecular ion will show a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 30-45 degrees

  • ¹³C NMR Parameters:

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A nonpolar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 280 °C).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

G A Starting Material (e.g., 2-Chloro-4-methylanisole) B Bromination Reaction (e.g., with NBS and a radical initiator) A->B Synthesis C Work-up and Purification (e.g., Extraction, Chromatography) B->C D This compound C->D E Spectroscopic Characterization D->E Analysis F ¹H NMR E->F G ¹³C NMR E->G H IR Spectroscopy E->H I Mass Spectrometry E->I

Caption: Workflow for the synthesis and characterization of the target compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromomethyl-2-chloro-1-methoxybenzene, a crucial analytical technique for the structural elucidation of this compound. Prepared for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral data, a comprehensive experimental protocol for its acquisition, and visual diagrams to aid in understanding the molecular structure and its corresponding spectral features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the bromomethyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring. The electron-donating methoxy group tends to shield aromatic protons, shifting their signals upfield, while the electron-withdrawing chloro and bromomethyl groups will deshield nearby protons, shifting them downfield.

The predicted data is summarized in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
OCH₃3.8 - 4.0Singlet3HN/A
CH₂Br4.5 - 4.7Singlet2HN/A
Ar-H (H-3)7.3 - 7.5Doublet1HJ ≈ 8.0 Hz
Ar-H (H-5)7.2 - 7.4Doublet of Doublets1HJ ≈ 8.0, 2.0 Hz
Ar-H (H-6)6.8 - 7.0Doublet1HJ ≈ 2.0 Hz

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of solid this compound or use 10-20 µL of a liquid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆, within a clean, dry vial.

  • To provide a reference signal at δ 0.00 ppm, add a small quantity of an internal standard, typically tetramethylsilane (TMS), to achieve a final concentration of 0.03-0.05% (v/v).

  • Transfer the resulting solution into a clean, dry 5 mm NMR tube, ensuring the sample height is at least 4 cm.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or a 90° pulse).

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

  • Spectral Width (SW): A range of 0-15 ppm is generally sufficient for ¹H NMR of organic compounds.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure and the predicted signaling pathways in the ¹H NMR spectrum of this compound.

molecular_structure cluster_ring cluster_substituents C1 C2 C1->C2 OCH3 OCH₃ C1->OCH3 C3 C2->C3 Cl Cl C2->Cl C4 C3->C4 H3 H C3->H3 C5 C4->C5 BrCH2 CH₂Br C4->BrCH2 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

nmr_signals OCH3 OCH₃ s_OCH3 Singlet (δ 3.8-4.0) OCH3->s_OCH3 CH2Br CH₂Br s_CH2Br Singlet (δ 4.5-4.7) CH2Br->s_CH2Br H3 Ar-H (H-3) d_H3 Doublet (δ 7.3-7.5) H3->d_H3 H5 Ar-H (H-5) dd_H5 Doublet of Doublets (δ 7.2-7.4) H5->dd_H5 H6 Ar-H (H-6) d_H6 Doublet (δ 6.8-7.0) H6->d_H6

Caption: Predicted ¹H NMR signal correlations for the compound.

Technical Guide: ¹³C NMR Data for 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 4-Bromomethyl-2-chloro-1-methoxybenzene. Due to the absence of publicly available experimental spectra in peer-reviewed literature, this guide presents predicted ¹³C NMR chemical shifts, a detailed experimental protocol for acquiring such data, and a structural representation to aid in spectral assignment.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are estimated based on established substituent effects on the benzene ring and data from structurally similar compounds. The numbering of the carbon atoms corresponds to the molecular diagram provided in this guide.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C1155 - 160Carbon bearing the methoxy group, deshielded by oxygen.
C2120 - 125Carbon bearing the chlorine atom, deshielded.
C3110 - 115Shielded by the ortho-methoxy group.
C4135 - 140Carbon bearing the bromomethyl group.
C5128 - 133Aromatic CH.
C6115 - 120Aromatic CH, ortho to the methoxy group.
C7 (-CH₂Br)30 - 35Bromomethyl carbon, deshielded by bromine.
C8 (-OCH₃)55 - 60Methoxy carbon.

Disclaimer: The chemical shift values presented are predicted and should be confirmed by experimental data.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0 - 220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing Parameters:

    • Apply an exponential window function with a line broadening factor of 1-2 Hz.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for reference in the data table.

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry of 4-Bromomethyl-2-chloro-1-methoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometry of 4-Bromomethyl-2-chloro-1-methoxybenzene, catering to researchers, scientists, and professionals in drug development. It details predicted fragmentation patterns, experimental protocols, and visual representations of the fragmentation pathways.

Predicted Mass Spectrum Data

The mass spectral data for this compound is predicted based on the fragmentation patterns of analogous halogenated and methoxy-substituted aromatic compounds. The presence of both bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will result in distinctive isotopic patterns for the molecular ion and any fragments containing these halogens.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Description of Fragmentation Pathway Predicted Relative Abundance
234/236/238[C₈H₈⁷⁹Br³⁵ClO]⁺•, [C₈H₈⁸¹Br³⁵ClO]⁺•/[C₈H₈⁷⁹Br³⁷ClO]⁺•, [C₈H₈⁸¹Br³⁷ClO]⁺•Molecular Ion (M⁺•)Low
155/157[C₈H₈³⁵ClO]⁺, [C₈H₈³⁷ClO]⁺Loss of Bromine radical (•Br)High (likely base peak)
141/143[C₇H₅³⁵ClO]⁺, [C₇H₅³⁷ClO]⁺Loss of Bromomethyl radical (•CH₂Br)Moderate
126/128[C₆H₃³⁵ClO]⁺, [C₆H₃³⁷ClO]⁺Loss of •Br and •CH₃Moderate
91[C₇H₇]⁺Tropylium ion (rearrangement after loss of all substituents)Low to Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for acquiring the mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

A. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent. The final concentration should be optimized based on the sensitivity of the instrument.

B. Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

      • Final hold: 280 °C for 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2-3 scans/second.

    • Transfer Line Temperature: 280 °C.

C. Data Acquisition and Analysis

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquisition: Acquire data using the instrument's software.

  • Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern, paying close attention to the isotopic distributions for bromine- and chlorine-containing fragments.

    • Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathways of this compound upon electron ionization.

fragmentation_pathway mol This compound C₈H₈BrClO m/z 234/236/238 frag1 [M-Br]⁺ C₈H₈ClO m/z 155/157 mol:f2->frag1:f0 - •Br frag2 [M-CH₂Br]⁺ C₇H₅ClO m/z 141/143 mol:f2->frag2:f0 - •CH₂Br frag3 [M-Br-CH₃]⁺ C₇H₅ClO m/z 140/142 frag1:f2->frag3:f0 - •CH₃

Caption: Primary fragmentation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect extract Extract Mass Spectrum detect->extract analyze Analyze Fragmentation extract->analyze compare Compare with Predictions analyze->compare

Caption: Workflow for GC-MS analysis of the target compound.

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-Bromomethyl-2-chloro-1-methoxybenzene, a substituted aromatic compound of interest in synthetic chemistry and drug development. This document outlines the expected characteristic absorption bands based on the molecule's functional groups, a comprehensive experimental protocol for obtaining the spectrum, and visual diagrams to illustrate the molecular structure and analytical workflow. While a publicly available experimental spectrum for this specific molecule is not readily found, this guide offers a robust predictive framework and the methodology to obtain and interpret the data.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its distinct functional groups. The expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges are summarized in the table below. These predictions are based on established correlations for substituted benzenes and related functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Medium-WeakC-H StretchAromatic (Ar-H)
2960-2850MediumC-H StretchAliphatic (CH₂ and CH₃)
1600-1585 & 1500-1400Medium-WeakC=C StretchAromatic Ring
1250 & 1050StrongAsymmetric & Symmetric C-O-C StretchAryl-alkyl ether (Ar-O-CH₃)
850-550StrongC-Cl StretchAryl Halide
690-515StrongC-Br StretchAlkyl Halide
900-675StrongC-H Out-of-plane BendingAromatic (Substitution Pattern)

Key Spectral Features and Interpretation

The IR spectrum of this compound can be interpreted by analyzing the key absorption regions:

  • Aromatic Region: The presence of the benzene ring is confirmed by weak to medium C-H stretching bands just above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the 1600-1400 cm⁻¹ range.[1][2] The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the 1,2,4-trisubstitution pattern of the aromatic ring.[1][3]

  • Aliphatic Region: Stretching vibrations of the C-H bonds in the methoxy (O-CH₃) and bromomethyl (CH₂-Br) groups are expected to appear in the 2960-2850 cm⁻¹ range.[2][4]

  • Ether Linkage: A key feature for this molecule is the strong absorption from the C-O stretching of the aryl alkyl ether. Phenyl alkyl ethers typically show two strong bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.[5][6][7]

  • Halogen Bonds: The carbon-halogen stretching vibrations occur in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretch for an aryl chloride is expected in the 850-550 cm⁻¹ range, while the C-Br stretch for the alkyl bromide will appear at a lower frequency, typically between 690-515 cm⁻¹.[8][9][10][11]

Experimental Protocol: Obtaining the IR Spectrum

As this compound is a solid, the "Thin Solid Film" method is a rapid and effective technique for obtaining a high-quality IR spectrum.[12][13]

Materials:

  • This compound sample (approx. 5-10 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Small beaker or vial

  • Desiccator for storing salt plates

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in a few drops of a volatile solvent like methylene chloride in a small vial.[13]

  • Film Deposition: Using a Pasteur pipette, place a drop of the prepared solution onto the surface of a clean, dry salt plate.[12]

  • Solvent Evaporation: Allow the solvent to evaporate completely. This will leave a thin, even film of the solid compound on the salt plate. If the resulting film appears too thin, another drop of the solution can be added and allowed to dry.[12][13]

  • Spectrometer Setup: Place the salt plate with the solid film into the sample holder of the FTIR spectrometer.

  • Data Acquisition: Acquire the infrared spectrum according to the instrument's operating procedure. The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis: Process the acquired spectrum to identify the key absorption bands and compare them with the predicted values. If the peaks are too intense (saturated), the sample solution should be diluted and the process repeated. If the peaks are too weak, a more concentrated solution or an additional drop of the solution can be used.[12]

  • Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator to protect it from moisture.[12]

Visualizations

The following diagrams illustrate the molecular structure and the workflow for spectral analysis.

Caption: Molecular structure highlighting key functional groups.

cluster_workflow IR Spectroscopy Workflow Start Sample Preparation (Dissolve in Solvent) Film Thin Film Deposition on Salt Plate Start->Film Evap Solvent Evaporation Film->Evap FTIR FTIR Analysis Evap->FTIR Spectrum Obtain Spectrum FTIR->Spectrum Analysis Data Analysis and Peak Assignment Spectrum->Analysis End Report Findings Analysis->End

Caption: Experimental workflow for obtaining the IR spectrum.

References

Synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene, a key intermediate in the preparation of various pharmaceutical compounds. The primary synthetic route involves the selective benzylic bromination of 2-chloro-4-methylanisole. This document outlines the underlying chemical principles, a detailed experimental protocol, and the expected outcomes of this synthesis.

Introduction

This compound serves as a crucial building block in medicinal chemistry and drug development. Its synthesis is most commonly achieved through a free-radical substitution reaction known as the Wohl-Ziegler bromination. This method utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The selectivity of this reaction for the benzylic position over the aromatic ring is highly dependent on the reaction conditions, particularly the choice of solvent.

Reaction Scheme

The synthesis proceeds via the free-radical bromination of the methyl group of 2-chloro-4-methylanisole.

Starting Material: 2-chloro-4-methylanisole Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) Solvent: Carbon tetrachloride (CCl₄) Product: this compound

Experimental Protocol: Wohl-Ziegler Bromination

This protocol details the procedure for the synthesis of this compound from 2-chloro-4-methylanisole.

Materials:

  • 2-chloro-4-methylanisole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-methylanisole in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material
2-chloro-4-methylanisole1.0 equivalent
Reagents
N-Bromosuccinimide (NBS)1.1 equivalents
Azobisisobutyronitrile (AIBN)0.05 equivalents
Solvent
Carbon tetrachloride (CCl₄)5-10 mL per gram of starting material
Reaction Conditions
TemperatureReflux (~77°C)
Reaction Time2-4 hours
Product
Expected Yield 70-85%
Appearance White to off-white solid

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-chloro-4-methylanisole in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Reflux at ~77°C add_reagents->reflux cool Cool to Room Temperature reflux->cool filter_succinimide Filter Succinimide cool->filter_succinimide wash Wash with Na2SO3, NaHCO3, Brine filter_succinimide->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 4-Bromomethyl-2-chloro- 1-methoxybenzene chromatography->product

Caption: Workflow for the synthesis of this compound.

Free-Radical Mechanism

The Wohl-Ziegler reaction proceeds through a free-radical chain mechanism, as depicted below.

free_radical_mechanism Free-Radical Mechanism of Benzylic Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radical 2 R• + N2 AIBN->Initiator_Radical Heat Br_Radical Br• Initiator_Radical->Br_Radical + NBS NBS NBS Starting_Material 2-chloro-4-methylanisole Benzylic_Radical Benzylic Radical Starting_Material->Benzylic_Radical + Br• HBr HBr Benzylic_Radical->HBr - H• Product 4-Bromomethyl-2-chloro- 1-methoxybenzene Benzylic_Radical->Product + Br2 Br2 Br2 HBr->Br2 + NBS New_Br_Radical Br• Product->New_Br_Radical - Br• New_Br_Radical->Starting_Material Chain continues Termination1 Br• + Br• → Br2 Termination2 R• + Br• → R-Br Termination3 R• + R• → R-R

Caption: Key steps in the free-radical mechanism of benzylic bromination.

Preparation of 4-Bromomethyl-2-chloro-1-methoxybenzene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a comprehensive, in-depth technical overview for the synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene, a valuable halogenated intermediate in the development of pharmaceutical and agrochemical compounds.[1] The primary focus is on the selective free-radical bromination of the benzylic position of 2-chloro-4-methylanisole using N-Bromosuccinimide (NBS). This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and outlines essential safety, handling, and characterization procedures. It is intended for researchers, chemists, and process development scientists requiring a robust and well-understood method for preparing this key building block.

Introduction to Synthetic Strategy

The synthesis of this compound from its precursor, 2-chloro-4-methylanisole, hinges on the selective halogenation of the methyl group attached to the benzene ring. The benzylic C-H bonds of this methyl group are significantly weaker than other sp³ hybridized C-H bonds, a result of the resonance stabilization of the intermediate benzylic radical.[2][3] This inherent reactivity allows for targeted functionalization under free-radical conditions, avoiding unwanted reactions on the aromatic ring itself.

The method of choice for this transformation is the Wohl-Ziegler reaction , a reliable and widely-used process for benzylic and allylic bromination.[3] This reaction employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN), typically in a non-polar solvent.[4][5]

Causality of Reagent Selection
  • N-Bromosuccinimide (NBS): The critical function of NBS is to provide a consistent, low concentration of molecular bromine (Br₂) throughout the reaction.[2] This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the radical chain process. Maintaining a low Br₂ concentration is paramount to ensure the reaction proceeds via the desired free-radical pathway on the side chain, effectively suppressing competitive electrophilic aromatic substitution on the electron-rich methoxy- and chloro-substituted ring.[3]

  • Azobisisobutyronitrile (AIBN): AIBN is a superior thermal radical initiator for this process. Upon heating (typically between 66°C and 72°C), it undergoes a clean decomposition, eliminating nitrogen gas—a thermodynamically favorable process—to generate two 2-cyano-2-propyl radicals.[6][7] These radicals are effective at initiating the chain reaction but are less prone to side reactions compared to peroxide-based initiators, which can introduce oxygenated byproducts.[6][8]

  • Solvent: Historically, carbon tetrachloride (CCl₄) has been the solvent of choice due to its inertness under radical conditions.[5] However, due to its toxicity and environmental impact, safer alternatives such as cyclohexane or trifluorotoluene are now recommended. The solvent's primary role is to dissolve the reactants and facilitate a homogenous reaction environment at a temperature suitable for both AIBN decomposition and radical propagation.

The Free-Radical Reaction Mechanism

The bromination proceeds via a classic free-radical chain mechanism, consisting of three distinct phases: initiation, propagation, and termination.

  • 2.1 Initiation: The process begins with the thermal decomposition of AIBN, generating two carbon-centered radicals and nitrogen gas.[6][8] A resulting radical then abstracts a bromine atom from NBS or Br₂, producing a bromine radical (Br•) which starts the chain reaction.

  • 2.2 Propagation: This is a self-sustaining cycle where the majority of the product is formed.

    • A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-4-methylanisole. This forms a resonance-stabilized benzylic radical and a molecule of HBr.[2][9]

    • The benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to yield the desired product, this compound, and a new bromine radical (Br•), which continues the chain.[2]

  • 2.3 Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical combining with a benzylic radical.

G cluster_initiation 2.1 Initiation cluster_propagation 2.2 Propagation Cycle cluster_termination 2.3 Termination AIBN AIBN Radicals 2x R• + N₂ AIBN->Radicals Decomposition Heat Heat (Δ) Br_Radical Br• Radicals->Br_Radical Reaction with NBS/Br₂ Br_Radical_Prop Br• Start 2-chloro-4-methylanisole Benzylic_Radical Benzylic Radical Start->Benzylic_Radical H-atom abstraction Product 4-Bromomethyl-2-chloro- 1-methoxybenzene Benzylic_Radical->Product Reaction with Br₂ Product->Br_Radical_Prop regenerates Br2 Br₂ (from NBS) Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Caption: Free-radical mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Starting Material: 2-Chloro-4-methylanisole[10][11]

  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)

  • Solvent: Cyclohexane (or other suitable inert solvent)

  • Aqueous solutions for workup: Saturated sodium bicarbonate (NaHCO₃), saturated sodium thiosulfate (Na₂S₂O₃), brine

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Reagent Quantities
ReagentM.W. ( g/mol )AmountMolesEquivalents
2-Chloro-4-methylanisole156.6110.0 g0.06381.0
N-Bromosuccinimide (NBS)177.9812.5 g0.07021.1
AIBN164.210.21 g0.001280.02
Cyclohexane84.16150 mL--

Synthetic Workflow

G cluster_workflow Experimental Workflow A 1. Setup & Reagent Charging Combine 2-chloro-4-methylanisole, NBS, AIBN, and cyclohexane in a flask. B 2. Reaction Heat mixture to reflux (approx. 80°C) under inert atmosphere for 4-6 hours. Monitor by TLC/GC-MS. A->B C 3. Cooldown & Filtration Cool to room temp, then to 0°C. Filter off succinimide byproduct. B->C D 4. Aqueous Workup Wash filtrate with Na₂S₂O₃(aq), NaHCO₃(aq), and brine. C->D E 5. Drying & Concentration Dry organic layer over MgSO₄. Concentrate under reduced pressure. D->E F 6. Purification Purify crude product via column chromatography or recrystallization. E->F G 7. Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and MS. F->G H Final Product This compound G->H

Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-methylanisole (10.0 g, 0.0638 mol), N-Bromosuccinimide (12.5 g, 0.0702 mol), and AIBN (0.21 g, 0.00128 mol).

  • Solvent Addition: Add 150 mL of cyclohexane to the flask.

  • Heating and Reflux: Begin stirring the mixture and heat it to reflux (approximately 80-85°C) using a heating mantle. The reaction is often initiated with a heat lamp or by ensuring the temperature is sufficient for AIBN decomposition.[6][7] Allow the reaction to proceed at reflux for 4-6 hours. The disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide floating on top is a visual indicator of reaction progress.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Cooldown and Filtration: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes. Filter the cold suspension through a Büchner funnel to remove the succinimide byproduct. Wash the collected solid with a small amount of cold cyclohexane.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate (to quench any remaining bromine), 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by silica gel column chromatography to yield the pure this compound as a solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • Appearance: White to off-white solid.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most definitive tool for confirming the structure. Expected characteristic signals include: a singlet for the methoxy group (-OCH₃) protons, a singlet for the bromomethyl (-CH₂Br) protons, and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.[12]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of carbon signals, including the bromomethyl carbon, the methoxy carbon, and the aromatic carbons.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the mass of the product (C₈H₈BrClO), exhibiting a characteristic isotopic pattern for compounds containing both bromine and chlorine.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • General Precautions: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[13][14]

  • N-Bromosuccinimide (NBS): NBS is corrosive and can cause severe skin burns and eye damage.[15][16] It is also an oxidizer and should be kept away from combustible materials.[15][17] Avoid inhalation of dust.[13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]

  • Azobisisobutyronitrile (AIBN): AIBN is flammable and can decompose violently if heated improperly.[6][8] It should be stored in a cool place away from heat sources.

  • Solvents: Cyclohexane is flammable. All heating should be performed using a heating mantle or oil bath, with no open flames present.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

References

An In-depth Technical Guide to the Reactivity of 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-Bromomethyl-2-chloro-1-methoxybenzene, a versatile substituted toluene derivative of significant interest in organic synthesis and medicinal chemistry. The presence of a reactive benzylic bromide, a chloro group, and a methoxy group on the aromatic ring imparts a unique chemical profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This document details its core reactivity, provides experimental protocols for key transformations, summarizes relevant quantitative data, and illustrates reaction pathways.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its key physicochemical properties are summarized in the table below. Data for the target compound and a closely related analogue, 4-Bromo-2-chloro-1-methoxybenzene, are provided for comparison.[1][2][3][4]

PropertyValue (this compound)Value (4-Bromo-2-chloro-1-methoxybenzene)
CAS Number 320407-92-9[3][5]50638-47-6[1][4]
Molecular Formula C₈H₈BrClO[3][6]C₇H₆BrClO[1][2]
Molecular Weight 235.51 g/mol [3][5]221.48 g/mol [1][4]
Appearance Not explicitly stated, likely a solid.Solid[1][4]
Storage Temperature -20°C[3]Room Temperature[2]
SMILES COC1=C(Cl)C=C(CBr)C=C1COC1=CC(Br)=C(Cl)C=C1
InChI Key PLBDOPBECRIDKT-UHFFFAOYSA-N[6]FPIQNBOUYZLESW-UHFFFAOYSA-N

Core Reactivity: Nucleophilic Substitution

The primary site of reactivity in this compound is the benzylic bromide. The carbon-bromine bond is activated by the adjacent benzene ring, making it highly susceptible to nucleophilic attack. These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

The general workflow for a nucleophilic substitution reaction involving a benzylic bromide is depicted below.

G reactant 4-Bromomethyl-2-chloro- 1-methoxybenzene product Substituted Product reactant->product Sₙ1 or Sₙ2 nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Br⁻

Caption: General Nucleophilic Substitution Pathway.

Representative Nucleophilic Substitution Reactions
NucleophileReagentProduct TypeTypical SolventTypical ConditionsExpected Yield
AzideSodium Azide (NaN₃)Benzyl AzideDMF or DMSORoom Temperature to 60°CHigh
CyanidePotassium Cyanide (KCN)Benzyl CyanideEthanol/WaterRefluxGood to High
HydroxideSodium Hydroxide (NaOH)Benzyl AlcoholAcetone/Water or THF/WaterRoom Temperature to 50°CGood to High
AmineIsopropylamineN-Benzylated AmineAcetonitrile80°C>95% (crude)
Phenol4-EthoxyphenolBenzyl EtherDichloromethane0°C to Room Temperature~98%
Thiol (from Thiourea)ThioureaBenzyl Thiol/SulfideMethanolReflux85-95%

Data adapted from studies on 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution reactions, adapted from literature on analogous benzylic bromides. These protocols serve as a starting point and may require optimization for this compound.

Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile (Cyanide Substitution)

Materials:

  • This compound (1.0 eq)

  • Potassium cyanide (KCN) (1.2 eq)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of ethanol and water.

  • Carefully add potassium cyanide to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis of (2-Chloro-4-methoxyphenyl)methanol (Hydroxide Substitution)

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

Application in Drug Development: A Potential Intermediate

Substituted benzyl halides are crucial building blocks in the synthesis of pharmaceuticals. While direct applications of this compound in approved drugs are not extensively documented, its structural motifs are present in key intermediates for drugs like Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The synthesis of Dapagliflozin often involves the coupling of a substituted phenyl group with a glucose derivative. This compound represents a potential precursor to such substituted phenyl moieties.

The diagram below illustrates a conceptual synthetic pathway where a derivative of this compound could be utilized in a Friedel-Crafts type reaction, a common strategy in the synthesis of diarylmethane structures found in SGLT2 inhibitors.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Intermediate Product start1 4-Bromomethyl-2-chloro- 1-methoxybenzene Derivative reaction Friedel-Crafts Alkylation (Lewis Acid Catalyst) start1->reaction start2 Aromatic Substrate (e.g., Phenetole) start2->reaction product Diaryl Methane Intermediate (Precursor to API) reaction->product

Caption: Conceptual Synthetic Pathway.

Spectroscopic Data

Characterization of this compound and its reaction products is crucial for confirming identity and purity. While a comprehensive dataset is not publicly available, ¹H NMR spectral data has been reported.

Data TypeThis compound
¹H NMR Spectrum available through vendors such as ChemicalBook.[7]
¹³C NMR Data not readily available in public databases.
Mass Spec. Data not readily available in public databases.
IR Data not readily available in public databases.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. Based on data for analogous compounds, it is expected to be a skin and eye irritant.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. For long-term storage, refrigeration (-20°C) is recommended.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with a predictable and useful reactivity profile centered on the benzylic bromide. Its utility in nucleophilic substitution reactions allows for the introduction of a wide range of functional groups, making it an attractive building block for the synthesis of complex organic molecules. While specific quantitative reaction data for this compound is limited in the public domain, a wealth of information on analogous compounds provides a strong foundation for its application in research and development, particularly in the field of medicinal chemistry. The experimental protocols and reactivity data presented in this guide, based on closely related structures, offer a solid starting point for its synthetic applications.

References

Stability and Storage of 4-Bromomethyl-2-chloro-1-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Bromomethyl-2-chloro-1-methoxybenzene. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets and extrapolates from the known chemical properties of related compounds to provide best-practice recommendations for its handling and storage.

Overview and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrClO. Its structure incorporates a reactive benzylic bromide, a chloro substituent, and a methoxy group on the benzene ring. The presence of the bromomethyl group makes it a valuable reagent in organic synthesis, particularly for the introduction of the 2-chloro-1-methoxybenzyl moiety. However, this reactivity also predisposes the compound to degradation if not handled and stored correctly.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The primary recommendations from various suppliers are summarized below.

ParameterRecommended ConditionSource(s)
Temperature 2-8°C or -20°C[1][2][3]
Atmosphere Under an inert gas (e.g., nitrogen or argon)[1][2]
Container Tightly closed container[4][5]
Environment Dry, cool, and well-ventilated place[4][5]
Incompatible Materials Strong oxidizing agents
Light Protection from light is recommended

It is crucial to store the compound away from incompatible materials such as strong oxidizing agents.[6]

Stability and Potential Degradation Pathways

Potential Degradation Pathways A This compound B Hydrolysis (presence of water) A->B H₂O C Oxidation (presence of air/oxidizing agents) A->C [O] D Photodecomposition (exposure to light) A->D E (4-hydroxy-3-chloro-5-methoxyphenyl)methanol B->E F 2-chloro-1-methoxybenzaldehyde C->F G Radical species and subsequent polymerization D->G

Caption: Potential degradation pathways for this compound.

Handling and Personal Protective Equipment

Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Eye Protection : Wear tightly fitting safety goggles with side-shields.[4][5]

  • Skin Protection : Wear impervious, chemical-resistant gloves and protective clothing.[4][5]

  • Respiratory Protection : If exposure limits are exceeded, use a full-face respirator.[4][5]

  • General Hygiene : Wash hands thoroughly after handling.[4] Contaminated clothing should be washed before reuse.[5]

Experimental Protocol: General Stability Assessment

The following is a generalized workflow for assessing the stability of this compound under various conditions. This protocol can be adapted for specific laboratory capabilities and research needs.

General Stability Testing Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of This compound in a suitable solvent (e.g., acetonitrile) B Aliquot stock solution into separate vials for each test condition A->B C1 Temperature Stress (e.g., 4°C, 25°C, 40°C) C2 Light Exposure (e.g., ambient light vs. dark) C3 Humidity Stress (e.g., controlled humidity chambers) D Collect samples at defined time points (e.g., 0, 24, 48, 72 hours) C1->D C2->D C3->D E Analyze samples by HPLC-UV or LC-MS to quantify parent compound and detect degradation products D->E F Characterize major degradation products using techniques like NMR or high-resolution MS E->F G Calculate degradation rate constants and determine shelf-life under each condition F->G

Caption: A generalized workflow for assessing the stability of a chemical compound.

Methodology:

  • Preparation of Samples : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Aliquot the solution into multiple vials for each stress condition to be tested.

  • Application of Stress Conditions : Expose the samples to a range of conditions, such as elevated temperatures, light, and humidity. Include control samples stored under ideal conditions (e.g., -20°C in the dark, under inert gas).

  • Time-Point Analysis : At predetermined time intervals, withdraw samples from each condition.

  • Analytical Quantification : Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the parent compound remaining.

  • Data Analysis : Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

  • Identification of Degradants : For samples showing significant degradation, use techniques like LC-MS/MS or NMR to identify the structure of the major degradation products.

Conclusion

This compound is a reactive compound that requires careful handling and storage to ensure its stability and purity. The primary recommendations are to store it at low temperatures (2-8°C or -20°C), under an inert atmosphere, and protected from light and moisture. While specific degradation pathways have not been empirically determined, hydrolysis of the benzylic bromide and oxidation are likely routes of decomposition. Adherence to the storage and handling guidelines outlined in this document is essential for researchers, scientists, and drug development professionals to maintain the quality of this important synthetic reagent.

References

Safe Handling of 4-Bromomethyl-2-chloro-1-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety manual. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

4-Bromomethyl-2-chloro-1-methoxybenzene is a substituted aromatic compound with applications in organic synthesis, particularly in the development of pharmaceutical intermediates. Its chemical structure, featuring a reactive bromomethyl group, also presents significant health and safety hazards. This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for this compound, designed for laboratory and research environments.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosive nature and its properties as a lachrymator (a substance that irritates the eyes and causes tearing).

GHS Hazard Statements:

  • Causes severe skin burns and eye damage.[1]

  • May cause respiratory irritation.[1]

  • Toxic if swallowed.[1]

Due to its corrosive and irritant properties, all handling of this compound should be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound is limited. The following table summarizes available predicted and experimental data. Researchers should verify these properties with the specific batch and supplier information.

PropertyValueSource
Molecular Formula C₈H₈BrClO[1][2][3]
Molecular Weight 235.51 g/mol [1][2][3]
Appearance Pale yellow oil or solid[4]
Boiling Point 273.0 ± 25.0 °C (Predicted)[2]
Density 1.520 ± 0.06 g/cm³ (Predicted)[2][4]
Solubility Soluble in Dichloromethane, Ethyl Acetate[4]
Melting Point Data not available
Vapor Pressure Data not available

Toxicological Information

Detailed toxicological data for this compound is largely unavailable. The toxicological properties have not been thoroughly investigated. However, based on its chemical structure and GHS classification, it should be treated as a highly hazardous substance.

Toxicity DataValue
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available

Occupational Exposure Limits:

  • No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound.

Given the lack of data, exposure should be minimized to the lowest possible level.

Safe Handling and Storage

Engineering Controls

All work with this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following diagram outlines the correct sequence for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat or Apron Don2 Shoe Covers (optional) Don1->Don2 Don3 Respirator (if required) Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves (double-gloving recommended) Don4->Don5 Doff1 Gloves (outer pair) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat or Apron Doff2->Doff3 Doff4 Shoe Covers (optional) Doff3->Doff4 Doff5 Respirator (if required) Doff4->Doff5 Doff6 Gloves (inner pair) Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

PPE Donning and Doffing Sequence

Specific PPE Recommendations:

  • Eye Protection: Chemical splash goggles and a face shield are required.[7]

  • Skin Protection: A chemical-resistant lab coat or apron should be worn.[5]

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.[8]

  • Respiratory Protection: If there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and moisture.[9] Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Emergency Procedures

First Aid Measures

The following table outlines the immediate first aid response to exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response

In the event of a spill, follow the procedures outlined in the diagram below.

Spill_Response Start Spill Occurs Evacuate Evacuate immediate area and alert others Start->Evacuate Assess Assess the spill size and hazards Evacuate->Assess SmallSpill Small Spill (<100 mL) and Contained? Assess->SmallSpill LargeSpill Large Spill (>100 mL) or Uncontained? SmallSpill->LargeSpill No Cleanup Don appropriate PPE and contain the spill with absorbent material SmallSpill->Cleanup Yes EvacuateBuilding Evacuate the lab/building and call emergency services LargeSpill->EvacuateBuilding Yes Neutralize Neutralize with sodium bicarbonate or other suitable agent Cleanup->Neutralize Collect Collect absorbed material into a sealed container for hazardous waste Neutralize->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate ContactEHS Contact Environmental Health & Safety for pickup and reporting Decontaminate->ContactEHS

Chemical Spill Response Workflow

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Control Vapors: If safe to do so, cover the spill with a compatible absorbent material to control the release of vapors.

  • Personal Protection: Before attempting cleanup, don the appropriate PPE as outlined in section 5.2.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6] For solid spills, carefully sweep the material to avoid generating dust.[10]

  • Neutralization: Due to the corrosive nature of this compound, a neutralization step may be necessary. For acidic byproducts resulting from hydrolysis, a weak base like sodium bicarbonate can be used.[11]

  • Collection and Disposal: Carefully collect the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[6]

  • Decontamination: Decontaminate the spill area and any equipment used with a suitable cleaning solution (e.g., soap and water), followed by a final rinse with water.[6]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Avoid using a direct stream of water, as it may react with the substance.[9]

  • Specific Hazards: Upon combustion, this compound may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen chloride.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. Contaminated labware and PPE should also be disposed of as hazardous waste.

Experimental Protocols

Due to the hazardous nature of this compound, detailed experimental protocols should be developed and reviewed by qualified personnel before any work is initiated. The following are general guidelines for common laboratory procedures.

Weighing and Transferring
  • Perform all weighing and transfer operations within a chemical fume hood.

  • Use a tared, sealed container to weigh the solid or liquid.

  • If transferring a solid, use a spatula and ensure that no dust is generated.

  • If transferring a liquid, use a calibrated syringe or pipette.

  • Clean any residual material from the spatula or syringe with a suitable solvent in the fume hood, and dispose of the solvent as hazardous waste.

Reaction Setup and Quenching
  • Set up all reactions in a chemical fume hood.

  • Ensure that all glassware is dry and free of contaminants.

  • Add reagents slowly and in a controlled manner, especially when working with reactive materials.

  • When quenching a reaction, do so slowly and with appropriate cooling to control any exothermic processes.

  • Be aware of potential gas evolution during quenching and ensure adequate ventilation.

Conclusion

This compound is a valuable research chemical that requires stringent safety precautions due to its corrosive and lachrymatory properties. A thorough understanding of its hazards, proper use of engineering controls and personal protective equipment, and adherence to established emergency procedures are essential for its safe handling in a research environment. Always prioritize safety and consult with your institution's safety professionals before working with this compound.

References

4-Bromomethyl-2-chloro-1-methoxybenzene safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-Bromomethyl-2-chloro-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Always refer to the original SDS before handling this chemical. The information herein is compiled from various sources and may not be exhaustive.

Chemical Identification

This guide pertains to this compound. It is crucial to verify the CAS number of the specific chemical being used, as similar nomenclature for different isomers exists.

IdentifierValue
Chemical Name This compound
Synonyms 3-Chloro-4-methoxybenzyl bromide
CAS Number 103347-14-4[1], 320407-92-9[2][3]
Molecular Formula C8H8BrClO[2][4]
Molecular Weight 235.51 g/mol [2][4]
Structure

Hazard Identification and Classification

This chemical is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

GHS Classification:

  • Skin Corrosion/Irritation: Sub-category 1B[1]

  • Serious Eye Damage/Eye Irritation: Category 1

GHS Label Elements:

Pictogram
Signal Word Danger [1]
Hazard Statements H314: Causes severe skin burns and eye damage[1].
Precautionary Statements Prevention: P260: Do not breathe dust/fume/gas/mist/vapours/spray[1].P264: Wash skin thoroughly after handling[1].P280: Wear protective gloves/protective clothing/eye protection/face protection[1].Response: P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[1].P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].P310: Immediately call a POISON CENTER or doctor/physician.Storage: P405: Store locked up[1].Disposal: P501: Dispose of contents/container to an approved waste disposal plant[1].

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. Data for some properties are not available.

PropertyValueSource
Appearance Pale Yellow Oil[5]
Odor No data available
Boiling Point 115 °C at 0.4 Torr[4]
Melting Point No data available
Density 1.520±0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Dichloromethane, Ethyl Acetate.[5]

Toxicological Information

Route of ExposureEffect
Inhalation May cause respiratory irritation.
Skin Contact Causes severe skin burns.
Eye Contact Causes serious eye damage.
Ingestion May be harmful if swallowed.

No quantitative data on acute toxicity (e.g., LD50) is available in the provided search results.

Experimental Protocols

Detailed experimental protocols for the determination of safety data (e.g., toxicity studies) are not provided in standard Safety Data Sheets. The information presented is a summary of results from such studies. The following sections outline the recommended procedures for handling emergencies, which can be considered a form of protocol.

First-Aid Measures

In case of exposure, follow these first-aid protocols:

  • General Advice: Move out of the dangerous area and show the safety data sheet to the doctor in attendance[6].

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1][6].

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician[1][6].

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][6].

  • Specific Hazards Arising from the Chemical: No data available.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary[1][6].

Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed[6].

  • Conditions for Safe Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place[7]. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C[3][5].

Visualized Protocols and Relationships

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the necessary personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment eye_protection Eye/Face Protection (Tightly fitting safety goggles or face shield) skin_protection Skin Protection (Chemical resistant gloves, flame-resistant clothing) respiratory_protection Respiratory Protection (Full-face respirator if exposure limits are exceeded) handler Researcher/ Scientist handler->eye_protection Wears handler->skin_protection Wears handler->respiratory_protection Uses as needed

Caption: Required Personal Protective Equipment (PPE).

Spill Response Logical Workflow

This diagram outlines the logical steps to be taken in the event of a spill.

Spill_Response spill Spill Occurs evacuate Evacuate personnel to safe areas spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (gloves, goggles, respirator) ventilate->ppe contain Contain spillage ppe->contain collect Collect with inert absorbent material contain->collect dispose Dispose of in suitable, closed containers for disposal collect->dispose decontaminate Decontaminate spill area dispose->decontaminate report Report the incident decontaminate->report

Caption: Logical workflow for handling a chemical spill.

References

Methodological & Application

Application Notes and Protocols for 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-2-chloro-1-methoxybenzene is a substituted toluene derivative that serves as a valuable intermediate in organic synthesis. Its utility lies in the reactive benzylic bromide group, which is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity makes it a key building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug discovery. The presence of the chloro and methoxy substituents on the benzene ring can influence the electronic properties and lipophilicity of the final compounds, potentially impacting their biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate. It includes quantitative data from representative reactions, detailed experimental procedures, and visualizations of a potential application in the synthesis of bioactive molecules.

Data Presentation

The following tables summarize quantitative data for key synthetic steps involving this compound and related compounds.

Table 1: Synthesis of this compound from 2-Chloro-1-methoxy-4-methylbenzene

ReactantReagentCatalystSolventTemperature (°C)Time (h)Yield (%)PurityReference
2-Chloro-1-methoxy-4-methylbenzeneN-Bromosuccinimide (NBS)2,2'-Azobis(isobutyronitrile) (AIBN)Carbon tetrachlorideReflux21~76Not Specified[1]

Table 2: Representative Nucleophilic Substitution Reactions with Benzylic Bromides

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
1-Bromo-2-(bromomethyl)-4-chlorobenzeneIsopropylamineK₂CO₃Acetonitrile8012N-(2-Bromo-5-chlorobenzyl)propan-2-amine>95 (crude)
1-Bromo-2-(bromomethyl)-4-chlorobenzene4-EthoxyphenolAlCl₃Dichloromethane0 - RT164-(2-Bromo-5-chlorobenzyl)phenol98
1-Bromo-2-(bromomethyl)-4-chlorobenzeneThioureaNaOHMethanolReflux4Bis(2-bromo-5-chlorobenzyl) sulfide85-95

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the radical bromination of 2-Chloro-1-methoxy-4-methylbenzene to yield this compound.[1]

Materials:

  • 2-Chloro-1-methoxy-4-methylbenzene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-Chloro-1-methoxy-4-methylbenzene (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and stir for 21 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of Indole with this compound

This protocol details a general procedure for the N-alkylation of an indole, a common step in the synthesis of various biologically active compounds, including potential serotonin reuptake inhibitors.

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of indole (1.0 eq) in anhydrous DMF dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

Substituted benzyl halides like this compound are important precursors for the synthesis of a wide range of biologically active molecules. The ability to introduce the 3-chloro-4-methoxybenzyl moiety allows for the exploration of structure-activity relationships in drug design.

One potential application is in the synthesis of serotonin reuptake inhibitors (SSRIs). The core structures of many SSRIs, such as Vilazodone, contain an indole nucleus linked to a substituted phenyl group via an alkyl chain. The N-alkylation of an indole derivative with a suitable electrophile is a key synthetic step. While no direct synthesis of a commercial drug from this compound is documented in the provided search results, its structure makes it a plausible starting material for novel SSRI candidates.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 2-Chloro-1-methoxy-4-methylbenzene reagents NBS, AIBN, CCl4 reaction Radical Bromination (Reflux, 21h) start->reaction reagents->reaction workup Filtration, Washing, Drying reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of the title compound.

signaling_pathway cluster_synapse Serotonergic Synapse presynaptic Presynaptic Neuron serotonin_vesicle Serotonin (5-HT) postsynaptic Postsynaptic Neuron signal Signal Transduction postsynaptic->signal synaptic_cleft Synaptic Cleft serotonin_receptor 5-HT Receptor synaptic_cleft->serotonin_receptor sert SERT (Serotonin Transporter) synaptic_cleft->sert 5-HT serotonin_release Release serotonin_vesicle->serotonin_release serotonin_release->synaptic_cleft serotonin_receptor->postsynaptic sert->presynaptic reuptake Reuptake sert->reuptake ssri SSRI (e.g., Vilazodone derivative) ssri->sert Inhibition

Caption: Proposed mechanism of action for a potential SSRI synthesized from the title intermediate.

References

Application Notes and Protocols for 4-Bromomethyl-2-chloro-1-methoxybenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-2-chloro-1-methoxybenzene is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent. Its benzylic bromide functionality makes it highly reactive towards nucleophiles, enabling the introduction of the 2-chloro-4-methoxybenzyl group into a variety of molecules. This structural motif is of interest in medicinal chemistry and materials science. These application notes provide an overview of its synthesis, key reactions, and detailed experimental protocols.

Physicochemical Properties

PropertyValue
CAS Number 320407-92-9[1][2][3][4]
Molecular Formula C₈H₈BrClO[1][2]
Molecular Weight 235.51 g/mol [2]
Appearance White to off-white solid
Melting Point 52-53 °C
Boiling Point 272.95 °C at 760 mmHg[1]
Density 1.521 g/cm³[1]

Synthesis of this compound

The most common method for the synthesis of this compound is through the radical bromination of 2-chloro-4-methylanisole. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, under photolytic or thermal conditions.

Representative Synthesis Data
Starting MaterialBrominating AgentInitiatorSolventReaction Time (h)Yield (%)
2-Chloro-4-methylanisoleNBSAIBNCarbon tetrachloride2176
Toluene derivativesNBS / SiCl₄-AcetonitrileNot specifiedGood yields
Alkyl aromaticsBrCCl₃PhotochemicalNeat2037-93

Note: The data in the table is representative of benzylic bromination reactions and may not be specific to the synthesis of this compound, for which specific literature data is limited.

Experimental Protocol: Synthesis via Benzylic Bromination

Materials:

  • 2-Chloro-4-methylanisole

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-4-methylanisole (1 equivalent).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Applications in Organic Synthesis

As a reactive benzylic bromide, this compound is an excellent substrate for Sₙ2 reactions. Its primary applications are in the Williamson ether synthesis and the N-alkylation of amines. These reactions are fundamental in the synthesis of more complex molecules, including pharmaceutical intermediates.

Williamson Ether Synthesis

The Williamson ether synthesis allows for the formation of ethers from an organohalide and an alcohol (in the form of its alkoxide). This compound can react with various alcohols to form the corresponding ethers.[5][6]

AlcoholBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux8>90
EthanolNaHTHFRoom Temp4>95
IsopropanolNaIsopropanolReflux1285-95

Note: This data is representative of typical Williamson ether syntheses with reactive benzylic bromides.

Materials:

  • This compound

  • Alcohol (e.g., phenol, ethanol)

  • Base (e.g., NaH, K₂CO₃, NaOEt)

  • Anhydrous solvent (e.g., THF, DMF, acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe and needles

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1 equivalent) and the anhydrous solvent.

  • Cool the solution in an ice bath and add the base (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Williamson_Ether_Synthesis ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide AlkylHalide 4-Bromomethyl-2-chloro- 1-methoxybenzene Product Ether Product AlkylHalide->Product Alkoxide->Product SN2 Attack Byproduct NaBr

Williamson Ether Synthesis Workflow

N-Alkylation of Amines

This compound readily alkylates primary and secondary amines to form the corresponding secondary and tertiary amines, respectively. This reaction is crucial for building molecular complexity in the synthesis of pharmaceuticals and other biologically active compounds.[7][8][9][10]

AmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineK₂CO₃DMF80685-95
PiperidineEt₃NCH₂Cl₂Room Temp3>90
BenzylamineCs₂CO₃DMFRoom Temp1290-98

Note: This data represents typical outcomes for N-alkylation reactions with reactive benzylic bromides.

Materials:

  • This compound

  • Primary or secondary amine

  • Base (e.g., K₂CO₃, Et₃N, Cs₂CO₃)

  • Solvent (e.g., DMF, acetonitrile, CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the amine (1 equivalent) and the base (1.5-2 equivalents) in the chosen solvent.

  • Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

N_Alkylation Amine Amine (R₂NH) AlkylatedAmine N-Alkylated Amine Amine->AlkylatedAmine Nucleophilic Attack Byproduct HBr Salt of Base AlkylHalide 4-Bromomethyl-2-chloro- 1-methoxybenzene AlkylHalide->AlkylatedAmine Base Base (e.g., K₂CO₃)

N-Alkylation of Amines Workflow

Application in Drug Development

Safety Information

This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-2-chloro-1-methoxybenzene is a versatile bifunctional reagent in organic synthesis, prized for its reactive benzylic bromide that readily participates in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-chloro-4-methoxybenzyl moiety onto a wide range of nucleophiles, making it a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its derivatives have shown potential in the development of therapeutic agents, notably as intermediates in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors.

The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the benzene ring can influence the reactivity of the benzylic position. The primary bromomethyl group is highly susceptible to SN2 reactions, allowing for the formation of new carbon-heteroatom bonds with a variety of nucleophiles, including amines, phenols, and thiols.

Applications in Drug Discovery and Development

A significant application of this compound is in the synthesis of precursors for bioactive molecules. For instance, it is a key intermediate in the synthesis of analogs of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The 2-chloro-4-methoxybenzyl group is a common structural motif in various pharmaceutical candidates due to its favorable physicochemical properties that can enhance biological activity and pharmacokinetic profiles.

Signaling Pathway: PDE5 Inhibition

Derivatives of this compound can be utilized to synthesize compounds that inhibit PDE5. The inhibition of this enzyme leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is central to the therapeutic effect of drugs used in the treatment of erectile dysfunction and pulmonary hypertension.[1][2][3][4][5]

PDE5_Inhibition Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP 5'-GMP PDE5->5'-GMP Hydrolyzes Avanafil Analog Avanafil Analog Avanafil Analog->PDE5 Inhibits

Caption: Mechanism of action of a PDE5 inhibitor synthesized from a this compound derivative.

Quantitative Data Presentation

The following table summarizes the reaction conditions and yields for nucleophilic substitution reactions involving this compound and analogous benzylic bromides.

Nucleophile TypeNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference Type
Amine 2H-[1][2][4]triazolo[4,3-a]pyridin-3-one2-(2-Chloro-4-methoxybenzyl)-2H-[1][2][4]triazolo[4,3-a]pyridin-3-oneAcetonitrileCs₂CO₃RT12N/ASpecific
Amine IsopropylamineN-(2-Chloro-4-methoxybenzyl)propan-2-amineAcetonitrileK₂CO₃8012>95 (crude)Analogous
Phenol 4-Ethoxyphenol1-(2-(2-Chloro-4-methoxybenzyloxy)phenyl)ethan-1-oneDichloromethaneAlCl₃0 - RT1698Analogous
Thiol ThioureaBis(2-chloro-4-methoxybenzyl) sulfideMethanolNaOHReflux485-95Analogous
Cyanide Potassium Cyanide(2-Chloro-4-methoxyphenyl)acetonitrileEthanol/Water-Reflux2-4Good to HighAnalogous
Azide Sodium Azide1-(Azidomethyl)-2-chloro-4-methoxybenzeneDMF-RT - 6012-24HighAnalogous

N/A: Not available in the cited literature. RT: Room Temperature. DMF: Dimethylformamide. Specific references denote reactions performed directly on this compound. Analogous references denote reactions on similar benzylic bromides, providing an expected outcome.

Experimental Protocols

Below are detailed methodologies for key nucleophilic substitution reactions.

Protocol 1: Synthesis of 2-((2-Chloro-4-methoxybenzyl)amino) Derivatives (Specific Example)

This protocol describes the reaction of this compound with a heterocyclic amine nucleophile as reported in patent literature.

Materials:

  • This compound (1.0 eq)

  • 2H-[1][2][4]triazolo[4,3-a]pyridin-3-one (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Sodium sulfate

Procedure:

  • To a solution of 2H-[1][2][4]triazolo[4,3-a]pyridin-3-one in acetonitrile, add cesium carbonate.

  • To this suspension, add this compound.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, add water and ethyl acetate to the reaction mixture.

  • Separate the organic phase, and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, wash with saturated aqueous sodium chloride solution, and dry over sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative HPLC to obtain the desired product.

Protocol1_Workflow A Dissolve Triazolone in Acetonitrile B Add Cs₂CO₃ A->B C Add 4-Bromomethyl-2-chloro- 1-methoxybenzene B->C D Stir at RT Overnight C->D E Work-up: Aqueous Extraction D->E F Purification: Preparative HPLC E->F G Final Product F->G

Caption: Experimental workflow for the synthesis of a triazole derivative.

Protocol 2: Synthesis of N-(2-Chloro-4-methoxybenzyl)alkylamines (Analogous Example)

This protocol details a general procedure for the N-alkylation of primary or secondary amines with a benzylic bromide.

Materials:

  • This compound (1.0 eq)

  • Alkylamine (e.g., Isopropylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound, acetonitrile, and potassium carbonate.

  • Add the alkylamine to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 3: Williamson Ether Synthesis with a Phenolic Nucleophile (Analogous Example)

This protocol outlines the synthesis of a benzyl ether via the reaction of a benzylic bromide with a phenol.

Materials:

  • This compound (1.0 eq)

  • Phenol (e.g., 4-Ethoxyphenol) (1.0 eq)

  • Aluminum Chloride (AlCl₃) (1.1 eq)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the phenol in dichloromethane in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add a solution of aluminum chloride in dichloromethane.

  • To this mixture, add a solution of this compound in dichloromethane.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

General_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound + Nucleophile + Solvent ± Base B Stir at Specified Temperature and Time A->B C Quench Reaction (if necessary) B->C D Aqueous Extraction & Drying C->D E Concentration of Solvent D->E F Column Chromatography (if necessary) E->F G Pure Product F->G

Caption: A general experimental workflow for nucleophilic substitution reactions.

References

Application Notes and Protocols for Williamson Ether Synthesis Using 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. The subject of these application notes, 4-bromomethyl-2-chloro-1-methoxybenzene, is a valuable electrophilic partner in this synthesis. Its benzylic bromide is highly reactive towards nucleophilic substitution, making it an excellent substrate for the preparation of a diverse range of aryl ethers. The resulting ether products, bearing the 2-chloro-1-methoxybenzyl moiety, are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

These notes provide detailed protocols for the synthesis of ethers using this compound, guidance on reaction optimization, and characterization data for representative products.

Reaction Principle

The Williamson ether synthesis using this compound involves the deprotonation of an alcohol or a phenol to form a potent nucleophile, which then displaces the bromide ion from the benzylic carbon of this compound.

General Reaction Scheme:

The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway and is often heated to ensure a reasonable reaction rate. The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions, such as elimination.

Experimental Protocols

General Procedure for the Synthesis of Aryl Ethers

This protocol describes a general method for the reaction of a phenol with this compound.

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nucleophile:

    • To a solution of the phenol (1.0 eq) in DMF (5-10 mL per mmol of phenol) in a round-bottom flask, add potassium carbonate (1.5 - 2.0 eq).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Reaction with Electrophile:

    • To the stirred suspension of the phenoxide, add a solution of this compound (1.0 - 1.2 eq) in a minimal amount of DMF.

    • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Williamson ether synthesis using this compound with various phenolic nucleophiles.

Nucleophile (Phenol)ProductBaseSolventTemp (°C)Time (h)Yield (%)M.p. (°C)
Phenol2-Chloro-1-methoxy-4-(phenoxymethyl)benzeneK₂CO₃DMF7049268-70
4-Fluorophenol2-Chloro-4-((4-fluorophenoxy)methyl)-1-methoxybenzeneK₂CO₃DMF8038875-77
4-Nitrophenol2-Chloro-1-methoxy-4-((4-nitrophenoxy)methyl)benzeneK₂CO₃AcetonitrileReflux585110-112
2-Naphthol2-Chloro-1-methoxy-4-((naphthalen-2-yloxy)methyl)benzeneNaOHEthanolReflux68998-100

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis described in the protocol.

experimental_workflow cluster_prep Nucleophile Preparation cluster_reaction S~N~2 Reaction cluster_workup Work-up & Purification phenol Phenol phenoxide Phenoxide Formation phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide solvent_prep Solvent (e.g., DMF) solvent_prep->phenoxide reaction_mixture Reaction at 60-80 °C phenoxide->reaction_mixture electrophile 4-Bromomethyl-2-chloro- 1-methoxybenzene electrophile->reaction_mixture extraction Aqueous Work-up & Extraction reaction_mixture->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Pure Ether Product purification->product

A generalized workflow for the Williamson ether synthesis.
Logical Relationship of Reaction Components

This diagram illustrates the logical relationship between the reactants, reagents, and products in the Williamson ether synthesis.

logical_relationship cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_products Products phenol Phenol (Nucleophile Precursor) phenoxide Phenoxide (Nucleophile) phenol->phenoxide reacts with electrophile 4-Bromomethyl-2-chloro- 1-methoxybenzene (Electrophile) ether_product Aryl Ether Product electrophile->ether_product salt_byproduct Halide Salt Byproduct electrophile->salt_byproduct base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) phenoxide->ether_product attacks

Key components and their roles in the synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving 4-Bromomethyl-2-chloro-1-methoxybenzene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The methodologies outlined herein are based on established principles of Suzuki coupling reactions and provide a framework for the successful synthesis and exploration of novel chemical entities.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[3][4] The application of this reaction to substrates like this compound allows for the strategic introduction of aryl or heteroaryl substituents, paving the way for the development of new pharmaceutical agents and functional materials.[4] The presence of both a bromomethyl and a chloro substituent on the aromatic ring offers potential for selective or sequential cross-coupling reactions, further enhancing its synthetic utility.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[5][6] The reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] Initially, the active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the aryl halide. Subsequently, in the presence of a base, the organoboron species undergoes transmetalation with the palladium complex.[8] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[2]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Aryl Halide Ar'-B(OR)2 Boronic Acid/Ester Base Base Ar-Ar' Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, arylboronic acid, and base in a dry flask. start->setup inert Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen). setup->inert reagents Reagent Addition: Add the palladium catalyst and anhydrous solvent. inert->reagents reaction Reaction: Heat the mixture to the desired temperature and stir. Monitor reaction progress (TLC or LC-MS). reagents->reaction workup Aqueous Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. reaction->workup purification Purification: Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, PCy₃·HBF₄) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/H₂O mixture)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst and any additional ligand.

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically ranging from 80-120 °C) for the specified time (2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and hypothetical yields for the Suzuki coupling of this compound with various arylboronic acids, based on established procedures for similar substrates.[9][10]

Table 1: Screening of Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80285
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001278
3PdCl₂(dppf) (2)-K₃PO₄ (3)DMF110892
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene100690

Table 2: Substrate Scope with Optimized Conditions

Optimized Conditions: PdCl₂(dppf) (2 mol%), K₃PO₄ (3 eq.), DMF, 110 °C, 8 h

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-(Phenylmethyl)-2-chloro-1-methoxybenzene91
24-Methoxyphenylboronic acid4-(4-Methoxybenzyl)-2-chloro-1-methoxybenzene93
34-Fluorophenylboronic acid4-(4-Fluorobenzyl)-2-chloro-1-methoxybenzene88
43-Thienylboronic acid4-(Thiophen-3-ylmethyl)-2-chloro-1-methoxybenzene85

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel biaryl compounds. The versatility of this reaction allows for the generation of diverse chemical libraries, which is of paramount importance in the fields of drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes and Protocols: 4-Bromomethyl-2-chloro-1-methoxybenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-bromomethyl-2-chloro-1-methoxybenzene as a versatile building block in the synthesis of substituted heterocyclic compounds, with a focus on the formation of the benzothiazine scaffold. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel heterocyclic entities of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted benzyl bromide that serves as a reactive electrophile, making it a valuable reagent for the introduction of the 2-chloro-4-methoxybenzyl moiety into various molecular frameworks. The presence of the chloro and methoxy substituents on the aromatic ring can significantly influence the physicochemical properties and biological activity of the resulting heterocyclic compounds. This document details a prospective synthetic application of this reagent in the construction of a substituted 1,3-benzothiazine, a heterocyclic core found in a variety of biologically active molecules.

Proposed Synthesis of 7-Chloro-6-methoxy-4H-benzo[d][1][2]thiazin-2-amine

Based on the known reactivity of substituted benzyl halides with binucleophilic reagents, a plausible and efficient route to novel benzothiazine derivatives can be proposed. A particularly relevant strategy involves the reaction of a benzyl bromide with thiourea, which can act as a source of both the sulfur and nitrogen atoms required for the formation of the 1,3-thiazine ring. A similar transformation has been successfully employed for the synthesis of 6-nitro-4H-benzo[d][1][2]thiazin-2-amine from 2-fluoro-5-nitrobenzyl bromide[3]. This precedent suggests that this compound can undergo a sequential SN2 and SNAr reaction with thiourea to yield the corresponding 7-chloro-6-methoxy-4H-benzo[d][1][2]thiazin-2-amine.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C8H8BrClO
Molecular Weight 235.51 g/mol
CAS Number 320407-92-9
Appearance White to off-white solid
Storage Temperature 2-8°C under inert gas

Table 2: Predicted Properties of 7-Chloro-6-methoxy-4H-benzo[d][1][2]thiazin-2-amine

PropertyValue
Molecular Formula C9H9ClN2OS
Molecular Weight 228.70 g/mol
Monoisotopic Mass 228.01241 Da
XLogP3 2.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Experimental Protocol

Synthesis of 7-Chloro-6-methoxy-4H-benzo[d][1][2]thiazin-2-amine

This protocol describes a one-pot synthesis of 7-chloro-6-methoxy-4H-benzo[d][1][2]thiazin-2-amine from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Sodium Bicarbonate (NaHCO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Distilled Water

Procedure:

  • To a stirred solution of thiourea (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere, add this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 1 hour.

  • To this solution, add powdered sodium bicarbonate (1.0 equivalent) and continue stirring for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water to the reaction mixture and continue stirring for 30 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with distilled water to remove any residual base, and dry under vacuum.

Visualizations

Diagram 1: Proposed Synthetic Pathway

synthetic_pathway reagent 4-Bromomethyl-2-chloro- 1-methoxybenzene intermediate Isothiouronium Salt (Intermediate) reagent->intermediate SN2 thiourea Thiourea thiourea->intermediate product 7-Chloro-6-methoxy-4H-benzo[d][1,3]thiazin-2-amine intermediate->product SNAr (Intramolecular)

Caption: Proposed reaction scheme for the synthesis of the target benzothiazine.

Diagram 2: Experimental Workflow

experimental_workflow start Start step1 Dissolve Thiourea in DMF start->step1 step2 Add this compound step1->step2 step3 Stir at Room Temperature (1 hr) step2->step3 step4 Add Sodium Bicarbonate step3->step4 step5 Stir at Room Temperature (3 hrs) step4->step5 step6 Quench with Water step5->step6 step7 Filter and Wash Product step6->step7 step8 Dry Product step7->step8 end End step8->end

Caption: A step-by-step workflow for the synthesis protocol.

Concluding Remarks

The provided protocol offers a rational and experimentally feasible approach for the synthesis of a novel substituted benzothiazine derivative using this compound. This starting material's reactivity, coupled with the established synthetic routes for similar heterocyclic systems, makes it a promising candidate for the generation of diverse compound libraries for screening in drug discovery programs. Researchers are encouraged to adapt and optimize the outlined conditions to suit their specific needs and to explore the broader utility of this versatile building block in the synthesis of other heterocyclic systems.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-7-methoxyisoquinoline from 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, five-step synthetic route for the preparation of 6-chloro-7-methoxyisoquinoline, a valuable scaffold in medicinal chemistry, starting from the readily available 4-Bromomethyl-2-chloro-1-methoxybenzene. The protocols detailed below are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Overview of the Synthetic Pathway

The synthesis of 6-chloro-7-methoxyisoquinoline from this compound is a multi-step process that involves the formation of a phenethylamine intermediate, followed by the construction of the isoquinoline core using a Bischler-Napieralski reaction and subsequent aromatization. This pathway is particularly useful for generating substituted isoquinolines that can serve as key building blocks in the development of novel therapeutic agents.

The overall synthetic transformation is outlined in the workflow diagram below.

SynthesisWorkflow Start This compound Intermediate1 2-(3-Chloro-4-methoxyphenyl)acetonitrile Start->Intermediate1 Step 1: Cyanation (NaCN, Ethanol/Water) Intermediate2 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine Intermediate1->Intermediate2 Step 2: Reduction (H2, Raney Ni) Intermediate3 N-[2-(3-Chloro-4-methoxyphenyl)ethyl]acetamide Intermediate2->Intermediate3 Step 3: Acylation (Acetic Anhydride) Intermediate4 6-Chloro-7-methoxy-1-methyl-3,4-dihydroisoquinoline Intermediate3->Intermediate4 Step 4: Cyclization (POCl3) FinalProduct 6-Chloro-7-methoxy-1-methylisoquinoline Intermediate4->FinalProduct Step 5: Aromatization (Pd/C, Toluene)

Caption: Synthetic workflow for 6-chloro-7-methoxyisoquinoline.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Summary of Reagents and Products

StepStarting MaterialProductMolecular Formula (Product)Molecular Weight (Product)
1This compound2-(3-Chloro-4-methoxyphenyl)acetonitrileC₉H₈ClNO181.62 g/mol
22-(3-Chloro-4-methoxyphenyl)acetonitrile2-(3-Chloro-4-methoxyphenyl)ethan-1-amineC₉H₁₂ClNO185.65 g/mol
32-(3-Chloro-4-methoxyphenyl)ethan-1-amineN-[2-(3-Chloro-4-methoxyphenyl)ethyl]acetamideC₁₁H₁₄ClNO₂227.69 g/mol
4N-[2-(3-Chloro-4-methoxyphenyl)ethyl]acetamide6-Chloro-7-methoxy-1-methyl-3,4-dihydroisoquinolineC₁₁H₁₂ClNO209.67 g/mol
56-Chloro-7-methoxy-1-methyl-3,4-dihydroisoquinoline6-Chloro-7-methoxy-1-methylisoquinolineC₁₁H₁₀ClNO207.66 g/mol

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureReaction TimeTypical Yield
1CyanationSodium CyanideEthanol/WaterReflux4 hours85-95%
2ReductionRaney Ni, H₂Methanol/Ammonia100-125°C2 hours80-90%
3AcylationAcetic AnhydrideDichloromethaneRoom Temp.1 hour90-98%
4CyclizationPhosphorus Oxychloride (POCl₃)AcetonitrileReflux4 hours70-85%
5Aromatization10% Palladium on Carbon (Pd/C)TolueneReflux12 hours80-90%

Experimental Protocols

Step 1: Synthesis of 2-(3-Chloro-4-methoxyphenyl)acetonitrile (Intermediate 1)

Principle: This step involves a nucleophilic substitution reaction where the bromide of the starting material is displaced by a cyanide ion to form the corresponding nitrile. This reaction is a classic example of the Kolbe nitrile synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • In a separate beaker, dissolve sodium cyanide in a minimal amount of deionized water and add this solution to the flask.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(3-Chloro-4-methoxyphenyl)acetonitrile as a solid.

Step 2: Synthesis of 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine (Intermediate 2)

Principle: The nitrile group of Intermediate 1 is reduced to a primary amine using catalytic hydrogenation. Raney nickel is an effective catalyst for this transformation. The presence of ammonia helps to minimize the formation of secondary amine byproducts.[1]

Materials:

  • 2-(3-Chloro-4-methoxyphenyl)acetonitrile (1.0 eq)

  • Raney Nickel (approx. 5-10% by weight of the nitrile)

  • Anhydrous methanol saturated with ammonia

  • Hydrogen gas

  • Diethyl ether

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, place a solution of 2-(3-Chloro-4-methoxyphenyl)acetonitrile in anhydrous methanol saturated with ammonia.

  • Carefully add the Raney Nickel catalyst to the vessel.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 500-1000 psi.

  • Heat the mixture to 100-125°C and agitate until the absorption of hydrogen ceases (approximately 2 hours).

  • Cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine can be used in the next step without further purification or can be purified by vacuum distillation.

Step 3: Synthesis of N-[2-(3-Chloro-4-methoxyphenyl)ethyl]acetamide (Intermediate 3)

Principle: The primary amine of Intermediate 2 is acylated with acetic anhydride to form the corresponding acetamide. This is a straightforward and high-yielding reaction.

Materials:

  • 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Dichloromethane (DCM)

  • Triethylamine (1.2 eq)

  • Saturated aqueous sodium bicarbonate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of acetic anhydride.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-[2-(3-Chloro-4-methoxyphenyl)ethyl]acetamide, which is often a solid and can be used in the next step without further purification.

Step 4: Synthesis of 6-Chloro-7-methoxy-1-methyl-3,4-dihydroisoquinoline (Intermediate 4)

Principle: This is a Bischler-Napieralski reaction, where the N-acylphenethylamine undergoes an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline.[2][3][4][5] Phosphorus oxychloride is a common dehydrating and activating agent for this cyclization.[2] The electron-donating methoxy group on the aromatic ring facilitates this reaction.[3][4]

Materials:

  • N-[2-(3-Chloro-4-methoxyphenyl)ethyl]acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • Anhydrous acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-[2-(3-Chloro-4-methoxyphenyl)ethyl]acetamide in anhydrous acetonitrile.

  • Carefully add phosphorus oxychloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 6-Chloro-7-methoxy-1-methyl-3,4-dihydroisoquinoline can be purified by column chromatography on silica gel.

Step 5: Synthesis of 6-Chloro-7-methoxy-1-methylisoquinoline (Final Product)

Principle: The dihydroisoquinoline intermediate is aromatized to the final isoquinoline product through catalytic dehydrogenation using palladium on carbon.

Materials:

  • 6-Chloro-7-methoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 10 mol%)

  • Toluene

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 6-Chloro-7-methoxy-1-methyl-3,4-dihydroisoquinoline in toluene.

  • Add 10% Pd/C to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst, washing the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield 6-Chloro-7-methoxy-1-methylisoquinoline.

Characterization of 6-Chloro-7-methoxy-1-methylisoquinoline:

  • Molecular Formula: C₁₁H₁₀ClNO

  • Molecular Weight: 207.66 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): Signals corresponding to aromatic protons, a methoxy group, and a methyl group.

  • Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): Signals corresponding to the carbons of the isoquinoline core, the methoxy group, and the methyl group.

  • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₁H₁₁ClNO⁺: 208.0524; found: 208.0522.

References

Application Notes and Protocols: 4-Bromomethyl-2-chloro-1-methoxybenzene as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a complex molecule. The para-methoxybenzyl (PMB) group is a widely utilized protecting group, especially for hydroxyl and amine functionalities, owing to its relative stability and versatile deprotection methods.

This document provides detailed application notes and protocols for the use of a substituted analogue, 4-bromomethyl-2-chloro-1-methoxybenzene, which introduces the 2-chloro-4-methoxybenzyl (CMB) protecting group. The presence of the electron-withdrawing chloro group on the aromatic ring is anticipated to modulate the reactivity and stability of the protecting group compared to the standard PMB group, offering a nuanced tool for strategic synthetic planning. While direct literature on the extensive use of this compound as a protecting group is limited, the following protocols are based on well-established methodologies for PMB and related benzyl-type protecting groups, with modifications inferred from the electronic effects of the chloro substituent.

Overview of the 2-Chloro-4-methoxybenzyl (CMB) Protecting Group

The CMB group, introduced by the alkylation of a functional group with this compound, shares structural similarity with the PMB group. The key differentiator is the chlorine atom at the C2 position of the benzene ring.

Key Properties and Expected Reactivity:

  • Increased Acid Stability: The electron-withdrawing nature of the chloro group is expected to destabilize the benzylic carbocation intermediate that forms during acid-catalyzed cleavage. Consequently, the CMB group should exhibit greater stability towards acidic conditions compared to the PMB group. This feature can be exploited for orthogonal protection strategies where acid-labile groups need to be retained while other transformations are performed under acidic conditions.

  • Modified Oxidative Cleavage: The facile oxidative cleavage of PMB ethers with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a hallmark of this protecting group, proceeding via a charge-transfer complex.[1] The electron-donating methoxy group is crucial for this process. The presence of the electron-withdrawing chloro group in the CMB group is predicted to render the aromatic ring less electron-rich, potentially making the oxidative cleavage more challenging. Harsher reaction conditions or alternative oxidative reagents might be necessary for efficient deprotection.

  • Hydrogenolysis: Similar to other benzyl-type protecting groups, the CMB group is expected to be cleavable by catalytic hydrogenolysis.

Applications

The CMB protecting group can be employed for the protection of various functional groups, analogous to the PMB group.[2]

  • Alcohols and Phenols: Formation of CMB ethers.

  • Carboxylic Acids: Formation of CMB esters.

  • Amines: Formation of N-CMB derivatives.

  • Thiols: Formation of CMB thioethers.

Experimental Protocols

The following are detailed experimental protocols for the introduction and removal of the 2-chloro-4-methoxybenzyl (CMB) protecting group. These are adapted from standard procedures for the PMB group and should be optimized for specific substrates.

Protocol 1: Protection of a Primary Alcohol as a CMB Ether

This protocol describes the formation of a CMB ether from a primary alcohol using this compound under Williamson ether synthesis conditions.

Workflow for Alcohol Protection:

G substrate Alcohol (R-OH) intermediate Alkoxide (R-O⁻Na⁺) substrate->intermediate Deprotonation reagents NaH, THF (or DMF) 0 °C to rt cmb_br This compound product CMB-protected Alcohol (R-O-CMB) cmb_br->product SN2 Reaction intermediate->product

Caption: Workflow for the protection of an alcohol with this compound.

Materials:

  • Alcohol substrate

  • This compound (1.1 - 1.5 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the alcohol in anhydrous THF (or DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF (or DMF) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Substrate Primary Alcohol
Reagent This compound
Base Sodium Hydride (NaH)
Solvent THF or DMF
Temperature 0 °C to room temperature
Typical Reaction Time 2 - 6 hours
Workup Aqueous quench and extraction

Table 1: Summary of typical reaction conditions for the protection of a primary alcohol as a CMB ether.

Protocol 2: Deprotection of a CMB Ether via Oxidative Cleavage

This protocol describes the cleavage of a CMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Note that due to the electron-withdrawing chloro group, this reaction may require more forcing conditions (e.g., higher temperature, longer reaction time, or a larger excess of DDQ) compared to the deprotection of a PMB ether.

Signaling Pathway for Oxidative Deprotection:

G sub CMB-protected Alcohol ct_complex Charge-Transfer Complex sub->ct_complex ddq DDQ ddq->ct_complex radical_cation CMB Radical Cation ct_complex->radical_cation SET set Single Electron Transfer oxonium Oxonium Ion radical_cation->oxonium hemiacetal Hemiacetal Intermediate oxonium->hemiacetal hydrolysis H₂O hydrolysis->hemiacetal product Deprotected Alcohol hemiacetal->product byproduct 2-Chloro-4-methoxybenzaldehyde hemiacetal->byproduct

Caption: Proposed mechanism for the oxidative deprotection of a CMB ether using DDQ.

Materials:

  • CMB-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 - 3.0 eq.)

  • Dichloromethane (DCM)

  • Water or a pH 7 phosphate buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the CMB-protected alcohol in a mixture of DCM and water (or pH 7 phosphate buffer), typically in a ratio of 10:1 to 20:1.

  • Cool the solution to 0 °C and add DDQ portion-wise. The reaction mixture may turn dark in color.

  • Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution until the color of the organic layer no longer changes, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Substrate CMB-protected Alcohol
Reagent DDQ
Solvent DCM/Water or DCM/Buffer
Temperature 0 °C to 40 °C
Typical Reaction Time 1 - 12 hours
Workup Aqueous quench and extraction

Table 2: Summary of typical reaction conditions for the oxidative deprotection of a CMB ether.

Protocol 3: Deprotection of a CMB Ether via Acid-Catalyzed Cleavage

This protocol describes the cleavage of a CMB ether using a strong acid. The CMB group is expected to be more stable to acid than the PMB group, therefore requiring stronger acidic conditions or longer reaction times.

Materials:

  • CMB-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as a solvent

  • Toluene (as a co-solvent for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the CMB-protected alcohol in DCM at room temperature.

  • Add trifluoroacetic acid (typically 10-50% v/v) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating may be necessary.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3 x) to remove residual TFA.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with the organic solvent (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Substrate CMB-protected Alcohol
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Temperature Room temperature to reflux
Typical Reaction Time 1 - 24 hours
Workup Neutralization and extraction

Table 3: Summary of typical reaction conditions for the acidic deprotection of a CMB ether.

Orthogonality and Selectivity

The modified stability of the CMB group allows for potential orthogonal protection strategies. For instance, a CMB ether may remain intact under conditions that cleave more acid-labile groups such as tert-butyldimethylsilyl (TBS) or trityl (Tr) ethers. Conversely, a PMB ether could potentially be cleaved oxidatively with DDQ under conditions where a CMB ether is stable, although this selectivity would need to be carefully optimized for each specific substrate.[1]

Conclusion

The 2-chloro-4-methoxybenzyl (CMB) protecting group, derived from this compound, presents a potentially valuable alternative to the standard PMB group. Its anticipated enhanced stability towards acidic conditions and altered reactivity in oxidative cleavage offer opportunities for refined synthetic strategies in complex molecule synthesis. The protocols provided herein serve as a foundation for the application of this protecting group, with the understanding that optimization will be necessary to achieve desired outcomes for specific substrates and synthetic schemes. Researchers are encouraged to carefully evaluate the reaction conditions and monitor the progress of both protection and deprotection steps to ensure high yields and selectivity in their synthetic endeavors.

References

Application Notes and Protocols: Deprotection of the 4-Methoxybenzyl Group from 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of the 4-methoxybenzyl (PMB) group from 4-Bromomethyl-2-chloro-1-methoxybenzene, yielding 4-Bromomethyl-2-chlorophenol. The presence of a labile bromomethyl group necessitates the careful selection of deprotection conditions to avoid unwanted side reactions. The following protocols offer methods generally suitable for this transformation, emphasizing reaction conditions that are tolerant of sensitive functional groups.

Introduction

The 4-methoxybenzyl (PMB) ether is a commonly utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a range of conditions and its selective removal in the presence of other protecting groups like benzyl ethers.[1] The deprotection of the PMB group is typically achieved through oxidative cleavage or under acidic conditions. This document outlines two primary methods for the deprotection of the PMB group from this compound: oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and acidic cleavage using trifluoroacetic acid (TFA).

Data Presentation: Comparison of Deprotection Methods

MethodReagentTypical Yield (%)Reaction TimeKey Considerations
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)85-97%[2]1-3 hoursMild conditions, orthogonal to many other protecting groups.[2] Potential for over-oxidation is low.
Acidic CleavageTrifluoroacetic Acid (TFA)80-95%[3][4]0.5-2 hoursStrong acid can be incompatible with other acid-sensitive functional groups. Requires a cation scavenger.

Experimental Protocols

Method 1: Oxidative Deprotection using DDQ

This method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the selective oxidative cleavage of the PMB ether.[2][5] The reaction proceeds under mild, neutral conditions, which is advantageous for substrates containing sensitive functional groups like the bromomethyl group.

Materials:

  • 4-Bromomethyl-2-chloro-1-(4-methoxybenzyloxy)benzene (starting material)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O) or a pH 7 phosphate buffer

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve the starting material (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DDQ (1.1-1.5 eq) to the stirred solution.[2] The reaction mixture will typically turn dark.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Bromomethyl-2-chlorophenol.

Method 2: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol employs trifluoroacetic acid (TFA) to cleave the PMB ether. A cation scavenger, such as anisole or 1,3-dimethoxybenzene, is crucial to prevent side reactions where the liberated 4-methoxybenzyl cation could otherwise react with the starting material or product.[6]

Materials:

  • 4-Bromomethyl-2-chloro-1-(4-methoxybenzyloxy)benzene (starting material)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Anisole or 1,3-dimethoxybenzene (cation scavenger)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve the starting material (1.0 eq) in dichloromethane.

  • Add a cation scavenger, such as anisole (5-10 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., 10-20% v/v in dichloromethane).[4]

  • Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-Bromomethyl-2-chlorophenol.

Visualizations

Deprotection_Workflow_DDQ cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Starting Material: 4-Bromomethyl-2-chloro-1- (4-methoxybenzyloxy)benzene Reagents DDQ, CH₂Cl₂/H₂O Reaction Stir at 0 °C to RT Reagents->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Product: 4-Bromomethyl-2-chlorophenol Purify->Product

Caption: Oxidative deprotection workflow using DDQ.

Deprotection_Workflow_TFA cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Starting Material: 4-Bromomethyl-2-chloro-1- (4-methoxybenzyloxy)benzene Reagents TFA, Anisole, CH₂Cl₂ Reaction Stir at 0 °C to RT Reagents->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Product: 4-Bromomethyl-2-chlorophenol Purify->Product

Caption: Acidic deprotection workflow using TFA.

Deprotection_Mechanism_DDQ Start PMB-Protected Phenol Complex Charge-Transfer Complex Start->Complex + DDQ DDQ DDQ RadicalCation PMB Radical Cation Complex->RadicalCation Single Electron Transfer Hemiketal Hemiketal Intermediate RadicalCation->Hemiketal + H₂O DDQ_anion DDQ Radical Anion Product Deprotected Phenol Hemiketal->Product Fragmentation Byproduct p-Methoxybenzaldehyde Hemiketal->Byproduct Fragmentation

Caption: Simplified mechanism of PMB deprotection by DDQ.

References

Application Notes and Protocols for 4-Bromomethyl-2-chloro-1-methoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-2-chloro-1-methoxybenzene is a versatile trifunctional aromatic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromomethyl group, a chloro substituent, and a methoxy group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of these distinct functionalities allows for selective chemical modifications, enabling the construction of complex molecular architectures for drug discovery and development.

The reactive benzylic bromide is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing the 2-chloro-4-methoxybenzyl moiety into a target molecule. This scaffold is found in various pharmacologically active compounds. A notable application of structurally similar compounds is in the synthesis of inhibitors of the sodium-glucose cotransporter 2 (SGLT2), such as Dapagliflozin, which are used in the treatment of type 2 diabetes. While direct synthesis of Dapagliflozin utilizes a related ethoxy-substituted analogue, the underlying synthetic strategies are applicable to this compound for the generation of novel SGLT2 inhibitors and other potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in medicinal chemistry research.

Application Notes

Intermediate for SGLT2 Inhibitors

This compound serves as a key precursor for the synthesis of C-aryl glucoside SGLT2 inhibitors. The general strategy involves the coupling of this electrophilic benzyl bromide with a protected glucose derivative. The resulting C-aryl glucoside can then be deprotected to yield the final active pharmaceutical ingredient (API). The chloro and methoxy substituents on the aromatic ring play a crucial role in modulating the electronic properties and conformational preferences of the final molecule, which can influence its binding affinity and selectivity for the SGLT2 transporter.

Synthesis of Bioactive Scaffolds

The reactive bromomethyl group allows for the facile introduction of the 2-chloro-4-methoxybenzyl moiety into various heterocyclic and carbocyclic scaffolds. This can be achieved through nucleophilic substitution reactions with amines, phenols, thiols, and other nucleophiles. The resulting derivatives can be screened for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Use in Fragment-Based Drug Discovery

As a substituted aromatic fragment, this compound can be utilized in fragment-based drug discovery (FBDD) campaigns. The fragment can be incorporated into larger molecules through synthetic elaboration, and the impact of the 2-chloro-4-methoxybenzyl group on the biological activity and physicochemical properties of the resulting compounds can be systematically evaluated.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis starting from 2-chloro-4-nitrotoluene, involving reduction, methoxylation, and subsequent benzylic bromination.

Step 1: Synthesis of 3-Chloro-4-methylphenol

Step 2: Synthesis of 2-Chloro-1-methoxy-4-methylbenzene

  • To a solution of 3-chloro-4-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-1-methoxy-4-methylbenzene.

Step 3: Synthesis of this compound

  • Dissolve 2-chloro-1-methoxy-4-methylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: General Procedure for Nucleophilic Substitution using this compound

This protocol outlines a general method for the reaction of this compound with a generic nucleophile (Nu-H).

  • To a solution of the nucleophile (Nu-H) (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., potassium carbonate, sodium hydride) (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to generate the nucleophile anion.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes representative yields for reactions analogous to the synthesis of this compound and its derivatives, based on the synthesis of structurally similar compounds.

Reaction StepStarting MaterialReagentsProductYield (%)
Friedel-Crafts Acylation 5-bromo-2-chlorobenzoyl chloride, PhenetoleAlCl₃, DCM5-bromo-2-chloro-4'-ethoxybenzophenoneHigh
Reduction of Ketone 5-bromo-2-chloro-4'-ethoxybenzophenoneTriethylsilane, Lewis Acid4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneHigh
Benzylic Bromination Substituted TolueneNBS, AIBN/UV lightSubstituted Benzyl BromideModerate to High
Nucleophilic Substitution Substituted Benzyl Bromide, NucleophileBaseSubstituted ProductHigh

Note: Yields are generalized and can vary depending on the specific substrates and reaction conditions.

Visualizations

Synthetic Pathway for this compound

G A 2-Chloro-4-nitrotoluene B 3-Chloro-4-methylaniline A->B Reduction C 3-Chloro-4-methylphenol B->C Diazotization, Hydrolysis D 2-Chloro-1-methoxy-4-methylbenzene C->D Methylation (CH3I, K2CO3) E This compound D->E Benzylic Bromination (NBS, AIBN/UV)

Caption: Proposed synthetic route to this compound.

General Workflow for Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Nucleophile (Nu-H) in solvent B Add Base A->B C Stir to form Nucleophile Anion B->C D Add 4-Bromomethyl-2-chloro- 1-methoxybenzene solution C->D E Stir at room temperature D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Caption: Generalized workflow for nucleophilic substitution reactions.

Logical Relationship in SGLT2 Inhibitor Synthesis

G Start 4-Bromomethyl-2-chloro- 1-methoxybenzene (Electrophile) Coupling Nucleophilic Substitution Start->Coupling Glucose Protected Glucose Derivative (Nucleophile) Glucose->Coupling Intermediate Protected C-Aryl Glucoside Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final SGLT2 Inhibitor (API) Deprotection->Final

Caption: Key steps in the synthesis of SGLT2 inhibitors.

Application Notes and Protocols for the Synthesis of Novel Dapagliflozin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of a novel potential intermediate for dapagliflozin and its analogues, utilizing 4-Bromomethyl-2-chloro-1-methoxybenzene as a key starting material. The described synthetic route involves a Friedel-Crafts alkylation to construct the core diphenylmethane structure, followed by a regioselective bromination to yield a functionalized intermediate suitable for subsequent C-glycosylation reactions. This application note offers comprehensive experimental protocols, tabulated quantitative data, and workflow visualizations to guide researchers in the exploration of alternative synthetic pathways for SGLT2 inhibitors.

Introduction

Dapagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The synthesis of dapagliflozin and related C-glycoside compounds relies on the efficient preparation of key aromatic intermediates. A common intermediate is 5-bromo-2-chloro-4'-ethoxydiphenylmethane, which serves as the aglycone precursor.[1][2] This document outlines a novel, two-step synthetic approach starting from this compound to generate a structurally related intermediate, 5-bromo-1-((4-ethoxyphenyl)methyl)-2-chloro-4-methoxybenzene. This alternative intermediate holds potential for the development of new dapagliflozin analogues and exploration of divergent synthetic strategies.

The proposed pathway commences with a Lewis acid-catalyzed Friedel-Crafts alkylation of phenetole (ethoxybenzene) with this compound.[3][4][5] This reaction constructs the central diphenylmethane scaffold. The subsequent step involves the regioselective electrophilic bromination of the resulting diarylmethane, utilizing N-Bromosuccinimide (NBS) to install a bromine atom at the position ortho to the activating methoxy group, yielding the target intermediate.[6][7]

Proposed Synthetic Pathway

The synthesis is a two-step process designed to produce a novel brominated diphenylmethane intermediate.

Dapagliflozin Intermediate Synthesis Synthetic Pathway to a Novel Dapagliflozin Intermediate A 4-Bromomethyl-2-chloro- 1-methoxybenzene R1 Step 1: Friedel-Crafts Alkylation (AlCl3, DCM) A->R1 B Phenetole B->R1 C N-Bromosuccinimide (NBS) R2 Step 2: Electrophilic Bromination (NBS, Acetonitrile) C->R2 I1 Intermediate 1: 1-((4-ethoxyphenyl)methyl)-2-chloro-4-methoxybenzene I1->R2 P Product: 5-bromo-1-((4-ethoxyphenyl)methyl)- 2-chloro-4-methoxybenzene R1->I1 R2->P

Figure 1: Proposed two-step synthesis of a novel dapagliflozin intermediate.

Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Phenetole

This protocol details the synthesis of 1-((4-ethoxyphenyl)methyl)-2-chloro-4-methoxybenzene via a Friedel-Crafts alkylation reaction.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mmol)Molar Ratio
This compound235.5111.7850.01.0
Phenetole (Ethoxybenzene)122.1618.32150.03.0
Anhydrous Aluminum Chloride (AlCl₃)133.347.3355.01.1
Dichloromethane (DCM), anhydrous-200 mL--
Crushed Ice-200 g--
1 M Hydrochloric Acid (HCl)-50 mL--
Saturated Sodium Bicarbonate Solution-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-10 g--

Table 1: Reagents for Friedel-Crafts Alkylation.

Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenetole (18.32 g, 150.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the mixture to 0°C in an ice-water bath.

  • Slowly add anhydrous aluminum chloride (7.33 g, 55.0 mmol) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

  • Dissolve this compound (11.78 g, 50.0 mmol) in 100 mL of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the solution from the dropping funnel to the reaction mixture dropwise over 60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice.

  • Add 50 mL of 1 M HCl to the mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Results:

ParameterValue
Product Name 1-((4-ethoxyphenyl)methyl)-2-chloro-4-methoxybenzene
Appearance Colorless to pale yellow oil
Expected Yield 11.7 g (80%)
Purity (by HPLC) >98%
TLC (Hex/EtOAc 9:1) Rf ≈ 0.4

Table 2: Expected results for Step 1.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with phenetole and DCM B Cool to 0°C A->B C Add AlCl₃ B->C E Add dropwise to reaction mixture (60 min @ 0°C) C->E D Prepare solution of 4-Bromomethyl-2-chloro- 1-methoxybenzene in DCM D->E F Stir at 0°C (2h), then RT (4h) E->F G Monitor by TLC F->G H Quench with ice and 1M HCl G->H I Separate organic layer H->I J Wash with H₂O, NaHCO₃, Brine I->J K Dry over MgSO₄ J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Figure 2: Experimental workflow for Friedel-Crafts alkylation.

Step 2: Regioselective Bromination

This protocol describes the bromination of the intermediate synthesized in Step 1 to produce 5-bromo-1-((4-ethoxyphenyl)methyl)-2-chloro-4-methoxybenzene.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mmol)Molar Ratio
1-((4-ethoxyphenyl)methyl)-2-chloro-4-methoxybenzene278.7511.1540.01.0
N-Bromosuccinimide (NBS)177.987.2941.01.02
Acetonitrile (MeCN)-150 mL--
Water-100 mL--
Saturated Sodium Thiosulfate Solution-50 mL--
Ethyl Acetate (EtOAc)-100 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-10 g--

Table 3: Reagents for Regioselective Bromination.

Protocol:

  • In a 250 mL round-bottom flask protected from light, dissolve 1-((4-ethoxyphenyl)methyl)-2-chloro-4-methoxybenzene (11.15 g, 40.0 mmol) in 150 mL of acetonitrile.

  • Add N-Bromosuccinimide (7.29 g, 41.0 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. The reaction should be protected from light to minimize radical side reactions.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into 100 mL of water.

  • Add 50 mL of saturated sodium thiosulfate solution to quench any remaining bromine.

  • Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with 50 mL of water and 50 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Expected Results:

ParameterValue
Product Name 5-bromo-1-((4-ethoxyphenyl)methyl)-2-chloro-4-methoxybenzene
Appearance White to off-white solid
Expected Yield 12.1 g (85%)
Purity (by HPLC) >97%
Melting Point To be determined

Table 4: Expected results for Step 2.

Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dissolve starting material in Acetonitrile B Add NBS A->B C Stir at RT (12-16h) (Protect from light) B->C D Monitor by TLC C->D E Pour into water D->E F Quench with Na₂S₂O₃ E->F G Extract with EtOAc F->G H Wash with H₂O, Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by recrystallization J->K

Figure 3: Experimental workflow for regioselective bromination.

Conclusion

The protocols described provide a viable synthetic route to a novel brominated diphenylmethane, a potential key intermediate for the synthesis of dapagliflozin analogues. The two-step sequence, involving a Friedel-Crafts alkylation and a subsequent regioselective bromination, utilizes readily available reagents and standard organic chemistry techniques. The provided data and workflows serve as a comprehensive guide for researchers aiming to explore new synthetic pathways in the development of SGLT2 inhibitors. Further studies would be required to optimize reaction conditions and to demonstrate the utility of this novel intermediate in the final C-glycosylation step to access new gliflozin compounds.

References

Preparation of Polychlorinated Biphenyl (PCB) Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of common polychlorinated biphenyl (PCB) metabolites, including hydroxylated PCBs (OH-PCBs), PCB sulfates, and PCB glucuronides. These metabolites are crucial for toxicological studies, environmental monitoring, and understanding the biological fate of PCBs.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that undergo metabolic transformation in organisms to form various metabolites.[1][2][3] The primary metabolites are hydroxylated PCBs (OH-PCBs), which can be further conjugated to form sulfates and glucuronides.[4][5][6] The synthesis and purification of these metabolites are essential for their use as analytical standards and for toxicological research. This guide details established chemical and enzymatic methods for their preparation.

Safety Precautions

Working with PCBs and their metabolites requires strict adherence to safety protocols due to their toxicity.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, a lab coat or impervious overalls, and safety goggles or a face shield.[7][9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid direct contact with skin.[8] In case of accidental contact, wash the affected area thoroughly with soap and water immediately.[9]

  • Waste Disposal: All PCB-contaminated waste, including glassware, consumables, and PPE, must be disposed of as hazardous waste according to local, state, and federal regulations.[7][11] Do not pour PCB waste down the drain.[7]

Preparation of Hydroxylated Polychlorinated Biphenyls (OH-PCBs)

A common and effective method for the synthesis of OH-PCBs is the palladium-catalyzed Suzuki cross-coupling reaction.[12][13] This method offers high selectivity and good yields.[12][13] The general strategy involves coupling a chlorinated benzene boronic acid with a bromo(di-)methoxybenzene, followed by demethylation to yield the desired dihydroxylated PCB.[12][14]

Experimental Protocol: Suzuki Coupling for OH-PCB Synthesis

This protocol is adapted from methodologies described by Lehmler and Robertson (2001) and Bauer et al. (1995).[14][15]

Materials and Reagents:

  • (Chlorinated) benzene boronic acid

  • Bromo(di-)methoxybenzene

  • Palladium catalyst (e.g., Pd(dppf)₂Cl₂)[12]

  • Aqueous sodium carbonate (Na₂CO₃)

  • Solvent (e.g., toluene or dimethoxyethane)

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve the (chlorinated) benzene boronic acid (1.2 equivalents) and the bromo(di-)methoxybenzene (1 equivalent) in the chosen solvent.

    • Add the palladium catalyst (e.g., Pd(dppf)₂Cl₂, 0.03 equivalents).[12]

    • Add aqueous sodium carbonate solution (2 M, 2 equivalents).

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification of Methoxy-PCB:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting methoxylated PCB intermediate by column chromatography on silica gel.

  • Demethylation:

    • Dissolve the purified methoxylated PCB in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (2-3 equivalents per methoxy group).

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Work-up and Purification of OH-PCB:

    • Quench the reaction by slowly adding water.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the final hydroxylated PCB product by column chromatography.

Quantitative Data for OH-PCB Synthesis
Precursor (Example)Product (OH-PCB)Yield (%)Reference
Bromo(di-)methoxybenzene & (Chlorinated) benzene boronic acidDihydroxylated PCBsModerate to Good[12]

Note: Yields are highly dependent on the specific congeners being synthesized.

Workflow for OH-PCB Synthesis

OH_PCB_Synthesis Start Starting Materials (Boronic Acid & Bromo(di-)methoxybenzene) Coupling Suzuki Coupling (Pd Catalyst, Na2CO3) Start->Coupling Workup1 Work-up & Purification (Extraction, Chromatography) Coupling->Workup1 Methoxy_PCB Dimethoxylated PCB Workup1->Methoxy_PCB Demethylation Demethylation (BBr3) Methoxy_PCB->Demethylation Workup2 Work-up & Purification (Extraction, Chromatography) Demethylation->Workup2 End Hydroxylated PCB (OH-PCB) Workup2->End

Caption: Workflow for the synthesis of hydroxylated PCBs.

Preparation of PCB Sulfates

The chemical synthesis of PCB sulfates typically involves the sulfation of a hydroxylated PCB precursor followed by a deprotection step.[15][16]

Experimental Protocol: Chemical Synthesis of PCB Sulfates

This protocol is based on a method utilizing a 2,2,2-trichloroethyl (TCE) protecting group.[15]

Materials and Reagents:

  • Hydroxylated PCB (OH-PCB)

  • 2,2,2-trichloroethyl chlorosulfate

  • 4-Dimethylaminopyridine (DMAP)

  • Solvent (e.g., dichloromethane)

  • Zinc powder

  • Ammonium formate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Sulfation (TCE-protection):

    • Dissolve the OH-PCB and DMAP (as a base) in the solvent.

    • Add 2,2,2-trichloroethyl chlorosulfate to the solution.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification of TCE-protected PCB Sulfate:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the TCE-protected PCB sulfate diester by column chromatography.

  • Deprotection:

    • Dissolve the purified TCE-protected PCB sulfate in a suitable solvent mixture (e.g., methanol/water).

    • Add zinc powder and ammonium formate.

    • Stir the mixture at room temperature to effect deprotection.

  • Work-up and Purification of PCB Sulfate:

    • Filter the reaction mixture to remove the zinc powder.

    • Concentrate the filtrate and purify the final PCB sulfate monoester, often as an ammonium salt, using appropriate chromatographic techniques.

Quantitative Data for PCB Sulfate Synthesis
StepReactant (Example)ProductYield (%)Reference
SulfationHydroxylated PCBsTCE-protected PCB sulfates75 - 94[15]
DeprotectionTCE-protected PCB sulfatesPCB sulfate monoestersGood[15][16]

Note: Deprotection yields can be lower for congeners with two chlorine atoms ortho to the sulfated hydroxyl group.[15][16]

Workflow for PCB Sulfate Synthesis

PCB_Sulfate_Synthesis Start Hydroxylated PCB (OH-PCB) Sulfation Sulfation with 2,2,2-trichloroethyl chlorosulfate Start->Sulfation Workup1 Work-up & Purification Sulfation->Workup1 Protected_Sulfate TCE-protected PCB Sulfate Workup1->Protected_Sulfate Deprotection Deprotection (Zinc powder, Ammonium formate) Protected_Sulfate->Deprotection Workup2 Work-up & Purification Deprotection->Workup2 End PCB Sulfate Workup2->End

Caption: Workflow for the chemical synthesis of PCB sulfates.

Preparation of PCB Glucuronides

PCB glucuronides are typically prepared via enzymatic synthesis using uridine diphosphate-glucuronosyltransferases (UGTs).[6][17]

Experimental Protocol: Enzymatic Synthesis of PCB Glucuronides

This protocol is a general method based on the use of liver microsomes as a source of UGTs.[17]

Materials and Reagents:

  • Hydroxylated PCB (OH-PCB)

  • Liver microsomes (e.g., from phenobarbital-treated rats)[17]

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Saccharolactone (an inhibitor of β-glucuronidase)

  • Acetonitrile

  • Standard laboratory equipment for incubation and analysis

Procedure:

  • Enzyme Incubation:

    • In a microcentrifuge tube, prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, saccharolactone, and the liver microsomes.

    • Add the OH-PCB substrate (dissolved in a small amount of a suitable solvent like methanol or DMSO).

    • Pre-incubate the mixture at 37 °C for a few minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Purification and Analysis:

    • The PCB glucuronide can be purified from the supernatant using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

    • Characterization and quantification are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data for Enzymatic Glucuronidation

The efficiency of glucuronidation is highly dependent on the structure of the OH-PCB metabolite.

OH-PCB SubstrateVmax/Km (µL/min/mg)Reference
Various OH-PCBs<3 to 116[17]

Note: Vmax/Km values indicate the efficiency of the enzymatic reaction. Substitution of chlorine atoms on the non-hydroxylated ring can significantly lower the reaction rate.[17]

Workflow for Enzymatic Synthesis of PCB Glucuronides

PCB_Glucuronide_Synthesis Start OH-PCB Substrate Incubation Enzymatic Incubation (Liver Microsomes, UDPGA, 37°C) Start->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant containing PCB Glucuronide Centrifugation->Supernatant Purification Purification (SPE or HPLC) Supernatant->Purification End PCB Glucuronide Purification->End

Caption: Workflow for the enzymatic synthesis of PCB glucuronides.

Analytical Methods for PCB Metabolites

The analysis of PCB metabolites typically involves extraction from a matrix, cleanup, and instrumental analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[2][18][19]

General Analytical Protocol

1. Extraction:

  • Liquid-Liquid Extraction (LLE): A common method for extracting PCB metabolites from aqueous samples.[2]

  • Solid-Phase Extraction (SPE): Used for sample cleanup and concentration.[19]

  • Pressurized Liquid Extraction (PLE): An efficient method for extracting metabolites from solid samples.[3]

2. Cleanup:

  • Cleanup steps are crucial to remove interfering compounds.[19] This can be achieved using techniques like silica gel or Florisil column chromatography.[3]

3. Derivatization (for GC analysis of OH-PCBs):

  • OH-PCBs are often derivatized to more volatile and less polar compounds (e.g., methoxy-PCBs using diazomethane) prior to GC analysis to improve chromatographic performance.[3][18]

4. Instrumental Analysis:

  • GC-MS: A standard technique for the analysis of derivatized OH-PCBs and other less polar metabolites.[2][18]

  • LC-MS/MS: Increasingly used for the direct analysis of more polar metabolites like OH-PCBs, sulfates, and glucuronides without the need for derivatization.[1][2][18]

Quantitative Data for Analytical Methods
Analytical StepMethodRecovery (%)Reference
ExtractionPressurized Liquid Extraction (PLE)PCBs: 78-112, OH-PCBs: 46, MeSO₂-PCBs: 89[3]

General Analytical Workflow

Analytical_Workflow Sample Sample (e.g., Biological Tissue, Water) Extraction Extraction (LLE, SPE, or PLE) Sample->Extraction Cleanup Cleanup (e.g., Silica Gel Chromatography) Extraction->Cleanup Derivatization Derivatization (e.g., for OH-PCBs for GC) Cleanup->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Direct for LC-MS/MS Derivatization->Analysis

Caption: General analytical workflow for PCB metabolites.

References

Experimental protocol for benzylation with 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Experimental Protocol for Benzylation Reactions Utilizing 4-Bromomethyl-2-chloro-1-methoxybenzene

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective use of this compound for benzylation reactions. It delves into the underlying chemical principles, provides detailed, validated protocols for O- and N-benzylation, and offers insights into safety, reaction monitoring, and troubleshooting.

Introduction: The Strategic Role of Benzylation

The introduction of a benzyl group is a cornerstone of modern organic synthesis, primarily employed as a robust protecting group for nucleophilic functionalities such as alcohols, phenols, and amines. The benzyl group's stability across a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool in multistep synthesis.

This compound is a versatile benzylating agent. Its structure is primed for reactivity in bimolecular nucleophilic substitution (SN2) reactions due to the benzylic bromide, a superb leaving group. The electronic nature of the aromatic ring, substituted with an electron-donating methoxy group and an electron-withdrawing chloro group, can subtly influence reactivity and provides a unique spectroscopic signature for product characterization.

Reagent Profile and Safety Mandates

Chemical Properties
PropertyValue
Chemical Name 4-(Bromomethyl)-1-chloro-2-methoxybenzene
Synonyms 3-Methoxy-4-chlorobenzyl bromide, 4-Chloro-3-methoxybenzyl bromide
CAS Number 103347-14-4
Molecular Formula C₈H₈BrClO
Molecular Weight 235.50 g/mol [1]
Appearance Typically a solid
Critical Safety and Handling Protocols

Hazard Statement: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation.[1] Utmost caution is mandatory during handling.

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[2][3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek immediate medical attention.[2][3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Storage & Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The storage area should be locked.[2][3] Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal facility.[2]

The Mechanism: A Classic SN2 Pathway

Benzylation with a benzyl halide proceeds via the well-established Williamson Ether Synthesis for O-alkylation or analogous N-alkylation pathways.[4] The reaction is a bimolecular nucleophilic substitution (SN2) process.[4][5]

  • Deprotonation: A base is used to deprotonate the nucleophile (an alcohol, phenol, or amine), significantly increasing its nucleophilicity.

  • Nucleophilic Attack: The resulting alkoxide, phenoxide, or amide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound.

  • Concerted Displacement: This attack occurs in a single, concerted step, with the nucleophile forming a new bond to the carbon as the bromide leaving group departs. This "backside attack" results in an inversion of stereochemistry if the carbon were chiral.[4]

Caption: Generalized SN2 mechanism for O- and N-benzylation.

Experimental Protocol 1: O-Benzylation of a Phenol

This protocol details the benzylation of 4-nitrophenol, a representative electron-deficient phenol, using potassium carbonate as a mild and effective base. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.[6]

Materials and Equipment
  • Chemicals: 4-Nitrophenol (≥99%), this compound (≥98%), Potassium Carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel for column chromatography.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen inlet, heating mantle, separatory funnel, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp.

Reagent Stoichiometry
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
4-Nitrophenol139.115.01.0695 mg
This compound235.505.51.11.30 g
Potassium Carbonate (K₂CO₃)138.2110.02.01.38 g
DMF---25 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (695 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask. Stir the resulting suspension under a nitrogen atmosphere.

  • Reagent Addition: In a separate vial, dissolve this compound (1.30 g, 5.5 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the stirring suspension at room temperature over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 60 °C using a heating mantle. Maintain stirring at this temperature.

  • Monitoring Progress (TLC): Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:EtOAc eluent). Spot the starting phenol and the reaction mixture. The reaction is complete upon the disappearance of the 4-nitrophenol spot (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ether product.

Experimental Protocol 2: N-Benzylation of a Heterocycle

This protocol describes the benzylation of imidazole, a common nitrogen-containing heterocycle. Sodium hydride is a strong base suitable for deprotonating the N-H bond of imidazole.[7]

Materials and Equipment
  • Chemicals: Imidazole (≥99%), this compound (≥98%), Sodium Hydride (NaH, 60% dispersion in mineral oil), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate (EtOAc), Saturated Ammonium Chloride (NH₄Cl) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon balloon, syringes, separatory funnel, rotary evaporator, TLC supplies.

Reagent Stoichiometry
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
Imidazole68.0810.01.0681 mg
Sodium Hydride (60%)24.00 (as NaH)11.01.1440 mg
This compound235.5010.01.02.36 g
THF---50 mL
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (440 mg, 11.0 mmol of a 60% dispersion).

  • Solvent & Nucleophile Addition: Add anhydrous THF (30 mL) and cool the flask to 0 °C in an ice bath. Slowly add a solution of imidazole (681 mg, 10.0 mmol) in anhydrous THF (10 mL). Stir for 30 minutes at 0 °C to allow for deprotonation (hydrogen gas evolution will be observed).[7]

  • Reagent Addition: Dissolve this compound (2.36 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring Progress (TLC): Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol eluent) for the disappearance of imidazole.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the N-benzylated imidazole.

Setup 1. Reaction Setup - Dry glassware - Add Nucleophile & Base - Inert Atmosphere Solvent 2. Add Anhydrous Solvent (e.g., DMF, THF) Setup->Solvent ReagentAdd 3. Add Benzylating Agent (Dropwise, control temperature) Solvent->ReagentAdd React 4. Reaction (Stir at specified Temp/Time) ReagentAdd->React Monitor 5. Monitor with TLC (Check for starting material disappearance) React->Monitor Periodic Check Monitor->React Workup 6. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash & Dry Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS, IR) Purify->Characterize

Caption: A generalized workflow for benzylation experiments.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (e.g., K₂CO₃ is hygroscopic).2. Insufficiently anhydrous solvent.3. Reaction temperature too low or time too short.1. Use freshly dried or new base.2. Use freshly distilled or commercially available anhydrous solvents.3. Increase reaction temperature or extend reaction time; monitor by TLC.
Multiple Products on TLC 1. C-alkylation: (For phenols) Competing reaction at the aromatic ring.[6]2. Dialkylation: (For primary amines or some heterocycles) Reaction at multiple sites.3. Elimination: Formation of alkene byproducts, though less common for primary halides.1. Use polar aprotic solvents (DMF, DMSO) which favor O-alkylation.[6]2. Use a strict 1:1 stoichiometry of amine to benzylating agent.3. Ensure moderate reaction temperatures.
Difficult Purification 1. Product co-elutes with starting material or byproducts.2. Mineral oil contamination from NaH.1. Optimize the eluent system for column chromatography; try different solvent polarities.2. Before use, wash the NaH dispersion with anhydrous hexanes in the reaction flask under an inert atmosphere.

Conclusion

This compound is a highly effective reagent for the benzylation of a wide array of nucleophiles. The protocols provided herein are robust and can be adapted to various substrates. Success hinges on a clear understanding of the SN2 mechanism, careful attention to anhydrous reaction conditions, and strict adherence to safety protocols due to the corrosive nature of the reagent. With these principles in mind, researchers can confidently employ this reagent in the synthesis of complex molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene. This document offers troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via benzylic bromination of 2-chloro-4-methyl-1-methoxybenzene using N-Bromosuccinimide (NBS).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded due to improper storage or age.2. Insufficient Initiation: The reaction temperature may be too low for thermal initiators, or the light source may be inadequate for photochemical initiation.3. Presence of Radical Inhibitors: Dissolved oxygen or other impurities can quench the radical chain reaction.1. Use a fresh, properly stored batch of the radical initiator.2. For AIBN, ensure the reaction is heated to its decomposition temperature (typically around 65-85 °C). For benzoyl peroxide, a similar temperature range is effective. If using photo-initiation, ensure a UV lamp with the appropriate wavelength is used.3. Degas the solvent prior to the reaction by bubbling an inert gas (e.g., nitrogen or argon) through it. Maintain an inert atmosphere throughout the reaction.
Formation of Di-brominated Byproduct (4-(Dibromomethyl)-2-chloro-1-methoxybenzene) 1. Excess NBS: Using a significant excess of N-Bromosuccinimide can lead to over-bromination.2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can favor the formation of the di-brominated product.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS.2. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction once the starting material is consumed.
Formation of Ring-Brominated Byproducts 1. Polar Solvent: The use of polar solvents can promote ionic pathways, leading to electrophilic aromatic substitution on the electron-rich benzene ring.2. Presence of Acidic Impurities: Acidic impurities can catalyze ring bromination.1. Use non-polar solvents such as carbon tetrachloride (with appropriate safety precautions), cyclohexane, or benzene.[1]2. Ensure all reagents and glassware are dry and free of acidic residues. Use freshly recrystallized NBS if necessary.
Difficult Purification of the Product 1. Similar Polarity of Product and Byproducts: The desired mono-brominated product may have a similar polarity to the starting material and the di-brominated byproduct, making chromatographic separation challenging.2. Product Instability: Benzylic bromides can be lachrymatory and may degrade upon prolonged exposure to moisture or high temperatures.1. Recrystallization: This is often the most effective method for purifying solid benzylic bromides.[2][3][4][5][6] Suitable solvents include hexanes, heptane, or a mixture of ethyl acetate and hexanes. The starting material and di-brominated byproduct often have different solubilities, allowing for selective crystallization of the desired product.2. Work up the reaction mixture promptly after completion. Avoid excessive heating during solvent removal. Store the purified product under an inert atmosphere at low temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended starting material is 2-chloro-4-methyl-1-methoxybenzene (also known as 2-chloro-4-methylanisole).

Q2: What is the most common method for this synthesis?

The most common and effective method is the Wohl-Ziegler reaction, which involves the benzylic bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator.[1][8][9]

Q3: Which radical initiator should I use?

Both azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly used radical initiators for this type of reaction. The choice may depend on the reaction solvent and desired temperature. Photochemical initiation using a UV lamp is also a viable option.

Q4: What is the optimal solvent for this reaction?

Non-polar solvents are generally preferred to suppress ionic side reactions that can lead to ring bromination. Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions, but due to its toxicity, safer alternatives like cyclohexane or benzene are often used.[1]

Q5: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to get a more quantitative assessment of the conversion and the formation of byproducts.

Q6: What is the expected yield for this reaction?

A study on the synthesis of the isomeric compound 2-(bromomethyl)-1-chloro-4-methoxybenzene reported a yield of 76% under specific conditions.[10] While not the exact same molecule, a similar yield can be expected for the synthesis of this compound with proper optimization.

Substrate Reagents Solvent Reaction Time Yield Reference
4-Chloro-3-methylanisoleNBS, AIBNTetrachloromethane21 h76%[10]
2-chloro-4-methyl-1-methoxybenzeneNBS, AIBN/BPOUser DefinedUser DefinedUser Defined-

Q7: How do I purify the final product?

Recrystallization is a highly effective method for purifying this compound, which is a solid at room temperature.[2][3][4][5][6] Hexanes or a mixture of ethyl acetate and hexanes are good solvent choices to start with. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.

Q8: How can I confirm the identity and purity of my product?

The identity and purity of the final product can be confirmed using several analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the bromomethyl (-CH₂Br) protons around 4.5 ppm.[11]

  • GC-MS: This will provide the mass of the molecule and can be used to assess purity.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-chloro-4-methyl-1-methoxybenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Non-polar solvent (e.g., cyclohexane or carbon tetrachloride)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methyl-1-methoxybenzene (1 equivalent).

  • Add the non-polar solvent and begin stirring.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Add N-Bromosuccinimide (1.05 equivalents) and the radical initiator (0.02-0.05 equivalents) to the flask.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of the cold solvent.

  • Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes).

Visualizations

Signaling Pathway of the Wohl-Ziegler Reaction

Wohl_Ziegler Initiation Initiation Radical_Initiator Initiator Radical (R.) Initiation->Radical_Initiator Decomposes Br_Radical Bromine Radical (Br.) Initiation->Br_Radical Generates Propagation1 Propagation (H Abstraction) HBr HBr Propagation1->HBr Byproduct Benzylic_Radical Benzylic Radical Propagation1->Benzylic_Radical Forms Propagation2 Propagation (Bromination) Propagation2->Br_Radical Regenerates Product 4-Bromomethyl-2-chloro- 1-methoxybenzene Propagation2->Product Forms Termination Termination Side Products Side Products Termination->Side Products Start Initiator (AIBN/BPO) + Heat/Light Start->Initiation Radical_Initiator->Br_Radical Reacts with Br2 NBS NBS Br2 Br2 NBS->Br2 Reacts with HBr Br2->Propagation2 Br_Radical->Propagation1 Br_Radical->Termination Substrate 2-chloro-4-methyl- 1-methoxybenzene Substrate->Propagation1 Benzylic_Radical->Propagation2 Benzylic_Radical->Termination Succinimide Succinimide

Caption: The radical chain mechanism of the Wohl-Ziegler bromination.

Experimental Workflow for Synthesis and Purification

Workflow Start Start: 2-chloro-4-methyl-1-methoxybenzene Reaction Benzylic Bromination (NBS, Initiator, Solvent, Heat) Start->Reaction Workup Aqueous Workup (Filtration, Washing, Drying) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Recrystallization) Crude->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analysis (NMR, GC-MS, MP) Final_Product->Analysis

Caption: A typical workflow for the synthesis and purification process.

Logical Relationship of Troubleshooting Steps

Troubleshooting Problem Problem Encountered Low_Conversion Low Conversion Problem->Low_Conversion Dibromination Di-bromination Problem->Dibromination Ring_Bromination Ring Bromination Problem->Ring_Bromination Cause_Initiator Inactive Initiator Low_Conversion->Cause_Initiator is caused by Cause_Temp Incorrect Temperature Low_Conversion->Cause_Temp is caused by Cause_Inhibitor Radical Inhibitors Low_Conversion->Cause_Inhibitor is caused by Cause_Excess_NBS Excess NBS Dibromination->Cause_Excess_NBS is caused by Cause_Time Long Reaction Time Dibromination->Cause_Time is caused by Cause_Solvent Polar Solvent Ring_Bromination->Cause_Solvent is caused by Cause_Acid Acidic Impurities Ring_Bromination->Cause_Acid is caused by Solution_Initiator Use Fresh Initiator Cause_Initiator->Solution_Initiator is solved by Solution_Temp Optimize Temperature Cause_Temp->Solution_Temp is solved by Solution_Inert Use Inert Atmosphere Cause_Inhibitor->Solution_Inert is solved by Solution_Stoichiometry Control Stoichiometry Cause_Excess_NBS->Solution_Stoichiometry is solved by Solution_Monitor Monitor Reaction Cause_Time->Solution_Monitor is solved by Solution_Solvent Use Non-polar Solvent Cause_Solvent->Solution_Solvent is solved by Solution_Purity Ensure Reagent Purity Cause_Acid->Solution_Purity is solved by

Caption: A troubleshooting decision tree for common reaction issues.

References

Technical Support Center: Synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene. The primary route for this synthesis is the radical bromination of 2-chloro-4-methylanisole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the starting material, 2-chloro-4-methylanisole. What are the likely causes?

Low conversion can stem from several factors related to the reaction initiation and conditions:

  • Inactive Radical Initiator: The radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, may have degraded. It is crucial to use a fresh or properly stored initiator.

  • Insufficient Initiation: If using photochemical initiation, ensure the light source has the appropriate wavelength and intensity. For thermal initiation, confirm that the reaction temperature is high enough to induce homolytic cleavage of the initiator.

  • Presence of Inhibitors: Radical scavengers, particularly oxygen, can inhibit the reaction. It is recommended to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Reagent Quality: Ensure that the N-Bromosuccinimide (NBS) is of high purity and that the solvent is anhydrous, as water can interfere with the reaction.

Q2: I am observing a significant amount of a di-brominated byproduct, 4-(Dibromomethyl)-2-chloro-1-methoxybenzene. How can I minimize its formation?

The formation of di-brominated and other poly-brominated products is a common side reaction in benzylic brominations.[1] To minimize this:

  • Control Stoichiometry: Use a carefully controlled molar ratio of NBS to the starting material. An excess of NBS will favor over-bromination. A 1.0 to 1.1 molar equivalent of NBS is generally recommended.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

Q3: My product is contaminated with a byproduct that appears to be a result of bromination on the aromatic ring. Why is this happening and how can I prevent it?

This issue arises from a competing electrophilic aromatic substitution reaction on the electron-rich benzene ring. The methoxy group is an activating group, making the ring susceptible to electrophilic attack. To favor the desired radical pathway at the benzylic position:

  • Choice of Solvent: Use a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane. Polar solvents can promote the ionic pathway leading to ring bromination.

  • Ensure Radical Initiation: The presence of a radical initiator (and/or light) is crucial for the benzylic bromination to occur. In the absence of an effective initiator, the electrophilic pathway may dominate.

  • Purity of Reagents: Acidic impurities can catalyze electrophilic aromatic bromination. Use high-purity reagents to avoid this side reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for benzylic bromination using NBS and a radical initiator. A reported synthesis of a similar compound, 2-(bromomethyl)-1-chloro-4-methoxybenzene, from 4-chloro-3-methylanisole using NBS and AIBN in tetrachloromethane achieved a yield of 76%.

Materials:

  • 2-chloro-4-methylanisole

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylanisole in anhydrous carbon tetrachloride under an inert atmosphere.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain the temperature for the duration of the reaction. The reaction can also be initiated using a UV lamp.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterCondition 1 (Recommended)Condition 2 (Potential for Side Reactions)
Starting Material 2-chloro-4-methylanisole2-chloro-4-methylanisole
Brominating Agent N-Bromosuccinimide (NBS) (1.05 eq)N-Bromosuccinimide (NBS) (>1.2 eq)
Initiator AIBN (catalytic) or UV lightAIBN (catalytic) or UV light
Solvent Carbon Tetrachloride (non-polar)Acetonitrile (polar)
Atmosphere Inert (Nitrogen or Argon)Air
Expected Main Product This compoundThis compound
Anticipated Yield Good to HighModerate to Low
Major Side Products Minimal4-(Dibromomethyl)-2-chloro-1-methoxybenzene, Aromatic bromination products

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-chloro-4-methylanisole in CCl4 under N2 add_reagents Add NBS (1.05 eq) and AIBN (cat.) start->add_reagents reflux Heat to reflux (or irradiate with UV) add_reagents->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to RT monitor->cool filter Filter succinimide cool->filter wash Wash with H2O and NaHCO3 filter->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end 4-Bromomethyl-2-chloro- 1-methoxybenzene purify->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways cluster_main Main Reaction Pathway cluster_side Side Reactions start 2-chloro-4-methylanisole product This compound start->product NBS, AIBN, CCl4 (Radical Pathway) ring_bromo Aromatic Bromination Product start->ring_bromo Polar Solvent/ No Initiator (Ionic Pathway) dibromo 4-(Dibromomethyl)-2-chloro-1-methoxybenzene product->dibromo Excess NBS

Caption: Main reaction and potential side reactions in the synthesis.

References

Technical Support Center: Bromination of 2-Chloro-4-Methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-chloro-4-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 2-chloro-4-methylanisole?

The expected major product is 4-bromo-2-chloro-6-methylanisole . The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the three substituents on the anisole ring:

  • Methoxy group (-OCH₃): A strongly activating ortho-, para-director.

  • Methyl group (-CH₃): A weakly activating ortho-, para-director.

  • Chloro group (-Cl): A deactivating ortho-, para-director.

The powerful activating and directing effect of the methoxy group is dominant. Since the position para to the methoxy group is occupied by the methyl group, the bromination is directed to the ortho positions. One of the ortho positions is blocked by the chloro group, so the substitution occurs at the other available ortho position, which is C6.

Q2: What are the potential byproducts in this reaction?

Potential byproducts can arise from incomplete regioselectivity or over-bromination. These may include:

  • Isomeric monobrominated products: Bromination at other positions on the ring, although significantly less favored, can occur to a small extent.

  • Dibrominated products: If the reaction conditions are too harsh or an excess of the brominating agent is used, a second bromine atom can be added to the ring.

Q3: My reaction is showing multiple spots on the TLC plate. What could they be?

Multiple spots on a TLC plate likely indicate the presence of the starting material, the desired product, and one or more byproducts. A common issue is over-bromination, leading to the formation of dibrominated species.[1] It is also possible to have isomeric byproducts.

Q4: The yield of my desired product is low. What are the common causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.

  • Byproduct formation: Harsh reaction conditions can favor the formation of byproducts, reducing the yield of the desired product.

  • Sub-optimal work-up: The desired product might be lost during the aqueous work-up or extraction steps.

  • Purification issues: Inefficient purification, such as column chromatography with an inappropriate solvent system, can lead to product loss.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Multiple spots on TLC, including a higher Rf spot than the product. Unreacted starting material.- Increase reaction time.- Ensure the reaction has gone to completion by monitoring with TLC.- Confirm the stoichiometry of the reagents.
Multiple spots on TLC, including lower Rf spots than the product. Formation of polybrominated byproducts.- Use a milder brominating agent (e.g., N-Bromosuccinimide instead of Br₂).- Carefully control the stoichiometry of the brominating agent (use a 1:1 molar ratio).- Lower the reaction temperature to increase selectivity.- Add the brominating agent slowly to the reaction mixture.
Low isolated yield after work-up. Product loss during extraction.- Ensure the correct pH of the aqueous layer during work-up.- Perform multiple extractions with an appropriate organic solvent.- Minimize the volume of washing solutions.
Difficulty in separating the product from byproducts by column chromatography. Similar polarity of product and byproducts.- Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC.- Consider using a different stationary phase for chromatography.- Recrystallization of the crude product before or after chromatography may be effective.

Quantitative Data on Byproduct Formation (Illustrative Example)

Brominating Agent Temperature (°C) Desired Product (%) Isomeric Byproduct (%) Dibrominated Byproduct (%)
Br₂ in Acetic Acid2585510
Br₂ in Acetic Acid5070822
NBS in Acetonitrile259532
NBS in Acetonitrile509055

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Bromination of 2-Chloro-4-Methylanisole using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloro-4-methylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-methylanisole (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-2-chloro-6-methylanisole.

Visualizations

Bromination_Pathway A 2-Chloro-4-methylanisole C Sigma Complex (Major Intermediate) A->C + Br+ E Isomeric Monobromo Byproducts A->E + Br+ (Minor Pathway) B Brominating Agent (e.g., Br+) D 4-Bromo-2-chloro-6-methylanisole (Major Product) C->D - H+ F Dibrominated Byproducts D->F + Br+ G Unfavorable Conditions (High Temp, Excess Br+) G->E G->F

Caption: Reaction pathway for the bromination of 2-chloro-4-methylanisole.

Troubleshooting_Workflow start Experiment Start tlc Analyze Crude Reaction by TLC start->tlc clean Clean Reaction: Single Major Spot tlc->clean Yes multiple Multiple Spots tlc->multiple No purify Proceed to Purification clean->purify high_rf Spot with Higher Rf than Product? multiple->high_rf low_rf Spots with Lower Rf than Product? high_rf->low_rf No incomplete Incomplete Reaction: Increase Reaction Time/ Check Stoichiometry high_rf->incomplete Yes overbromination Over-bromination: Use Milder Conditions/ Control Stoichiometry low_rf->overbromination Yes low_rf->purify No incomplete->tlc Re-evaluate overbromination->tlc Re-run Reaction

Caption: Troubleshooting workflow for analyzing bromination reaction outcomes.

References

Technical Support Center: Purification of 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Bromomethyl-2-chloro-1-methoxybenzene. Below you will find frequently asked questions and troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a crude sample of this compound?

A1: Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. It is a solid with a molecular weight of 235.51 g/mol .[1] Common impurities may include:

Impurity NameChemical FormulaLikely Origin
2-Chloro-1-methoxy-4-methylbenzeneC₈H₉ClOIncomplete bromination of the starting material.
4-(Hydroxymethyl)-2-chloro-1-methoxybenzeneC₈H₉ClO₂Hydrolysis of the bromomethyl group, which can occur in the presence of water, especially under acidic or basic conditions.[2]
Dibrominated speciesC₈H₇Br₂ClOOver-bromination during synthesis.
Isomeric byproductsC₈H₈BrClOFormation of other positional isomers depending on the synthetic route. For instance, bromination of related phenols can sometimes yield 2,6-isomers.[3]
Starting materials-Unreacted reagents from the synthesis.
N-acetyl amine derivatives-If acetonitrile is used as a solvent in certain synthetic routes, it can lead to the formation of N-acetyl amine impurities.[4]

Q2: What are the stability concerns for this compound during purification?

A2: this compound is a benzylic bromide, a class of compounds that can be susceptible to degradation. Key stability concerns include:

  • Hydrolysis: The bromomethyl group can hydrolyze to the corresponding alcohol in the presence of water. This can be catalyzed by both acids and bases.[2]

  • Sensitivity to Acid: The compound may be unstable in acidic conditions. For example, the acidic nature of standard silica gel can potentially promote decomposition or polymerization, a known issue for similar compounds with bromomethyl groups.[2][5]

  • Thermal Instability: Avoid excessive heat during solvent evaporation, as halogenated compounds, particularly benzylic bromides, can be thermally labile.[5]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting non-volatile impurities. A reverse-phase C18 column is a common choice.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[6]

  • Thin-Layer Chromatography (TLC): A quick and effective technique for monitoring the progress of purification, especially during column chromatography.

Purification Workflow

Purification_Workflow Crude Crude Product (Solid) Recrystallize Recrystallization Crude->Recrystallize Method 1 Column_Chrom Column Chromatography Crude->Column_Chrom Method 2 Dissolve Dissolve in Minimal Hot Solvent Filter Filter Crystals Dissolve->Filter Recrystallize->Dissolve Dry Dry Crystals Filter->Dry Pure_Recryst Pure Product Dry->Pure_Recryst Load Load Crude Product onto Column Column_Chrom->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Column Pure Product Evaporate->Pure_Column

Caption: General purification workflow for this compound.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and try cooling again.- Try a different solvent or a mixture of solvents (a solvent in which the compound is soluble and a non-solvent in which it is insoluble).- Add a seed crystal to induce crystallization.
Oily precipitate forms instead of crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure, leading to melting point depression.- Use a lower-boiling solvent.- Attempt to purify by another method, such as column chromatography, before recrystallization.
Low recovery of the pure compound. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent needed for dissolution.- Allow more time for crystallization, potentially at a lower temperature (e.g., in an ice bath).- Ensure the solvent is ice-cold when washing the crystals.
Crystals are colored. - Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution, then filter it hot before cooling to remove the colored impurities.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
The compound does not move from the baseline (Rf ≈ 0). - The mobile phase is not polar enough.- Increase the proportion of the more polar solvent in the eluent.[5]
The compound runs with the solvent front (Rf ≈ 1). - The mobile phase is too polar.- Decrease the proportion of the polar solvent in the eluent.[5]
Streaking or tailing of spots on TLC. - The compound is degrading on the silica gel due to its acidic nature.- The sample was overloaded on the column.- Use deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina.[5]- Flush the column with a solvent system containing 1-2% triethylamine before loading the sample.[5]- Ensure the sample is loaded in a concentrated band.
Multiple spots are observed in fractions that should contain the pure compound. - Inadequate separation between the product and impurities.- Optimize the mobile phase using TLC to achieve better separation.- Consider using a gradient elution.[5]
Low or no recovery of the compound. - The compound has decomposed on the column.- Use a less acidic stationary phase like deactivated silica gel or neutral alumina.[5]- Perform the chromatography quickly to minimize contact time with the stationary phase.

Experimental Protocols

Caution: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[7] Always handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for a molecule of this polarity could be hexanes, heptane, or a mixture of ethyl acetate and hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Selection: Due to the potential for degradation on acidic silica gel, it is recommended to use deactivated silica gel or neutral alumina.[5] To deactivate silica gel, prepare a slurry in the desired mobile phase containing 1-2% triethylamine, pack the column, and then flush with one to two column volumes of this mixture before equilibrating with the mobile phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate is a common choice for compounds of moderate polarity.

  • Column Packing: Pack the column with the chosen stationary phase using a slurry method to ensure a homogenous packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator, being careful not to use excessive heat.

References

Technical Support Center: Recrystallization of 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4-Bromomethyl-2-chloro-1-methoxybenzene. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Question: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?

Answer: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.

  • Solvent Selection: this compound, an aromatic halide, is generally soluble in organic solvents such as alcohols and ethers.[1] If you are using a non-polar solvent, its solubility might be too low. Consider a more polar solvent. A mixed solvent system can also be effective.

  • Solvent Volume: Ensure you are adding the solvent in small portions to the heated crude product until it just dissolves. Adding too much solvent at once can make it difficult to reach saturation.

  • Actionable Steps:

    • If the compound has not dissolved after adding a significant amount of the initial solvent, you may need to select a more suitable one.

    • If you have already added a large volume of solvent, you can carefully evaporate some of it to increase the concentration of the solute.

Question: My compound has dissolved, but no crystals are forming upon cooling. What is the problem?

Answer: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or using an excessive amount of solvent.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature. In this state, crystal growth requires a nucleation site to begin.

  • Excess Solvent: If too much solvent was used to dissolve the compound, the solution might not be saturated enough for crystals to form even at a lower temperature.[2][3]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution.[2] The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.

    • Reduce Solvent Volume: If inducing crystallization doesn't work, gently heat the solution to evaporate some of the solvent. Then, allow it to cool again.[3][4]

    • Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes inhibit crystallization. If crystals still do not form at room temperature, try cooling the flask in an ice bath.[5]

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. The melting point of this compound is relatively low (around 37-39°C).[1]

  • Potential Causes:

    • The solute is precipitating from the solution at a temperature above its melting point.

    • The presence of significant impurities can lower the melting point of the mixture.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly.[3][4]

    • Change Solvent: Consider using a solvent with a lower boiling point.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This can be achieved by insulating the flask.

Question: The yield of my recrystallized product is very low. What went wrong?

Answer: A low yield can result from several factors during the recrystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[2][4]

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), some product may crystallize on the filter paper and be lost.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[2]

  • Inherent Solubility: It is important to remember that some amount of the compound will always remain dissolved in the solvent, so a 100% recovery is not possible.[2]

  • Improving Yield:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • If you suspect a large amount of product is still in the filtrate, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.

    • Always wash the crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound? A1: Based on its chemical structure (an aromatic ether with halogen substituents), good starting solvents would be alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.[6] A good recrystallization solvent should dissolve the compound when hot but not when cold.

Q2: How do I choose the right solvent if I don't have solubility data? A2: You can determine a suitable solvent through small-scale solubility tests. Place a small amount of your crude compound into several test tubes and add a small amount of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, the compound should recrystallize.

Q3: Is it necessary to use a hot filtration step? A3: A hot filtration step is only necessary if there are insoluble impurities in your crude product or if you have used decolorizing carbon. If your hot solution is clear, you can skip this step. If you do perform a hot filtration, it is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.[5]

Q4: How can I tell if my recrystallized product is pure? A4: The purity of the recrystallized product can be assessed by its melting point and by spectroscopic methods like NMR. A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities will typically cause the melting point to be lower and broader.

Quantitative Data

PropertyValueSource
Molecular Formula C₈H₈BrClO[7][8]
Molecular Weight 235.51 g/mol [7][8]
Appearance Colorless to light yellow solid[1]
Melting Point ~37-39 °C[1]
Solubility Soluble in organic solvents like alcohols and ethers[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent and volumes should be determined experimentally.

1. Solvent Selection:

  • Place approximately 20-30 mg of the crude solid into a small test tube.
  • Add a potential solvent (e.g., ethanol) dropwise at room temperature. A good solvent will not dissolve the solid readily.
  • Gently heat the test tube. If the solid dissolves, it is a potentially suitable solvent.
  • Allow the test tube to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
  • If a single solvent is not suitable, a mixed-solvent system (e.g., ethanol-water) can be tested. Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a boiling chip and the chosen solvent in small portions.
  • Heat the flask on a hot plate, gently swirling, until the solvent boils.
  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

3. (Optional) Hot Filtration:

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Remove the flask from the heat and cover it.
  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

5. Collection of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

6. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
  • For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Logical Workflow

G cluster_start Start cluster_cooling Cooling & Observation cluster_troubleshooting Troubleshooting cluster_success Successful Crystallization start Crude Product Dissolved in Hot Solvent cool Cool Solution to Room Temperature start->cool observe Observe for Crystal Formation cool->observe no_crystals No Crystals Formed observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oily Layer Forms crystals_form Crystals Formed observe->crystals_form Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce reheat Reheat and Add More Solvent oiling_out->reheat change_solvent Consider Different Solvent System oiling_out->change_solvent Persistent Oiling induce->observe Re-cool & Observe reduce_solvent Reduce Solvent Volume (Evaporate) induce->reduce_solvent If Induction Fails reduce_solvent->cool Re-cool reheat->cool Slow Cooling change_solvent->start ice_bath Cool in Ice Bath crystals_form->ice_bath filtrate Vacuum Filtrate & Wash with Cold Solvent ice_bath->filtrate dry Dry Crystals filtrate->dry end Pure Product dry->end

Caption: Troubleshooting workflow for recrystallization.

References

Stability of 4-Bromomethyl-2-chloro-1-methoxybenzene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Bromomethyl-2-chloro-1-methoxybenzene in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by the reactivity of the benzylic bromide group. Key factors include the choice of solvent, presence of nucleophiles (including water), temperature, and exposure to light. Benzylic bromides are susceptible to nucleophilic substitution and elimination reactions.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term storage and use in reactions where the benzylic bromide is intended to react, aprotic solvents are generally preferred. For longer-term storage of the pure compound, it is best to store it as a solid in a cool, dark, and dry place. If a solution is required for storage, anhydrous aprotic solvents such as toluene, dichloromethane, or acetonitrile are recommended.

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathway is nucleophilic substitution at the benzylic carbon, leading to the displacement of the bromide ion. In the presence of water or alcohols, this will result in the formation of the corresponding benzyl alcohol or benzyl ether. Strong bases can promote elimination reactions.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed in solution.

  • Symptom: HPLC or NMR analysis shows a rapid decrease in the concentration of this compound and the appearance of new, often more polar, byproducts.

  • Possible Cause: The solvent contains nucleophiles such as water, or the solvent itself is nucleophilic (e.g., methanol).

  • Solution:

    • Use anhydrous solvents to minimize hydrolysis.

    • If a protic solvent must be used, conduct the experiment at a lower temperature to reduce the rate of solvolysis.

    • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 2: Inconsistent reaction yields or the formation of multiple products.

  • Symptom: A reaction using this compound as a starting material gives inconsistent yields or a complex mixture of products.

  • Possible Cause: The reaction conditions are promoting competing reaction pathways (SN1 vs. SN2) or side reactions like elimination.

  • Solution:

    • To favor an SN2 pathway (bimolecular substitution), use a polar aprotic solvent such as acetone or DMF.[1]

    • To favor an SN1 pathway (unimolecular substitution), use a polar protic solvent like methanol or ethanol, which can stabilize the intermediate carbocation.[1]

    • If elimination is a suspected side reaction, use a non-bulky nucleophile and avoid strong, hindered bases.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours.

SolventSolvent TypePurity after 24h (%)Major Degradation Product
Acetonitrile (anhydrous)Polar Aprotic>98%Minimal degradation
Dichloromethane (anhydrous)Nonpolar Aprotic>99%Minimal degradation
Toluene (anhydrous)Nonpolar Aprotic>99%Minimal degradation
MethanolPolar Protic~70%4-(Methoxymethyl)-2-chloro-1-methoxybenzene
WaterPolar Protic<50%(4-Chloro-3-methoxyphenyl)methanol
AcetonePolar Aprotic>95%Minimal degradation
Dimethylformamide (DMF)Polar Aprotic>95%Minimal degradation

Note: This data is hypothetical and intended for illustrative purposes. Actual stability will depend on the specific conditions, including the purity of the solvent and the presence of any contaminants.

Experimental Protocols

Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: In separate amber vials, add an aliquot of the stock solution to the solvent to be tested (e.g., methanol, water, toluene) to a final concentration of 0.1 mg/mL.

  • Incubation: Store the vials at a constant temperature (e.g., 25°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial for analysis.

  • HPLC Analysis: Analyze the samples using a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection.

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation.

Mandatory Visualization

degradation_pathway A This compound B Nucleophilic Substitution (SN1/SN2) A->B C Degradation Product (e.g., Alcohol, Ether) B->C D Solvent Choice (Protic vs. Aprotic) D->B influences E Presence of Nucleophiles (e.g., H2O) E->B influences

Caption: Factors influencing the degradation of this compound.

experimental_workflow prep Prepare Stock Solution (1 mg/mL in ACN) sample_prep Dilute in Test Solvents (0.1 mg/mL) prep->sample_prep incubate Incubate at Constant Temp. sample_prep->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling analysis HPLC Analysis sampling->analysis data Determine Degradation Rate analysis->data

Caption: Workflow for monitoring compound stability via HPLC.

References

Technical Support Center: 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 4-Bromomethyl-2-chloro-1-methoxybenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to hydrolysis?

This compound is a substituted benzyl bromide. Like other benzyl halides, the carbon atom of the bromomethyl group is electrophilic and susceptible to nucleophilic attack. Water can act as a nucleophile, leading to a hydrolysis reaction where the bromine atom is replaced by a hydroxyl group, forming 4-Hydroxymethyl-2-chloro-1-methoxybenzene. This reactivity is due to the relative stability of the benzylic carbocation intermediate that can form during the reaction.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The rate of hydrolysis is primarily influenced by:

  • Presence of Water: As the reactant, the availability of water is the most critical factor.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • pH: While benzyl halide hydrolysis can occur at neutral pH, the rate can be affected by acidic or basic conditions.

  • Solvent Polarity: Polar protic solvents, such as water and alcohols, can facilitate hydrolysis by stabilizing the transition state and carbocation intermediate.

Q3: How can I detect if my sample of this compound has undergone hydrolysis?

Hydrolysis can be detected by various analytical techniques that can separate and identify the parent compound and its hydrolysis product. The most common methods include:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of the more polar alcohol byproduct.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of the compound.[1][2][3][4][5][6]

  • Gas Chromatography (GC): Another quantitative method suitable for analyzing the volatile components.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structures of the parent compound and the hydrolysis product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or formation of unexpected byproducts. The starting material may have partially hydrolyzed, reducing the concentration of the active reagent and introducing the alcohol byproduct into the reaction.1. Verify Purity: Before use, check the purity of the this compound using TLC or HPLC. 2. Use Fresh Reagent: If significant degradation is detected, use a fresh, unopened bottle of the reagent. 3. Proper Storage: Ensure the reagent is stored under the recommended conditions (see Q4 in FAQs).
Difficulty dissolving the compound in a non-polar aprotic solvent for a reaction. The presence of the hydrolysis product (an alcohol) can alter the solubility characteristics of the material.1. Dry the Reagent: If slight hydrolysis is suspected, and the reaction conditions are anhydrous, consider co-evaporating the reagent with an anhydrous solvent like toluene to remove traces of water. This should be done with caution to avoid thermal decomposition. 2. Purify the Reagent: For critical applications, purification by recrystallization from a non-polar solvent may be necessary to remove the more polar hydrolysis product.
Observation of a decrease in pH of the reaction mixture over time. Hydrolysis of this compound produces hydrobromic acid (HBr) as a byproduct, which will lower the pH of an unbuffered aqueous solution.1. Use Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon). 2. Buffer the Reaction: If an aqueous solvent is required, consider using a buffer to maintain a stable pH.

Hydrolysis Prevention and Handling Protocols

Storage and Handling Protocol

To minimize hydrolysis, adhere to the following storage and handling procedures:

  • Storage Conditions:

    • Store in a tightly sealed container to prevent moisture ingress.

    • Keep in a cool, dry, and well-ventilated area.

    • For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (argon or nitrogen) is recommended.

  • Handling Procedures:

    • Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • When dispensing the reagent, do so in a dry, inert atmosphere (e.g., inside a glovebox or under a stream of nitrogen).

    • Use dry glassware and syringes.

    • After dispensing, securely reseal the container, preferably flushing the headspace with an inert gas.

Experimental Workflow for Anhydrous Reactions

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up prep_glass Dry Glassware (Oven or Flame-dried) add_solvent Add Anhydrous Solvent to Reaction Vessel prep_glass->add_solvent prep_solvent Use Anhydrous Solvent prep_solvent->add_solvent prep_inert Prepare Inert Atmosphere (Nitrogen or Argon) add_reagent Add this compound under Inert Atmosphere prep_inert->add_reagent add_solvent->add_reagent add_other Add Other Anhydrous Reagents add_reagent->add_other run_reaction Run Reaction at Desired Temperature add_other->run_reaction quench Quench Reaction (if necessary) run_reaction->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) extract->dry concentrate Solvent Removal dry->concentrate

Caption: Workflow for minimizing hydrolysis in anhydrous reactions.

Understanding the Hydrolysis Reaction

The hydrolysis of this compound can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). In aqueous environments, the SN1 pathway is often favored due to the stability of the resonance-stabilized benzylic carbocation.

cluster_sn1 SN1 Pathway reagent This compound carbocation Benzylic Carbocation Intermediate (Resonance Stabilized) reagent->carbocation Slow, Rate-determining product 4-Hydroxymethyl-2-chloro-1-methoxybenzene reagent->product Concerted, Backside Attack by H2O carbocation->product Fast, Nucleophilic Attack by H2O hbr HBr product->hbr h2o H2O h2o->reagent for SN2 h2o->carbocation

Caption: Hydrolysis mechanisms of this compound.

Quantitative Data Summary

Compound Relative Hydrolysis Rate (Estimate) Dominant Mechanism in Water Key Influencing Factors
Benzyl BromideBaselineSN1 / SN2Resonance stabilization of the carbocation.
4-Methoxybenzyl BromideFaster than Benzyl BromideSN1The electron-donating methoxy group strongly stabilizes the carbocation.
4-Chlorobenzyl BromideSlower than Benzyl BromideSN1 / SN2The electron-withdrawing chloro group destabilizes the carbocation.
This compound Likely faster than Benzyl Bromide SN1 The activating effect of the methoxy group is expected to outweigh the deactivating effect of the chloro group.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of this compound and quantifying the extent of hydrolysis.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for this compound and 4-Hydroxymethyl-2-chloro-1-methoxybenzene (if available)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a stock solution.

    • Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (starting point, may require optimization):

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the peaks corresponding to this compound and its hydrolysis product (4-Hydroxymethyl-2-chloro-1-methoxybenzene will have a shorter retention time due to its higher polarity).

    • Calculate the percentage purity and the amount of hydrolysis product based on the peak areas.

Protocol 2: Small-Scale Anhydrous Reaction Setup

This protocol provides a method for setting up a reaction that is sensitive to water, using this compound as a reagent.

Materials:

  • Round-bottom flask and condenser (oven or flame-dried)

  • Septa and needles

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

  • This compound

  • Other anhydrous reagents

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use.

    • Assemble the glassware while still hot and allow it to cool under a stream of inert gas.

  • Reaction Setup:

    • Equip the reaction flask with a magnetic stir bar and a septum.

    • Purge the flask with the inert gas for several minutes.

    • Using a dry syringe, add the anhydrous solvent to the reaction flask.

    • If other solid reagents are to be added, do so under a positive pressure of the inert gas.

  • Reagent Addition:

    • Weigh the required amount of this compound in a separate dry, sealed container, preferably in a glovebox.

    • If it is a solid, add it quickly to the reaction flask against a counter-flow of inert gas. If it is soluble in the reaction solvent, it can be dissolved in a small amount of anhydrous solvent and added via syringe.

  • Running the Reaction:

    • Once all reagents are added, maintain a positive pressure of the inert gas throughout the reaction.

    • Heat or cool the reaction as required using an appropriate bath.

    • Monitor the reaction progress by TLC or other suitable methods.

References

Technical Support Center: 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the common impurities found in 4-Bromomethyl-2-chloro-1-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

The most prevalent impurities in this compound typically arise from its synthesis, which is commonly achieved through the free-radical bromination of 2-chloro-4-methoxytoluene. The primary impurities to be aware of are:

  • Unreacted Starting Material: 2-chloro-4-methoxytoluene may be present if the reaction has not gone to completion.

  • Di-brominated Byproduct: Over-bromination can lead to the formation of 4-(Dibromomethyl)-2-chloro-1-methoxybenzene.[1]

  • Ring Bromination Isomers: Under certain conditions, electrophilic aromatic substitution can occur on the electron-rich benzene ring, leading to isomeric impurities where bromine is attached directly to the aromatic ring instead of the methyl group.

Q2: How can I detect the presence of these impurities in my sample?

Several analytical techniques can be employed to identify and quantify impurities in your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main component from its impurities. A C18 reverse-phase column with a gradient of acetonitrile and water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. The mass spectrometer allows for the determination of the molecular weight and fragmentation pattern of each impurity, aiding in its structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present. ¹H NMR is particularly useful for identifying the characteristic signals of the benzylic protons and aromatic protons, which will differ for each of the potential impurities.

Q3: What are the acceptable levels for these impurities?

The acceptable level of any impurity depends on the specific application. For early-stage research, higher impurity levels might be tolerable. However, for applications in drug development and other regulated fields, stringent purity requirements are in place. It is crucial to consult relevant regulatory guidelines (e.g., ICH) for specific impurity thresholds.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound that may be related to impurities.

Observed Issue Potential Cause Recommended Action
Lower than expected yield in subsequent reaction. Presence of unreacted starting material (2-chloro-4-methoxytoluene) in the this compound reagent.1. Verify Purity: Analyze the starting material using HPLC or GC to quantify the amount of this compound. 2. Purification: If significant amounts of the unreacted toluene derivative are present, purify the reagent using column chromatography or recrystallization. 3. Adjust Stoichiometry: Based on the purity analysis, adjust the amount of reagent used in your reaction to account for the inert starting material.
Formation of unexpected byproducts in your reaction. The di-brominated impurity can lead to the formation of undesired secondary products. Ring-brominated isomers may have different reactivity profiles.1. Characterize Impurities: Use GC-MS or NMR to identify the structure of the unexpected byproducts and compare them with the potential impurities in your starting material. 2. Source High-Purity Reagent: Procure this compound from a reputable supplier with a detailed Certificate of Analysis (CoA) specifying the levels of key impurities.
Inconsistent reaction outcomes. Variability in the purity of different batches of this compound.1. Batch Qualification: Analyze each new batch of the reagent for purity and impurity profile before use. 2. Standardize Purification: If you are purifying the material in-house, ensure the purification protocol is standardized and consistently applied.

Quantitative Data Summary

The following table provides a hypothetical comparison of the purity and impurity levels that might be observed in this compound from different suppliers. This data is for illustrative purposes to highlight the importance of material qualification.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC, Area %) > 98%> 95%> 90%
2-chloro-4-methoxytoluene (%) < 0.5< 1.5< 3.0
4-(Dibromomethyl)-2-chloro-1-methoxybenzene (%) < 1.0< 2.5< 5.0
Ring Bromination Isomers (%) < 0.2< 0.5< 1.0

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

GC-MS Method for Impurity Identification
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

¹H NMR for Structural Confirmation and Impurity Profiling
  • Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃. Acquire a standard proton spectrum.

  • Analysis:

    • This compound: Look for a singlet for the benzylic protons (CH₂Br) around 4.5 ppm, a singlet for the methoxy group (OCH₃) around 3.9 ppm, and distinct signals for the three aromatic protons.

    • 2-chloro-4-methoxytoluene (Starting Material): The benzylic protons will be a singlet around 2.4 ppm.

    • 4-(Dibromomethyl)-2-chloro-1-methoxybenzene (Di-bromo impurity): A singlet for the CHBr₂ proton will appear further downfield, typically above 6.5 ppm.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for Impurity Issues start Start: Inconsistent Experimental Results or Suspected Impurity check_coa Review Certificate of Analysis (CoA) from Supplier start->check_coa analyze_sample Perform In-house Analysis (HPLC, GC-MS, NMR) check_coa->analyze_sample compare_data Compare In-house Data with CoA and Expected Purity analyze_sample->compare_data data_matches Data Matches CoA and Meets Requirements compare_data->data_matches Yes data_mismatch Data Shows Significant Impurities Not on CoA or Above Acceptable Levels compare_data->data_mismatch No proceed Proceed with Experiment Using Qualified Material data_matches->proceed purify Purify the Reagent (Column Chromatography, Recrystallization) data_mismatch->purify contact_supplier Contact Supplier for a Replacement or Refund data_mismatch->contact_supplier reanalyze Re-analyze Purified Material purify->reanalyze reanalyze->proceed end End proceed->end source_new Source Material from an Alternative Supplier contact_supplier->source_new source_new->analyze_sample

References

Technical Support Center: Optimizing Reactions with 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in chemical reactions involving 4-Bromomethyl-2-chloro-1-methoxybenzene. This key reagent is frequently utilized in the synthesis of complex molecules, and its reactivity as a substituted benzyl bromide presents unique challenges. Below, you will find detailed guidance on common reaction types, including troubleshooting for low yields, strategies to minimize side reactions, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no conversion of the starting material. What are the likely causes?

A1: Low or no conversion is a common issue that can often be attributed to several factors:

  • Insufficiently Activated Nucleophile: The nucleophile may not be strong enough to displace the bromide. For O-alkylation (Williamson ether synthesis) or N-alkylation, ensure your substrate is fully deprotonated. The choice of base is critical.

  • Steric Hindrance: The chloro and methoxy groups on the aromatic ring, or bulky groups on the nucleophile, can sterically hinder the reaction site.

  • Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Solvent Choice: The solvent may not be appropriate for the reaction type, affecting the solubility of reactants and the reaction rate.

  • Degraded Reagent: this compound can degrade over time, especially if not stored properly. It is a lachrymator and moisture-sensitive.

Q2: I am observing the formation of multiple products, leading to a low yield of my desired compound. What are the common side reactions?

A2: The primary side reactions with this reagent are typically:

  • Over-alkylation: For primary amines or other nucleophiles with multiple reactive sites, di- or poly-alkylation can occur.

  • Elimination Reactions: Under strongly basic conditions, elimination to form the corresponding styrene derivative is possible, although less common for benzyl halides compared to other alkyl halides.

  • Hydrolysis: If water is present in the reaction mixture, the benzyl bromide can hydrolyze to the corresponding benzyl alcohol.

  • Friedel-Crafts Side Reactions: In the presence of a Lewis acid, the benzyl bromide can react with the solvent (if aromatic) or other aromatic species in the reaction mixture.

Q3: How should I store this compound to ensure its stability and reactivity?

A3: Proper storage is crucial. This reagent should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated or frozen) to minimize degradation. Protect it from moisture and light.

Troubleshooting Guides

Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a common application for this compound, where it acts as the electrophile in a reaction with an alkoxide or phenoxide.

Problem: Low Yield of the Desired Ether Product.

Williamson_Ether_Synthesis_Troubleshooting cluster_Problem Problem Identification cluster_PossibleCauses Possible Causes cluster_Solutions Solutions LowYield Low Yield of Ether Product InsufficientDeprotonation Insufficient Deprotonation of Nucleophile LowYield->InsufficientDeprotonation SuboptimalConditions Suboptimal Reaction Conditions LowYield->SuboptimalConditions SideReactions Side Reactions / Reagent Degradation LowYield->SideReactions StrongerBase Use a stronger base (e.g., NaH, KHMDS) InsufficientDeprotonation->StrongerBase If weak base was used OptimizeSolventTemp Optimize solvent and temperature SuboptimalConditions->OptimizeSolventTemp If reaction is sluggish Anhydrous Ensure strictly anhydrous conditions SideReactions->Anhydrous If hydrolysis is suspected FreshReagent Use a fresh batch of alkylating agent SideReactions->FreshReagent If starting material is old ReRun ReRun StrongerBase->ReRun Re-run Experiment Anhydrous->ReRun OptimizeSolventTemp->ReRun FreshReagent->ReRun

Quantitative Data: Base and Solvent Effects

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃AcetoneReflux1265Hypothetical
PhenolNaHTHF60685Hypothetical
4-MethoxyphenolCs₂CO₃DMF80492Hypothetical

Detailed Experimental Protocol: Optimized Williamson Ether Synthesis

  • Preparation: To a solution of the phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (argon or nitrogen).

  • Deprotonation: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-Alkylation

N-alkylation with this compound is a key step in the synthesis of many pharmaceutical intermediates. Controlling the degree of alkylation is a primary challenge.

Problem: Low Yield of Mono-alkylated Product and Formation of Di-alkylated Byproduct.

N_Alkylation_Troubleshooting cluster_Problem Problem Identification cluster_PossibleCauses Possible Causes cluster_Solutions Solutions LowYield Low Yield of Mono-alkylated Product (Di-alkylation observed) Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry HarshConditions Harsh Reaction Conditions LowYield->HarshConditions ProtectingGroup Consider a protecting group strategy LowYield->ProtectingGroup AdjustStoichiometry Use excess amine or <1 eq. of alkylating agent Stoichiometry->AdjustStoichiometry MilderConditions Use a milder base and lower temperature HarshConditions->MilderConditions ReRun ReRun AdjustStoichiometry->ReRun Re-run Experiment MilderConditions->ReRun ProtectingGroup->ReRun

Quantitative Data: Controlling N-Alkylation

AmineBaseSolventTemperature (°C)Amine:Alkylating Agent RatioMono-alkylation Yield (%)Reference
AnilineK₂CO₃Acetonitrile801:1.155Hypothetical
AnilineK₂CO₃Acetonitrile802:180Hypothetical
BenzylamineEt₃NDCM251.5:175Hypothetical

Detailed Experimental Protocol: Optimized Mono-N-Alkylation

  • Setup: To a solution of the primary amine (2.0 eq.) in acetonitrile (0.5 M), add potassium carbonate (K₂CO₃, 3.0 eq.).

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 eq.) in acetonitrile dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction is typically complete within 6-18 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Friedel-Crafts Alkylation

In the context of synthesizing intermediates for compounds like dapagliflozin, a common reaction is the Friedel-Crafts alkylation of an aromatic compound with a derivative of this compound. Often, the precursor 5-bromo-2-chlorobenzoyl chloride is used in a Friedel-Crafts acylation followed by reduction. However, direct alkylation with the benzyl bromide can also be performed.

Problem: Low Yield and/or Isomer Formation in Friedel-Crafts Alkylation.

Friedel_Crafts_Troubleshooting cluster_Problem Problem Identification cluster_PossibleCauses Possible Causes cluster_Solutions Solutions LowYield Low Yield or Isomer Formation in Friedel-Crafts Alkylation CatalystIssues Lewis Acid Catalyst Issues LowYield->CatalystIssues SuboptimalConditions Suboptimal Reaction Conditions LowYield->SuboptimalConditions FreshCatalyst Use fresh, anhydrous Lewis acid (e.g., AlCl₃) CatalystIssues->FreshCatalyst OptimizeTemp Optimize reaction temperature (often low temp is better) SuboptimalConditions->OptimizeTemp InertSolvent Use an appropriate inert solvent SuboptimalConditions->InertSolvent ReRun ReRun FreshCatalyst->ReRun Re-run Experiment OptimizeTemp->ReRun InertSolvent->ReRun

Quantitative Data: Friedel-Crafts Reaction Conditions

Note: The following data pertains to the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate, from a precursor of this compound.

Acyl/Alkyl PrecursorAromatic SubstrateLewis AcidSolventTemperature (°C)Yield (%)Reference
5-bromo-2-chlorobenzoyl chloridePhenetoleAlCl₃Dichloromethane0-5High (in situ)[1][2]
5-bromo-2-chlorobenzoyl chloridePhenetoleAlCl₃Dichloromethane20-25High (in situ)[1][2]

Detailed Experimental Protocol: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene via Friedel-Crafts Acylation and Reduction [1][2]

  • Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq.) in dichloromethane, add a catalytic amount of DMF, followed by oxalyl chloride (1.2 eq.) at room temperature. Stir for 1-2 hours. Concentrate under vacuum to obtain the crude acyl chloride.

  • Friedel-Crafts Acylation: Dissolve the crude acyl chloride in dichloromethane and cool to 0 °C. Add phenetole (1.1 eq.) followed by portion-wise addition of aluminum chloride (AlCl₃, 1.5 eq.). Stir at 0-5 °C for 2 hours.

  • Reduction: To the reaction mixture, add a reducing agent such as triethylsilane (2.0 eq.) and allow the reaction to warm to room temperature, stirring for 24-36 hours.

  • Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the product. Further purification can be achieved by recrystallization from ethanol at low temperatures.[1]

References

Troubleshooting failed reactions with 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromomethyl-2-chloro-1-methoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties and stability considerations for this compound?

A1: this compound is a substituted benzyl bromide. Key properties are summarized in the table below. It is a reactive compound susceptible to hydrolysis and should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation. Long-term storage at -20°C is recommended for maximum stability.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Appearance White to off-white solid
Boiling Point 273.0 ± 25.0 °C (Predicted)
Density 1.520 ± 0.06 g/cm³ (Predicted)

Q2: What are the primary hazards associated with this compound?

A2: This compound is classified as a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: What are the most common reactions performed with this compound?

A3: As a benzylic bromide, this compound is an excellent electrophile for Sₙ2 reactions. The most common applications involve:

  • Williamson Ether Synthesis: Reaction with alcohols or phenols to form ethers.

  • N-Alkylation: Reaction with primary or secondary amines to form substituted benzylamines.

Troubleshooting Failed Reactions

Issue 1: Williamson Ether Synthesis - Low or No Product Formation

Q: I am attempting a Williamson ether synthesis with this compound and a phenol, but I am observing very low conversion to the desired ether product. What are the likely causes and solutions?

A: Low conversion in a Williamson ether synthesis can stem from several factors. Below is a troubleshooting guide to address this issue.

Troubleshooting Williamson Ether Synthesis

Potential Cause Explanation Recommended Solution
Insufficiently Strong Base The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide anion. If the base is not strong enough to deprotonate the phenol, the reaction will not proceed efficiently.Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base depends on the pKa of the phenol.
Poor Solvent Choice The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, increasing its reactivity.Switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as water can react with the base and the electrophile.
Low Reaction Temperature While benzylic bromides are reactive, some reactions may require heating to proceed at a reasonable rate, especially with less nucleophilic phenols.Gradually increase the reaction temperature, for example, to 50-80 °C, while monitoring for side product formation.
Degradation of this compound This reagent can degrade, especially in the presence of moisture or if not stored properly.Use a fresh bottle of the reagent or verify the purity of the existing stock by NMR or GC-MS before use.
Steric Hindrance If the phenol or the benzyl bromide has bulky substituents near the reaction center, the Sₙ2 reaction can be sterically hindered.[2][3][4][5][6]While less of an issue with a primary benzylic bromide, consider using a less hindered nucleophile if possible, or be prepared for longer reaction times and potentially lower yields.

Logical Workflow for Troubleshooting Low Conversion

start Low Conversion in Williamson Ether Synthesis check_base Is the base strong enough? start->check_base check_solvent Is the solvent appropriate and anhydrous? check_base->check_solvent Yes solution_base Use a stronger base (NaH, K2CO3) check_base->solution_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent (DMF, DMSO) and ensure dryness check_solvent->solution_solvent No check_reagent Is the this compound of good quality? check_temp->check_reagent Yes solution_temp Increase reaction temperature and monitor check_temp->solution_temp No check_sterics Is steric hindrance a significant factor? check_reagent->check_sterics Yes solution_reagent Use fresh or purified reagent check_reagent->solution_reagent No solution_sterics Consider longer reaction times or alternative synthetic routes check_sterics->solution_sterics

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Issue 2: N-Alkylation of Amines - Formation of Multiple Products

Q: I am trying to synthesize a secondary amine by reacting this compound with a primary amine, but I am getting a mixture of the secondary amine, tertiary amine, and even some quaternary ammonium salt. How can I improve the selectivity for the desired secondary amine?

A: Over-alkylation is a common problem in the N-alkylation of amines because the product secondary amine is often more nucleophilic than the starting primary amine.[7] This leads to further reaction with the alkylating agent.

Troubleshooting Over-alkylation in N-Alkylation

Potential Cause Explanation Recommended Solution
Product Reactivity The secondary amine product is more nucleophilic than the primary amine starting material, leading to a faster second alkylation.[7]Use a large excess of the primary amine (3-5 equivalents) to statistically favor mono-alkylation. This will require purification to remove the excess amine.
Reaction Conditions High concentrations of the alkylating agent can promote multiple alkylations.Add the this compound slowly to the reaction mixture (e.g., via a syringe pump) to maintain a low concentration of the electrophile.
Alternative Synthetic Routes Direct alkylation may not be the most selective method for preparing secondary amines.Consider reductive amination as an alternative. This involves reacting the amine with an appropriate aldehyde to form an imine, which is then reduced in situ to the desired secondary amine. This method avoids the issue of over-alkylation.[8]

Signaling Pathway Analogy for Over-alkylation

cluster_0 Reaction Pathway Primary Amine Primary Amine Secondary Amine Secondary Amine Primary Amine->Secondary Amine Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine Quaternary Salt Quaternary Salt Tertiary Amine->Quaternary Salt This compound This compound This compound->Primary Amine k1 This compound->Secondary Amine k2 > k1 This compound->Tertiary Amine k3 > k2

Caption: Reaction pathway illustrating the increasing rate of N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in anhydrous DMF (0.2-0.5 M).

  • Deprotonation: Add potassium carbonate (1.5-2.0 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Dissolve this compound (1.0-1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine

This protocol is designed to favor the formation of a secondary amine and will require optimization.

  • Preparation: In a round-bottom flask, dissolve the primary amine (3.0-5.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.2-0.5 M).

  • Addition of Electrophile: Dissolve this compound (1.0 eq.) in the same solvent and add it dropwise to the stirred amine solution at room temperature over 1-2 hours.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any amine hydrobromide salt. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired secondary amine from any unreacted starting materials and over-alkylation products.

Analytical Monitoring

Both HPLC and GC-MS can be used to monitor the progress of these reactions and to determine the purity of the final product.

Typical HPLC Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C

Typical GC-MS Conditions:

ParameterCondition
Column Capillary column suitable for polar compounds (e.g., DB-5ms)
Oven Program Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C)
Carrier Gas Helium
Ionization Electron Impact (EI)
Detector Mass Spectrometer

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromomethyl-2-chloro-1-methoxybenzene and Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-Bromomethyl-2-chloro-1-methoxybenzene and the parent compound, benzyl bromide, in the context of nucleophilic substitution reactions. The selection of an appropriate benzylating agent is critical for the efficient synthesis of target molecules in pharmaceutical and materials science research. This document aims to provide the necessary data and experimental insights to inform this decision by examining the electronic and steric factors that govern the reactivity of these two compounds.

Introduction to Electrophilicity and Reaction Mechanisms

Benzyl halides are a class of organic compounds widely employed as versatile reagents for the introduction of a benzyl group onto a variety of nucleophiles. This process, known as benzylation, is a fundamental transformation in organic synthesis. The reactivity of benzyl bromides in nucleophilic substitution reactions is a key factor in their synthetic utility. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both.

The benzylic position is particularly reactive due to the ability of the adjacent benzene ring to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction through resonance.[1] Primary benzylic halides, such as benzyl bromide and this compound, typically favor the S(_N)2 pathway, especially with strong nucleophiles.[2] However, under conditions that favor carbocation formation (e.g., with weak nucleophiles or in polar, protic solvents), the S(_N)1 mechanism can become competitive.[3][4]

The substituents on the aromatic ring play a critical role in modulating the reactivity of the benzylic bromide. Electron-donating groups (EDGs) increase the electron density of the ring, stabilizing a developing positive charge in the S(_N)1 transition state and thus increasing the reaction rate.[5] Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, destabilizing the carbocation and slowing down S(_N)1 reactions.[6] For S(_N)2 reactions, EWGs can slightly increase the rate by making the benzylic carbon more electrophilic.[7]

Comparative Analysis of Reactivity

To understand the relative reactivity of this compound and benzyl bromide, we must consider the electronic effects of the substituents on the aromatic ring of the former.

  • Benzyl Bromide: This is our baseline, an unsubstituted benzyl halide. Its reactivity is governed by the inherent stability of the benzylic position.

  • This compound: This compound has two substituents on the aromatic ring:

    • A chloro group at the 2-position: Chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also be a weak electron-donating group through resonance. Overall, it is considered a deactivating group.

    • A methoxy group at the 1-position: The methoxy group is a strong electron-donating group through resonance, which is generally more significant than its electron-withdrawing inductive effect.

The combined effect of these two groups determines the overall electron density of the aromatic ring and the stability of the transition state. The strong electron-donating methoxy group is expected to increase the rate of an S(_N)1-type reaction by stabilizing the benzylic carbocation. However, the electron-withdrawing chloro group will counteract this effect to some extent.

For an S(_N)2 reaction, the electron-withdrawing chloro group would make the benzylic carbon slightly more electrophilic, potentially increasing the reaction rate. The electron-donating methoxy group would have the opposite effect. The net outcome on reactivity will depend on the balance of these competing electronic influences and the specific reaction conditions.

Based on the general principles of substituent effects on benzyl halide reactivity, it is anticipated that the electron-donating methoxy group will have a more dominant effect than the electron-withdrawing chloro group, leading to an overall increase in reactivity for this compound compared to benzyl bromide, particularly in reactions with a significant degree of S(_N)1 character.

CompoundSubstituentsExpected Relative Reactivity vs. Benzyl BromideSupporting Data (Relative Rates for Analogous Benzyl Chlorides in Solvolysis)[8]
Benzyl BromideNoneBaseline1.0 (for Benzyl Chloride)
This compound 2-Chloro (EWG), 1-Methoxy (EDG)Likely more reactive4-Methoxybenzyl chloride is ~2.2 x 10³ times more reactive than benzyl chloride. The 2-chloro substituent will reduce this activating effect.
4-Methoxybenzyl Bromide4-Methoxy (Strong EDG)Significantly more reactive~2200
4-Nitrobenzyl Bromide4-Nitro (Strong EWG)Significantly less reactive~0.1
4-Chlorobenzyl Bromide4-Chloro (EWG)Less reactive~0.3

Note: The supporting data is for the solvolysis of substituted benzyl chlorides and is provided to demonstrate the magnitude of substituent effects. The trend for benzyl bromides is expected to be similar.

Experimental Protocols

The following is a generalized experimental protocol for comparing the reaction kinetics of this compound and benzyl bromide in a nucleophilic substitution reaction with a common nucleophile, such as iodide.

Objective: To determine the second-order rate constants for the reaction of benzyl bromide and this compound with potassium iodide in acetone.

Materials:

  • Benzyl bromide

  • This compound

  • Potassium iodide (KI)

  • Acetone (anhydrous)

  • Volumetric flasks

  • Pipettes

  • Thermostated water bath

  • Conductivity meter or HPLC

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of benzyl bromide, this compound, and potassium iodide in anhydrous acetone. For example, 0.1 M solutions of the benzyl bromides and a 0.2 M solution of KI.

  • Kinetic Run:

    • Equilibrate the reactant solutions to the desired reaction temperature (e.g., 25°C) in a thermostated water bath.

    • To initiate the reaction, mix equal volumes of the benzyl bromide solution and the potassium iodide solution in a reaction vessel.

    • Start a timer immediately upon mixing.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by following the change in concentration of the reactants or products over time.

    • Conductivity Method: The reaction produces a salt (potassium bromide) which will increase the conductivity of the solution. Record the conductivity at regular time intervals.

    • HPLC Method: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent). Analyze the concentration of the benzyl bromide reactant or the benzyl iodide product by HPLC.

  • Data Analysis:

    • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k).

    • Alternatively, if the reaction is run under pseudo-first-order conditions (e.g., with a large excess of the nucleophile), a plot of ln[Reactant] versus time will give a straight line with a slope of -k'. The second-order rate constant can then be calculated by dividing k' by the concentration of the nucleophile.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the S(_N)2 reaction mechanism common to primary benzyl halides and a general workflow for comparing their reactivity.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(R)---Br]⁻ Nu->TS Nucleophilic Attack C R-CH₂-Br C->TS Prod Nu-CH₂-R TS->Prod Br Br⁻ TS->Br Leaving Group Departure

Caption: S(_N)2 reaction mechanism for a benzyl bromide.

reactivity_workflow start Select Benzyl Halides (Benzyl Bromide vs. Substituted Benzyl Bromide) solutions Prepare Equimolar Solutions in Anhydrous Acetone start->solutions nucleophile Prepare Nucleophile Solution (e.g., KI in Acetone) start->nucleophile mix Mix Reactants at Constant Temperature solutions->mix nucleophile->mix monitor Monitor Reaction Progress (Conductivity, HPLC, etc.) mix->monitor data Collect Data at Timed Intervals monitor->data plot Plot Kinetic Data (e.g., 1/[A] vs. time) data->plot rate Determine Second-Order Rate Constants (k) plot->rate compare Compare Rate Constants to Determine Relative Reactivity rate->compare

Caption: Experimental workflow for comparing benzyl halide reactivity.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is influenced by the opposing electronic effects of the chloro and methoxy substituents. While the chloro group is deactivating, the methoxy group is strongly activating. It is predicted that the net effect will render this compound more reactive than the parent benzyl bromide, particularly in reactions that have some S(_N)1 character. For synthetic applications, this enhanced reactivity could be advantageous, allowing for milder reaction conditions or shorter reaction times. However, for reactions where precise control over reactivity is crucial, the unsubstituted benzyl bromide may offer more predictable behavior. Experimental validation through kinetic studies, as outlined in this guide, is recommended to quantify the precise difference in reactivity for a specific nucleophile and solvent system.

References

A Comparative Guide to Benzylation Agents for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylation of alcohols is a fundamental and frequently employed transformation in organic synthesis, particularly for the protection of hydroxyl groups during the construction of complex molecules. The choice of a suitable benzylation agent is critical and contingent upon the substrate's sensitivity to acidic, basic, or neutral conditions, as well as considerations of reaction efficiency and scalability. This guide provides an objective comparison of common benzylation agents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal reagent for a given synthetic challenge.

Comparison of Common Benzylation Agents

The following table summarizes the performance of several widely used benzylation agents for alcohols, highlighting their reaction conditions, typical yields, and substrate scope.

Benzylation AgentReaction ConditionsTypical YieldsAdvantagesDisadvantages
Benzyl Bromide (BnBr) / Benzyl Chloride (BnCl) Basic (e.g., NaH, KH, K₂CO₃)85-95%High yields, readily available, cost-effective.Requires strong bases, not suitable for base-sensitive substrates.[1][2]
Benzyl Trichloroacetimidate Acidic (e.g., TfOH, TMSOTf)70-95%Mild acidic conditions, suitable for base-sensitive substrates.[3][4][5]Reagent preparation required, can be sensitive to moisture.
2-Benzyloxy-1-methylpyridinium Triflate Neutral (thermal)80-95%Mild, neutral conditions, suitable for both acid- and base-sensitive substrates.[6][7][8]Reagent is a specialty chemical and can be more expensive.
Benzyl Alcohol with Heteropoly Acid Catalyst Solvent-free, acidic catalyst~70% (MBGE selectivity)Green chemistry approach, avoids stoichiometric reagents.May require higher temperatures, selectivity can be an issue.[9]

Experimental Protocols

Benzylation using Benzyl Bromide (Williamson Ether Synthesis)

This method is a classic and widely used protocol for the benzylation of alcohols under basic conditions.

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (BnBr, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of the alcohol in anhydrous DMF (or THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired benzyl ether.[1][10]

Benzylation using Benzyl Trichloroacetimidate

This protocol is suitable for the benzylation of alcohols under mild acidic conditions, making it compatible with base-sensitive functional groups.

Materials:

  • Alcohol (1.0 equiv)

  • Benzyl trichloroacetimidate (1.5 equiv)

  • Anhydrous dichloromethane (DCM) or a mixture of cyclohexane and DCM

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trifluoromethanesulfonic acid (TfOH) (catalytic amount, e.g., 0.05 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol and benzyl trichloroacetimidate in anhydrous DCM (or a cyclohexane/DCM mixture) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acidic catalyst (TMSOTf or TfOH) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3][4]

Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate

This method employs a neutral benzylation agent, which is advantageous for substrates containing both acid- and base-labile functional groups.

Materials:

  • Alcohol (1.0 equiv)

  • 2-Benzyloxy-1-methylpyridinium triflate (1.2 equiv)

  • Magnesium oxide (MgO, 2.0 equiv)

  • Anhydrous toluene or trifluorotoluene

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of the alcohol and magnesium oxide in anhydrous toluene (or trifluorotoluene), add 2-benzyloxy-1-methylpyridinium triflate.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the mixture to room temperature and filter through a pad of celite, washing with DCM.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.[6][7]

Reaction Mechanisms and Logical Relationships

The choice of benzylation agent is often dictated by the reaction mechanism and the compatibility of the substrate with the required conditions. The following diagrams illustrate the key mechanistic pathways for the discussed benzylation methods.

Williamson_Ether_Synthesis cluster_products Products ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) ROH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product Benzyl Ether (R-O-Bn) Alkoxide->Product SN2 Attack BnBr Benzyl Bromide (Bn-Br) BnBr->Product Salt NaBr

Caption: Williamson Ether Synthesis Mechanism.

Benzyl_Trichloroacetimidate_Benzylation cluster_products Products Imidate Benzyl Trichloroacetimidate ActivatedImidate Protonated Imidate Imidate->ActivatedImidate Protonation Acid Acid Catalyst (H⁺) Acid->ActivatedImidate Intermediate Oxonium Intermediate ActivatedImidate->Intermediate Nucleophilic Attack ROH Alcohol (R-OH) ROH->Intermediate Product Benzyl Ether (R-O-Bn) Intermediate->Product Deprotonation Byproduct Trichloroacetamide Intermediate->Byproduct Elimination

Caption: Benzyl Trichloroacetimidate Benzylation Mechanism.

Pyridinium_Salt_Benzylation cluster_products Products PyridiniumSalt 2-Benzyloxy-1-methylpyridinium Triflate BenzylCation Benzyl Cation (Bn⁺) PyridiniumSalt->BenzylCation Thermal Dissociation Byproduct 2-Pyridone Heat Heat (Δ) Heat->BenzylCation Product Benzyl Ether (R-O-Bn) BenzylCation->Product Nucleophilic Attack ROH Alcohol (R-OH) ROH->Product

Caption: 2-Benzyloxy-1-methylpyridinium Triflate Benzylation Mechanism.

References

A Comparative Guide to the Reactivity of Substituted Benzyl Halides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of para-substituted benzyl halides in bimolecular nucleophilic substitution (SN2) reactions. Understanding the electronic effects of substituents on the reaction rates of these compounds is crucial for designing synthetic routes and developing new therapeutic agents. This document summarizes key experimental data, outlines detailed experimental protocols for kinetic analysis, and provides visualizations to illustrate the underlying principles governing this fundamental reaction.

Executive Summary

Benzyl halides are valuable substrates in organic synthesis due to the stability of the benzylic carbocation and the lability of the halide leaving group. In SN2 reactions, the reactivity of benzyl halides is significantly influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) generally accelerate the SN2 reaction by stabilizing the electron-rich transition state, while electron-donating groups (EDGs) can either slightly retard the SN2 reaction or, in some cases, promote a competing unimolecular (SN1) pathway by stabilizing the carbocation intermediate.

Comparison of Reaction Rates

The following table summarizes the relative rate constants for the SN2 reaction of a series of para-substituted benzyl tosylates with ethoxide. While tosylates are used here, the trend is representative of the behavior of other benzyl halides like bromides and chlorides in SN2 reactions. The data clearly demonstrates the influence of the electronic nature of the para-substituent on the reaction rate.

Substituent (p-X)Relative Rate Constant (k/kH)
OCH3~0.3
CH3~0.6
H1.0
Cl~2.5
NO2~18

Note: The data is compiled and extrapolated from studies on the acetolysis of substituted benzyl tosylates, where electron-withdrawing groups favor a clear SN2 mechanism. The relative rates are illustrative of the general trend in SN2 reactions.

As the data indicates, electron-donating groups such as methoxy (-OCH3) and methyl (-CH3) decrease the rate of the SN2 reaction compared to the unsubstituted benzyl tosylate. Conversely, electron-withdrawing groups like chloro (-Cl) and especially nitro (-NO2) significantly increase the reaction rate. This trend is a direct consequence of the electronic effects on the SN2 transition state.

Electronic Effects on the SN2 Transition State

The SN2 reaction proceeds through a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This results in a five-coordinate transition state with a partial negative charge distributed between the incoming nucleophile and the outgoing leaving group.

G Logical Relationship of Factors in SN2 Reactivity of Benzyl Halides subst Substituent on Benzyl Halide edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) subst->edg can be ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) subst->ewg can be destab Destabilizes Transition State (Increases electron density) edg->destab stab Stabilizes Transition State (Delocalizes electron density) ewg->stab ts SN2 Transition State [Nu---C---LG]δ- reactivity SN2 Reaction Rate decrease Decreases reactivity->decrease increase Increases reactivity->increase destab->reactivity leads to destab->decrease stab->reactivity leads to stab->increase

Caption: Logical relationship of substituent effects on the SN2 transition state and reaction rate.

Electron-withdrawing groups help to delocalize the developing negative charge in the transition state through inductive and/or resonance effects, thereby stabilizing it and lowering the activation energy of the reaction. Conversely, electron-donating groups increase the electron density at the reaction center, which can destabilize the already electron-rich transition state, leading to a higher activation energy and a slower reaction rate.

Experimental Protocols

The kinetic data for SN2 reactions of substituted benzyl halides can be determined using various analytical techniques. Below are detailed methodologies for two common approaches: Nuclear Magnetic Resonance (NMR) Spectroscopy and Conductometry.

Kinetic Analysis via 1H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of the starting material and the appearance of the product over time.

Materials:

  • Substituted benzyl halide (e.g., p-nitrobenzyl bromide)

  • Nucleophile (e.g., sodium thiophenoxide)

  • Deuterated solvent (e.g., Acetone-d6)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

G Experimental Workflow for NMR Kinetic Analysis prep Prepare NMR Sample - Substituted Benzyl Halide - Internal Standard - Deuterated Solvent equil Equilibrate Sample in NMR Spectrometer at Constant Temperature prep->equil add_nuc Inject Nucleophile Solution (t = 0) equil->add_nuc acquire Acquire 1H NMR Spectra at Regular Time Intervals add_nuc->acquire integrate Integrate Signals of Starting Material, Product, and Internal Standard acquire->integrate plot Plot ln([Substrate]/[Standard]) vs. Time integrate->plot calc Calculate Pseudo-First-Order Rate Constant (k_obs) from the Slope plot->calc k2 Calculate Second-Order Rate Constant (k2) k2 = k_obs / [Nucleophile] calc->k2

Caption: Experimental workflow for determining SN2 reaction rates using NMR spectroscopy.

Procedure:

  • Sample Preparation: Prepare a stock solution of the substituted benzyl halide and the internal standard in the deuterated solvent in an NMR tube.

  • Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature.

  • Reaction Initiation: Inject a known concentration of the nucleophile solution into the NMR tube to initiate the reaction (time = 0).

  • Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material, the product, and the internal standard in each spectrum.

  • Rate Constant Calculation: The concentration of the benzyl halide at each time point can be determined relative to the constant concentration of the internal standard. For a reaction under pseudo-first-order conditions (i.e., the nucleophile is in large excess), a plot of ln([benzyl halide]) versus time will yield a straight line with a slope equal to -kobs. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile.[1]

Kinetic Analysis via Conductometry

This method is suitable for SN2 reactions that result in a change in the number of ions in solution, leading to a change in conductivity.

Materials:

  • Substituted benzyl halide

  • Nucleophile (e.g., sodium azide)

  • Anhydrous solvent (e.g., acetone)

  • Conductivity meter and cell

  • Thermostated water bath

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted benzyl halide and the nucleophile in the anhydrous solvent.

  • Equilibration: Equilibrate the stock solutions and the reaction vessel in a thermostated water bath to maintain a constant temperature.

  • Initial Conductance: Pipette a known volume of the nucleophile solution into the reaction vessel, immerse the conductivity cell, and record the initial conductance.

  • Reaction Initiation: Add a known volume of the benzyl halide stock solution to the reaction vessel and start the timer.

  • Data Acquisition: Record the conductance of the solution at regular time intervals until the reaction is complete (i.e., the conductance is stable).

  • Rate Constant Calculation: The second-order rate constant can be calculated from the change in conductance over time using the appropriate integrated rate law for a second-order reaction.

Conclusion

The reactivity of substituted benzyl halides in SN2 reactions is a predictable and quantifiable phenomenon governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups accelerate the reaction by stabilizing the electron-rich transition state, while electron-donating groups have the opposite effect. The experimental protocols outlined in this guide provide robust methods for determining the kinetic parameters of these reactions, which is essential for the rational design of synthetic strategies and the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

A Comparative Analysis of the Reactivity of 4-Bromomethyl-2-chloro-1-methoxybenzene and 4-methoxybenzyl chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two key benzylating agents: 4-Bromomethyl-2-chloro-1-methoxybenzene and 4-methoxybenzyl chloride. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing robust drug manufacturing processes. This comparison is grounded in established principles of physical organic chemistry and supported by available experimental data.

Core Chemical Structures

CompoundStructure
This compound this compound
4-methoxybenzyl chloride 4-methoxybenzyl chloride

Reactivity Comparison: A Quantitative and Qualitative Overview

The reactivity of these compounds in nucleophilic substitution reactions is primarily dictated by the stability of the carbocation intermediate in S(_N)1 pathways and the steric and electronic effects at the benzylic carbon in S(_N)2 pathways.

Quantitative Data
CompoundSolvolysis Rate Constant (k(s))Solvent SystemTemperatureReference
4-methoxybenzyl chloride 2.2 s
1^{-1}−1
20% acetonitrile in water25 °C
This compound Not available (Predicted to be significantly slower)---
Qualitative Analysis of Reactivity

Several factors influence the relative reactivity of these two compounds:

  • Electronic Effects of Substituents :

    • 4-methoxybenzyl chloride : The para-methoxy group is a strong electron-donating group (σ(_p) = -0.27)[1]. This donation occurs through resonance, effectively stabilizing the benzylic carbocation intermediate formed during an S(_N)1 reaction. This significantly accelerates the rate of solvolysis for 4-methoxybenzyl chloride.

    • This compound : In addition to the electron-donating para-methoxy group, this molecule has an ortho-chloro substituent. Chlorine is an electron-withdrawing group (σ(_o) for phenols ≈ 0.68)[1] through induction, which destabilizes the adjacent carbocation. This inductive effect counteracts the stabilizing resonance effect of the methoxy group, leading to a predicted slower rate of S(_N)1 reaction compared to 4-methoxybenzyl chloride.

  • Steric Hindrance :

    • The presence of the chloro group at the ortho position in this compound introduces steric hindrance. This bulkiness impedes the backside attack of a nucleophile, which is characteristic of an S(_N)2 reaction. Therefore, S(_N)2 reactions are expected to be slower for the chloro-substituted compound compared to 4-methoxybenzyl chloride, where the ortho positions are unsubstituted.

  • Leaving Group Ability :

    • This compound has a bromide leaving group, while 4-methoxybenzyl chloride has a chloride leaving group. Bromide is a better leaving group than chloride because it is a weaker base. This would generally favor a faster reaction for the bromo compound. However, the electronic and steric effects of the ortho-chloro substituent are expected to have a more dominant influence on the overall reaction rate.

Overall Reactivity Prediction : Based on the interplay of these factors, 4-methoxybenzyl chloride is expected to be significantly more reactive than this compound in nucleophilic substitution reactions, particularly those proceeding through an S(_N)1 mechanism. The powerful electron-donating ability of the methoxy group in the absence of a deactivating ortho-substituent is the primary reason for its enhanced reactivity.

Mechanistic Pathways and Intermediates

The following diagram illustrates the formation of the benzylic carbocation intermediate in an S(_N)1 reaction for both compounds, highlighting the electronic contributions of the substituents.

G cluster_0 4-methoxybenzyl chloride cluster_1 This compound A 4-methoxybenzyl chloride B Benzylic Carbocation (Resonance Stabilized) A->B - Cl- C Methoxy group (Electron Donating, +R) C->B Stabilizes D 4-Bromomethyl-2-chloro- 1-methoxybenzene E Benzylic Carbocation (Less Stabilized) D->E - Br- F Methoxy group (Electron Donating, +R) F->E Stabilizes G Chloro group (Electron Withdrawing, -I) G->E Destabilizes

SN1 carbocation formation and substituent effects.

Experimental Protocols: Determination of Solvolysis Rate by HPLC-UV

The following is a generalized protocol for determining the rate of solvolysis of benzyl halides, which can be adapted to compare the reactivity of this compound and 4-methoxybenzyl chloride.

Objective : To measure the first-order rate constant (k(_s)) for the solvolysis of a benzyl halide in a given solvent system by monitoring the disappearance of the starting material over time using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials :

  • Benzyl halide (e.g., 4-methoxybenzyl chloride)

  • Solvent system (e.g., 20% acetonitrile in water)

  • HPLC grade acetonitrile and water

  • Volumetric flasks, pipettes, and syringes

  • HPLC system equipped with a UV detector and a suitable C18 column

  • Thermostated water bath or reaction block

Procedure :

  • Solution Preparation :

    • Prepare a stock solution of the benzyl halide of a known concentration (e.g., 1 mg/mL) in acetonitrile.

    • Prepare the desired solvent system (e.g., 20% acetonitrile in water) by accurately mixing the appropriate volumes of HPLC grade solvents.

  • Reaction Setup :

    • Place a known volume of the solvent system in a reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C) in a thermostated bath.

    • Initiate the reaction by adding a small, known volume of the benzyl halide stock solution to the pre-heated solvent system to achieve the desired initial concentration (e.g., 0.1 mg/mL). Start a timer immediately.

  • HPLC Analysis :

    • At regular time intervals (e.g., every 30 seconds for a fast reaction, or every few minutes for a slower one), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot, if necessary, by diluting it with a cold solvent or a solvent that stops the reaction.

    • Inject a fixed volume of the quenched aliquot onto the HPLC system.

    • Monitor the elution of the benzyl halide using the UV detector at a wavelength where it has a strong absorbance.

  • Data Collection and Analysis :

    • Record the peak area of the benzyl halide at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • The plot should yield a straight line for a first-order reaction.

    • The slope of this line is equal to the negative of the rate constant (-k(_s)).

    • The first-order rate constant, k(_s), is then calculated from the slope.

The following diagram outlines the experimental workflow.

G start Prepare Benzyl Halide Stock Solution initiate Initiate Reaction by Adding Stock Solution start->initiate thermo Thermostat Solvent System to 25°C thermo->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample hplc Inject Aliquot into HPLC-UV sample->hplc data Record Peak Area of Benzyl Halide hplc->data plot Plot ln(Peak Area) vs. Time data->plot calc Calculate Rate Constant (k) from the Slope plot->calc

Workflow for kinetic analysis of solvolysis by HPLC.

Conclusion

References

A Spectroscopic Comparison of 4-Bromomethyl-2-chloro-1-methoxybenzene and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for scientists and drug development professionals on the spectroscopic characteristics of 4-Bromomethyl-2-chloro-1-methoxybenzene and its structural analogs, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the spectroscopic properties of this compound and a selection of its structurally related analogs. Understanding the distinct spectral features of these compounds is crucial for their unambiguous identification, characterization, and application in research and development, particularly in the synthesis of novel pharmaceutical agents. This document presents a summary of key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its selected analogs. These compounds were chosen to illustrate the effect of varying substituents on the benzene ring on their respective spectral properties.

Compound NameMolecular Formula¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Absorptions (cm⁻¹)Key Mass Fragments (m/z)
This compound C₈H₈BrClO~7.3 (d), ~7.2 (dd), ~6.9 (d), ~4.5 (s), ~3.9 (s)~156, ~130, ~128, ~127, ~112, ~56, ~32~2950 (C-H), ~1600 (C=C), ~1250 (C-O), ~680 (C-Br)234/236 (M+), 155, 127, 91
2-Bromo-4-chloro-1-methoxybenzeneC₇H₆BrClO~7.5 (d), ~7.2 (dd), ~6.8 (d), ~3.9 (s)~155, ~132, ~129, ~115, ~113, ~56~2950 (C-H), ~1590 (C=C), ~1250 (C-O), ~700 (C-Br)219/221 (M+), 204/206, 125
4-Bromo-3-chloro-1-methoxybenzeneC₇H₆BrClO~7.4 (d), ~7.1 (dd), ~6.9 (d), ~3.8 (s)~156, ~134, ~130, ~116, ~114, ~56~2960 (C-H), ~1585 (C=C), ~1245 (C-O), ~670 (C-Br)219/221 (M+), 204/206, 125
2,4-Dichloro-1-(bromomethyl)benzeneC₇H₅BrCl₂~7.4 (d), ~7.3 (dd), ~7.2 (d), ~4.6 (s)~136, ~134, ~130, ~129, ~127, ~31~3050 (C-H), ~1580 (C=C), ~690 (C-Br)238/240/242 (M+), 159/161, 124
4-Bromo-1-(bromomethyl)-2-chlorobenzeneC₇H₅Br₂Cl~7.5 (d), ~7.3 (dd), ~7.1 (d), ~4.5 (s)~138, ~133, ~131, ~130, ~128, ~31~3060 (C-H), ~1570 (C=C), ~680 (C-Br)282/284/286 (M+), 203/205, 124

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogs. Specific parameters may require optimization based on the instrumentation and the specific properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved to avoid peak broadening.[2]

  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and improve spectral resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.[3]

  • Pressure Application : Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.[4]

  • Spectrum Acquisition : Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method :

    • Injector : Set the injector temperature to 250°C in splitless mode.

    • Column : Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start at an initial temperature of 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas : Use helium at a constant flow rate of 1 mL/min.

  • MS Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : Set to 230°C.

    • Quadrupole Temperature : Set to 150°C.

  • Data Analysis : Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluting peak corresponding to the compound of interest.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation Sample Solid Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample NMR GCMS_Sample Dissolve in Volatile Solvent Sample->GCMS_Sample GC-MS FTIR ATR-FTIR Spectroscopy Sample->FTIR FTIR NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR GCMS GC-MS Analysis GCMS_Sample->GCMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Functional Group Frequencies (cm⁻¹) FTIR->FTIR_Data MS_Data Molecular Ion (M+) Fragmentation Pattern (m/z) GCMS->MS_Data

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound and its analogs. The provided data and protocols facilitate efficient and accurate characterization of these important chemical entities.

References

A Comparative Guide to the X-ray Crystal Structure of 4-Bromomethyl-2-chloro-1-methoxybenzene and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the X-ray crystal structures of 4-Bromomethyl-2-chloro-1-methoxybenzene, its isomer 1-(Bromomethyl)-2-chloro-4-methoxybenzene, and a more complex derivative, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the structural nuances and experimental protocols associated with these compounds. The data presented is crucial for understanding structure-activity relationships and for the rational design of new chemical entities.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the title compound and its selected derivatives, facilitating a direct comparison of their solid-state structures.

Parameter4-Bromo-2-chloro-1-methoxybenzene1-(Bromomethyl)-2-chloro-4-methoxybenzene4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate[1]
Chemical Formula C₇H₆BrClOC₈H₈BrClO[2]C₂₀H₁₄BrClO₃[1]
Molecular Weight 221.48 g/mol 235.51 g/mol 431.68 g/mol
Crystal System Not specifiedNot specifiedMonoclinic
Space Group Not specifiedNot specifiedP2₁/c
Unit Cell Dimensions a = 11.234(3) Å, b = 16.039(4) Å, c = 10.134(3) Å, β = 108.59(3)°
Volume (ų) Not specifiedNot specified1729.1(8)
Z Not specifiedNot specified4
Density (calculated) Not specifiedNot specified1.658 Mg/m³
Key Supramolecular Interactions Not specifiedNot specifiedShort halogen⋯oxygen contacts [Cl⋯O = 2.991(3) Å, Br⋯O = 3.139(2) Å] forming molecular sheets.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections describe the synthesis and single-crystal X-ray diffraction analysis for the compounds discussed.

Synthesis Protocols

Synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate

A mixture of 4-bromo-2-chlorophenol (1.00 mmol) and 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid (1.00 mmol) is suspended in anhydrous chloroform (10 ml). To this suspension, N,N'-dicyclohexylcarbodiimide (DCC) (1.00 mmol) and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP) (5 mg) are added. The reaction mixture is stirred overnight at room temperature. The resulting precipitate of N,N'-dicyclohexylurea is removed by filtration. The filtrate is then diluted with chloroform and washed sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

General Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane and a catalytic amount of dimethylformamide, oxalyl chloride is added under a nitrogen atmosphere. The reaction is stirred at room temperature. After completion, the solvent is removed under vacuum. The resulting oily residue is dissolved in dichloromethane and cooled. Phenetole and aluminum chloride are then added, and the mixture is stirred. The reaction is subsequently quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the product.[3][4]

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of the compound is selected and mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using monochromatic radiation (e.g., Mo Kα or Cu Kα). The collected data is processed for reflection integration and absorption corrections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships between the compared molecules.

G cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Reactants Starting Materials (e.g., 4-bromo-2-chlorophenol, benzoic acid derivative) Reaction Chemical Reaction (e.g., Esterification) Reactants->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Crystal Single Crystal Growth Purification->Crystal Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution CIF Crystallographic Information File (CIF) Structure_Solution->CIF

General experimental workflow for synthesis and crystallographic analysis.

G A This compound (C8H8BrClO) B 1-(Bromomethyl)-2-chloro-4-methoxybenzene (C8H8BrClO) A->B Isomerism (Positional) C 4-bromo-2-chlorophenyl 4′-methoxy- [1,1′-biphenyl]-4-carboxylate (C20H14BrClO3) D 4-Bromo-2-chloro-1-methoxybenzene (C7H6BrClO) D->A Derivatization (-CH2Br group) D->C Derivatization (Esterification with biphenyl moiety)

Structural relationships between the compared benzene derivatives.

References

Validating the Structure of 4-Bromomethyl-2-chloro-1-methoxybenzene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of 4-Bromomethyl-2-chloro-1-methoxybenzene with common nucleophiles. Due to the reactive nature of the benzylic bromide, this compound serves as a versatile intermediate in the synthesis of a variety of derivatives. Understanding the expected products and the analytical techniques required to validate their structures is crucial for researchers in organic synthesis and drug development.

Reaction Overview and Product Comparison

This compound readily undergoes nucleophilic substitution reactions, primarily via an S(_N)2 mechanism, given the primary nature of the benzylic halide. The electron-donating methoxy group and the electron-withdrawing chloro group on the benzene ring can influence the reaction rate and the stability of the products. This guide focuses on the reactions with three common classes of nucleophiles: amines, thiols, and alkoxides.

NucleophileReagent ExampleProduct NameProduct StructureTypical SolventTypical ConditionsExpected ¹H NMR Shifts (ppm, CDCl₃)Expected ¹³C NMR Shifts (ppm, CDCl₃)Expected Mass (m/z)
Amine Ammonia (NH₃)(2-Chloro-4-methoxyphenyl)methanamineAcetonitrile, DMFRoom Temperature, 12-24h~7.3 (d), ~6.9 (d), ~6.8 (dd), ~3.9 (s, OCH₃), ~3.8 (s, CH₂), ~1.5 (br s, NH₂)~158, ~130, ~129, ~128, ~115, ~112, ~55 (OCH₃), ~45 (CH₂)[M+H]⁺: 172.06
Thiol Sodium thiomethoxide (NaSCH₃)1-Chloro-4-methoxy-2-(methylthiomethyl)benzeneEthanol, THFRoom Temperature, 4-8h~7.3 (d), ~6.9 (d), ~6.8 (dd), ~3.9 (s, OCH₃), ~3.7 (s, CH₂), ~2.1 (s, SCH₃)~158, ~131, ~130, ~128, ~115, ~112, ~55 (OCH₃), ~38 (CH₂), ~16 (SCH₃)[M]⁺: 202.04
Alkoxide Sodium ethoxide (NaOCH₂CH₃)1-Chloro-2-(ethoxymethyl)-4-methoxybenzeneEthanolReflux, 2-4h~7.3 (d), ~6.9 (d), ~6.8 (dd), ~4.5 (s, CH₂), ~3.9 (s, OCH₃), ~3.6 (q, OCH₂CH₃), ~1.3 (t, OCH₂CH₃)~158, ~132, ~130, ~128, ~115, ~112, ~72 (ArCH₂), ~66 (OCH₂CH₃), ~55 (OCH₃), ~15 (OCH₂CH₃)[M]⁺: 200.07

Experimental Protocols for Structure Validation

Accurate structural elucidation of the synthesized products is paramount. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon couplings, which is particularly useful for connecting different parts of the molecule.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) are preferred.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS, ESI for LC-MS).

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. The isotopic pattern, especially the M+2 peak due to the presence of chlorine, will be a key diagnostic feature. Analyze the fragmentation pattern to confirm the structure. For example, a characteristic fragment for all products would be the loss of the newly introduced group or cleavage at the benzylic position.

Infrared (IR) Spectroscopy

Purpose: To identify the presence of specific functional groups.

Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or oils) or as a KBr pellet (for solids).

  • Spectrum Acquisition: Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands. For example, the amine product would show N-H stretching bands around 3300-3400 cm⁻¹. The ether product would exhibit a strong C-O stretching band around 1100 cm⁻¹.

Visualizing Reaction and Analytical Workflows

To further clarify the processes involved, the following diagrams illustrate the general reaction pathway and the workflow for structural validation.

Reaction_Pathway reactant This compound product Substituted Product reactant->product + Nucleophile nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) byproduct Br⁻

Caption: General reaction pathway for nucleophilic substitution.

Validation_Workflow synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms ir IR Spectroscopy purification->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: Experimental workflow for product structure validation.

Analytical_Logic data Combined Spectroscopic Data (NMR, MS, IR) mw Molecular Weight (from MS) data->mw formula Molecular Formula (from HRMS) data->formula functional_groups Functional Groups (from IR & NMR) data->functional_groups connectivity Atom Connectivity (from 2D NMR) data->connectivity structure Validated Structure mw->structure formula->structure functional_groups->structure connectivity->structure

Caption: Logical relationship of analytical data for structure determination.

Conclusion

The validation of reaction products of this compound requires a multi-faceted analytical approach. By comparing the experimental data obtained from NMR, MS, and IR spectroscopy with the expected values, researchers can confidently confirm the structures of their synthesized compounds. This guide provides a foundational framework for these validation processes, enabling more efficient and accurate research and development in the chemical and pharmaceutical sciences.

Efficacy of 4-Bromomethyl-2-chloro-1-methoxybenzene in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to ensuring an efficient, cost-effective, and scalable synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the efficacy of 4-Bromomethyl-2-chloro-1-methoxybenzene as a key intermediate in drug synthesis, with a particular focus on its application in the production of the Avanafil intermediate, 3-chloro-4-methoxybenzylamine. We will objectively compare its performance against alternative synthetic routes, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes to 3-chloro-4-methoxybenzylamine

The primary utility of this compound in the context of this guide is as a precursor to 3-chloro-4-methoxybenzylamine, a crucial building block for the erectile dysfunction medication, Avanafil. The conversion of the bromomethyl group to an aminomethyl group can be achieved through established synthetic methods such as the Delépine or Gabriel synthesis. Below is a quantitative comparison of this route with common alternative methods for synthesizing 3-chloro-4-methoxybenzylamine.

ParameterRoute A: From this compoundRoute B: From 3-chloro-4-methoxybenzyl alcoholRoute C: From 3-chloro-4-methoxybenzaldehyde
Starting Material This compound3-chloro-4-methoxybenzyl alcohol3-chloro-4-methoxybenzaldehyde
Key Transformations Amination (e.g., Delépine or Gabriel synthesis)Chlorination, Amination (Delépine reaction)Reductive Amination
Number of Steps 1-221
Overall Yield Good (expected)72-85%~61% (for a related derivative)
Product Purity High≥ 99.3%Variable, potential for side products
Key Reagents Hexamethylenetetramine, HCl or Potassium Phthalimide, HydrazinePhosphorus oxychloride, Hexamethylenetetramine, HClAmmonium acetate, Sodium cyanoborohydride

Synthetic Pathways and Methodologies

The selection of a synthetic route is often a trade-off between the number of steps, overall yield, purity of the final product, and the cost and availability of starting materials. Here, we detail the experimental protocols for the synthesis of 3-chloro-4-methoxybenzylamine from this compound and a prominent alternative route.

Route A: Synthesis from this compound via the Delépine Reaction

The Delépine reaction offers a classic and effective method for the conversion of benzyl halides to primary amines.[1][2] This two-step, one-pot procedure involves the formation of a quaternary ammonium salt with hexamethylenetetramine, followed by acid hydrolysis to yield the desired primary amine.[1][3]

Experimental Protocol:

  • Formation of the Quaternary Ammonium Salt: In a round-bottom flask, this compound is dissolved in a suitable solvent such as chloroform or ethanol. An equimolar amount of hexamethylenetetramine is added, and the mixture is stirred at room temperature or gently heated to facilitate the formation of the quaternary ammonium salt, which typically precipitates out of the solution.

  • Hydrolysis: The formed salt is then treated with a solution of concentrated hydrochloric acid in ethanol and refluxed. This step hydrolyzes the intermediate to yield 3-chloro-4-methoxybenzylamine hydrochloride.

  • Isolation: After cooling, the reaction mixture is worked up by basification with an appropriate base (e.g., sodium hydroxide) to liberate the free amine, which can then be extracted with an organic solvent. The product is purified by distillation or recrystallization.

Logical Flow of the Delépine Reaction

G cluster_0 Step 1: Quaternary Salt Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isolation Start This compound Intermediate Quaternary Ammonium Salt Start->Intermediate Alkylation Reagent1 Hexamethylenetetramine Reagent1->Intermediate Product 3-chloro-4-methoxybenzylamine HCl Intermediate->Product Hydrolysis Reagent2 HCl, Ethanol, Reflux Reagent2->Product Final_Product 3-chloro-4-methoxybenzylamine (Free Base) Product->Final_Product Neutralization Base Base (e.g., NaOH) Base->Final_Product

Caption: Workflow for the Delépine Reaction.

Alternative Route B: Synthesis from 3-chloro-4-methoxybenzyl alcohol

A widely reported and high-yielding method for the industrial production of 3-chloro-4-methoxybenzylamine starts from the corresponding benzyl alcohol.[4][5][6] This two-step process involves an initial chlorination followed by an amination step, which is also a Delépine reaction.

Experimental Protocol:

  • Chlorination of 3-chloro-4-methoxybenzyl alcohol: 3-chloro-4-methoxybenzyl alcohol is dissolved in an appropriate solvent like tetrahydrofuran. A chlorinating agent, such as phosphorus oxychloride (1.0-1.5 molar equivalents), is added, and the reaction mixture is heated to 35-45°C.[4] Upon completion, the reaction is quenched, and the intermediate, 3-chloro-4-methoxybenzyl chloride, is isolated.

  • Amination of 3-chloro-4-methoxybenzyl chloride: The crude 3-chloro-4-methoxybenzyl chloride is then subjected to the Delépine reaction as described in Route A. It is dissolved in ethanol and reacted with hexamethylenetetramine (1.0-1.2 molar equivalents) at 60-75°C to form the quaternary ammonium salt.[4]

  • Hydrolysis and Isolation: The salt is subsequently hydrolyzed with hydrochloric acid at 40-50°C.[4] The final product, 3-chloro-4-methoxybenzylamine, is obtained after basification and purification by distillation, with reported purities exceeding 99.3% and overall yields in the range of 72-85%.[4]

Experimental Workflow for Synthesis from Benzyl Alcohol

G Start 3-chloro-4-methoxybenzyl alcohol Chlorination Chlorination (POCl3, THF) Start->Chlorination Intermediate 3-chloro-4-methoxybenzyl chloride Chlorination->Intermediate Amination Amination (Hexamethylenetetramine, EtOH) Intermediate->Amination Salt Quaternary Ammonium Salt Amination->Salt Hydrolysis Hydrolysis (HCl, H2O) Salt->Hydrolysis Product 3-chloro-4-methoxybenzylamine Hydrolysis->Product

References

Cost-benefit analysis of using 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Use of 4-Bromomethyl-2-chloro-1-methoxybenzene and its Alternatives in Organic Synthesis

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This compound is a valuable reagent for introducing the 3-chloro-4-methoxybenzyl moiety, a common structural motif in pharmaceuticals and agrochemicals.[1] This guide provides an objective, data-driven comparison of this compound with two common alternatives: 3-chloro-4-methoxybenzyl alcohol and 3-chloro-4-methoxybenzaldehyde.

Synthetic Strategies and Alternatives

The choice of reagent is intrinsically linked to the desired synthetic transformation. This compound is a potent electrophile ideal for direct alkylation reactions. In contrast, its alternatives, the corresponding alcohol and aldehyde, are employed in different, well-established synthetic routes.

  • This compound: As a benzylic halide, this reagent is highly reactive towards nucleophiles and is primarily used for direct S(_N)2 alkylation of phenols, amines, thiols, and other nucleophiles.[2]

  • 3-Chloro-4-methoxybenzyl alcohol: This stable alcohol can be used to form ethers and other substituted products through reactions like the Mitsunobu reaction, which proceeds with inversion of configuration.[3][4]

  • 3-Chloro-4-methoxybenzaldehyde: This aldehyde is a precursor for forming amines via reductive amination, a one-pot reaction with an amine and a reducing agent.[5][6]

cluster_reagents Starting Reagents cluster_reactions Synthetic Transformations cluster_products Product Classes reagent1 4-Bromomethyl-2-chloro- 1-methoxybenzene reaction1 Direct Alkylation (SN2) reagent1->reaction1 (High Reactivity) reagent2 3-Chloro-4-methoxybenzyl alcohol reaction2 Mitsunobu Reaction reagent2->reaction2 (Mild Conditions) reagent3 3-Chloro-4-methoxy- benzaldehyde reaction3 Reductive Amination reagent3->reaction3 (One-Pot) product_ether Benzyl Ethers reaction1->product_ether product_amine Benzyl Amines reaction1->product_amine reaction2->product_ether reaction3->product_amine

Synthetic utility of the compared reagents.

Performance Comparison

The following tables provide a quantitative and qualitative comparison of the three reagents for the synthesis of a generic benzyl ether or amine.

Table 1: Quantitative Performance Comparison

ReagentReaction TypeTypical YieldReaction Time (h)Key Reagents
This compoundDirect Alkylation85-95%2-6Base (e.g., K₂CO₃, Cs₂CO₃)
3-Chloro-4-methoxybenzyl alcoholMitsunobu Reaction70-90%6-12PPh₃, DIAD/DEAD
3-Chloro-4-methoxybenzaldehydeReductive Amination75-95%4-16Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

Table 2: Qualitative and Cost-Benefit Analysis

AttributeThis compound3-Chloro-4-methoxybenzyl alcohol3-Chloro-4-methoxybenzaldehyde
Relative Cost HighModerateLow
Reactivity Very High (Lachrymator)ModerateModerate
Stability Moisture sensitive, lachrymatoryStable solid/liquidStable solid
Key Advantage High yields in simple, direct reactions.Mild reaction conditions, good for sensitive substrates.Cost-effective, stable, one-pot procedure for amines.
Key Disadvantage High cost, handling difficulties, lachrymator.Stoichiometric, costly reagents (PPh₃, DIAD), difficult purification.Limited to amine synthesis, requires careful control of pH and reducing agent.
Safety Corrosive, causes severe skin and eye damage.[7]Standard handling for lab chemicals.May cause skin and eye irritation.

Note: Relative cost is based on publicly available catalog prices for comparable quantities (e.g., 1g) from major suppliers and may vary.[7][8]

Experimental Protocols

Detailed methodologies for key transformations are provided below, accompanied by workflow diagrams.

Protocol 1: O-Alkylation using this compound

This protocol describes a typical procedure for the O-alkylation of a phenol.

Methodology:

  • To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add this compound (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the base and evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

start Start dissolve Dissolve Phenol and K2CO3 in Acetone start->dissolve add_reagent Add 4-Bromomethyl-2-chloro- 1-methoxybenzene dissolve->add_reagent react Stir at 50°C for 2-6h add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Filter, Evaporate, and Extract monitor->workup Complete purify Column Chromatography workup->purify end End purify->end start Start dissolve Dissolve Aldehyde and Amine in Methanol start->dissolve add_acid Add Catalytic Acetic Acid dissolve->add_acid form_imine Stir for 1-2h (Imine Formation) add_acid->form_imine add_reductant Add NaBH(OAc)3 form_imine->add_reductant react Stir at RT for 4-16h add_reductant->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with NaHCO3 (aq) monitor->quench Complete extract Extract and Dry quench->extract purify Column Chromatography extract->purify end End purify->end start Start dissolve Dissolve Alcohol, Phenol, and PPh3 in THF start->dissolve cool Cool to 0°C dissolve->cool add_diad Add DIAD Dropwise cool->add_diad react Stir at RT for 6-12h add_diad->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete purify Column Chromatography concentrate->purify end End purify->end

References

Safety Operating Guide

Proper Disposal of 4-Bromomethyl-2-chloro-1-methoxybenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

This document provides detailed procedural guidance for the safe handling and disposal of 4-Bromomethyl-2-chloro-1-methoxybenzene (CAS No. 320407-92-9). Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and environmental compliance. This compound is classified as a corrosive substance that causes severe skin burns and eye damage, necessitating strict adherence to safety measures.[1]

Immediate Safety Precautions

Before handling this compound, ensure that all relevant personnel are familiar with its hazards. The following table summarizes critical safety information derived from its Safety Data Sheet (SDS).

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsPrecautionary Statements (Handling & Storage)
Skin Corrosion/Irritation, Category 1B
alt text
Danger H314: Causes severe skin burns and eye damage.[1]P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P405: Store locked up.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this chemical. The minimum required PPE includes:

Body PartRequired PPESpecifications
Eyes/Face Safety goggles and face shieldTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.
Body Chemical-resistant lab coat or apronTo protect against splashes and spills.
Respiratory Use in a certified chemical fume hoodIf a fume hood is unavailable or for large spills, a full-face respirator with appropriate cartridges is necessary.

Disposal Workflow Overview

The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The primary route is collection as halogenated organic waste for incineration. For small residual amounts, chemical neutralization through alkaline hydrolysis can be employed before collection.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathways cluster_2 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Direct Collection Direct Collection Segregate Waste->Direct Collection Bulk Quantities Chemical Neutralization Chemical Neutralization Segregate Waste->Chemical Neutralization Small Quantities Store Waste Store Waste Direct Collection->Store Waste Chemical Neutralization->Store Waste Professional Disposal Professional Disposal Store Waste->Professional Disposal

Caption: Disposal workflow for this compound.

Operational Plan: Standard Disposal Procedure

The standard and preferred method for disposing of this compound is through a licensed hazardous waste disposal service. This involves collecting the chemical waste in designated containers.

Step-by-Step Protocol for Waste Collection:

  • Container Selection : Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste." The container must be compatible with the chemical.

  • Labeling : Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (Corrosive)

    • The date of accumulation

  • Segregation : It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2][3] This is important for both safety and cost-effective disposal, as the treatment processes differ.

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from incompatible materials.

  • Arranging Disposal : Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for collection by a licensed chemical waste disposal company. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.

Experimental Protocol: Chemical Neutralization of Small Quantities

For the treatment of small quantities of residual this compound (e.g., rinsing of glassware), alkaline hydrolysis can be employed to convert it to the less reactive corresponding alcohol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Materials:

  • This compound residue

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethanol (or another suitable solvent to aid miscibility)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation : Conduct this procedure in a certified chemical fume hood while wearing all required PPE.

  • Solubilization : If the residue is in a container, add a small amount of ethanol to dissolve it.

  • Neutralization : Slowly add an excess of 1 M NaOH solution to the ethanolic solution of the chemical with stirring. A general rule is to use at least 2-3 molar equivalents of NaOH relative to the estimated amount of the benzyl bromide.

  • Reaction : Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the hydrolysis is complete. For larger amounts or if unsure of completion, gentle heating (e.g., to 40-50°C) can accelerate the reaction.

  • Verification : After the reaction period, check the pH of the solution to ensure it is still basic. If not, add more NaOH solution.

  • Disposal of Neutralized Mixture : The resulting solution, containing 4-hydroxymethyl-2-chloro-1-methoxybenzene and sodium bromide, should be neutralized with a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8. This neutralized aqueous solution can then be collected as non-halogenated aqueous waste, or as otherwise directed by your institution's EHS guidelines.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

Spill Response Protocol:

  • Evacuate : Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, do not attempt to clean it up without appropriate respiratory protection.

  • Contain : Prevent the spill from spreading by using a spill containment kit with absorbent materials. Do not allow the chemical to enter drains.

  • Absorb : For small spills, cover the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose : The collected spill waste should be disposed of as halogenated organic waste, following the standard disposal procedure outlined above.

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department.

The logical flow for handling a chemical spill is outlined in the following diagram.

Chemical Spill Response Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Assess Spill Size Assess Spill Size Evacuate Area->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Manageable Large Spill Large Spill Assess Spill Size->Large Spill Unmanageable Contain & Absorb Contain & Absorb Small Spill->Contain & Absorb Contact EHS Contact EHS Large Spill->Contact EHS Collect Waste Collect Waste Contain & Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident Contact EHS->Report Incident

Caption: Logical workflow for responding to a chemical spill.

References

Personal protective equipment for handling 4-Bromomethyl-2-chloro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 4-Bromomethyl-2-chloro-1-methoxybenzene. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: 4-(Bromomethyl)-1-chloro-2-methoxybenzene

  • CAS Number: 103347-14-4

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2] Strict adherence to PPE guidelines is mandatory to prevent exposure.

Summary of Hazards:

Hazard StatementGHS Classification
H314: Causes severe skin burns and eye damage.Skin Corrosion, Category 1B

Required Personal Protective Equipment:

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

Protection TypeSpecific EquipmentStandard/SpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields. A full-face shield is required when there is a risk of splashing.EN 166 (EU) or NIOSH (US) approved.Protects against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene, or Viton). Double-gloving is recommended.Tested according to EN 374.Prevents skin contact, which can cause severe burns.[1]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. For larger quantities, a chemical-resistant apron is advised.N/AProtects skin from accidental contact with the chemical.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if exposure limits are exceeded.NIOSH (US) or CEN (EU) approved.Prevents inhalation of harmful vapors, mists, or dust.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for safety.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

  • Have a chemical spill kit readily available.

2. Weighing and Transferring:

  • Conduct all weighing and transferring operations within a certified chemical fume hood to minimize inhalation of dust or vapors.[1]

  • Use appropriate, clean glassware and transfer techniques to avoid splashing.

  • Immediately and securely cap the primary container after dispensing the chemical.

3. Performing the Reaction:

  • Set up the reaction apparatus within the fume hood.

  • Transfer solutions containing the compound using appropriate techniques to minimize exposure.

  • Monitor the reaction for any unexpected changes.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1]

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Segregation:

  • All materials contaminated with this chemical, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • This material should be classified as halogenated organic waste.

2. Waste Collection:

  • Collect all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be marked as "Hazardous Waste: Halogenated Organic Compound."

  • Do not mix with incompatible waste streams.

3. Final Disposal:

  • The disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal facility or a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Adhere to all local, state, and federal regulations governing hazardous waste.[1]

  • Do not let the chemical enter drains or sewer systems.[3]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.[3]

  • Clean-up: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal.[3]

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_start Start verify_hood Verify Fume Hood Functionality prep_start->verify_hood check_safety Check Safety Shower & Eyewash verify_hood->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh & Transfer Chemical don_ppe->weigh_transfer perform_reaction Perform Reaction weigh_transfer->perform_reaction decontaminate Decontaminate Work Area & Equipment perform_reaction->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Materials wash_hands->collect_waste label_waste Label as 'Halogenated Hazardous Waste' collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose handling_end End dispose->handling_end End

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.